molecular formula C21H21ClO5 B15614247 Mthfd2-IN-6

Mthfd2-IN-6

Cat. No.: B15614247
M. Wt: 388.8 g/mol
InChI Key: NQXAJRWSQLMCOM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mthfd2-IN-6 is a useful research compound. Its molecular formula is C21H21ClO5 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

IUPAC Name

(E)-3-(4-chloro-3-methoxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H21ClO5/c1-12(2)4-7-14-17(24)11-18(25)20(21(14)26)16(23)9-6-13-5-8-15(22)19(10-13)27-3/h4-6,8-11,24-26H,7H2,1-3H3/b9-6+

InChI Key

NQXAJRWSQLMCOM-RMKNXTFCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Mthfd2-IN-6 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mthfd2-IN-6 is a potent and selective small molecule inhibitor of the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical component of one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox homeostasis. In a multitude of cancer types, MTHFD2 is significantly overexpressed, while its expression in healthy adult tissues is minimal, positioning it as a compelling target for cancer therapy. This guide delineates the mechanism of action of this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Disruption of One-Carbon Metabolism

The primary mechanism of action of this compound is the competitive inhibition of MTHFD2's enzymatic activity. This inhibition disrupts the mitochondrial folate cycle, a key pathway in 1C metabolism. The consequences of this disruption are twofold: depletion of essential building blocks for cell proliferation and induction of oxidative stress.

Impairment of Nucleotide Synthesis

MTHFD2 is instrumental in providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. By inhibiting MTHFD2, this compound curtails the supply of these crucial precursors, leading to:

  • Replication Stress: Cancer cells, with their high proliferation rates, have a substantial demand for nucleotides. The scarcity of these building blocks induced by this compound leads to stalling of DNA replication forks, a state known as replication stress.

  • Cell Cycle Arrest: The cellular response to replication stress involves the activation of cell cycle checkpoints, primarily causing an arrest in the S-phase of the cell cycle. This halt prevents cells with damaged or incompletely replicated DNA from progressing to mitosis.

Induction of Redox Imbalance

The MTHFD2-catalyzed reactions are a significant source of mitochondrial NADPH, a critical reducing equivalent for maintaining cellular redox balance. Inhibition of MTHFD2 by this compound leads to:

  • Decreased NADPH Production: The diminished supply of NADPH compromises the cell's ability to counteract oxidative stress.

  • Increased Reactive Oxygen Species (ROS): The imbalance between the production of ROS (a natural byproduct of mitochondrial respiration) and the cell's antioxidant capacity results in an accumulation of ROS. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)Selectivity (MTHFD1/MTHFD2)
MTHFD2Biochemical Assay1.46~13-fold
MTHFD1Biochemical Assay19.05

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways Modulated by this compound

MTHFD2's role extends beyond metabolism, with emerging evidence suggesting its interplay with key cancer-related signaling pathways. While direct modulation by this compound is an active area of investigation, the metabolic stress induced by the inhibitor can indirectly influence these pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. MTHFD2 expression has been shown to be regulated by the mTORC1/ATF4 axis. Conversely, the metabolic stress and ROS accumulation resulting from MTHFD2 inhibition can impact AKT and mTORC1 activity.

MTHFD2_Signaling cluster_upstream Upstream Regulation cluster_mthfd2 MTHFD2 Inhibition cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene promotes transcription MTHFD2 MTHFD2 Enzyme MTHFD2_gene->MTHFD2 One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism catalyzes Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 inhibits Purine_Thymidylate_Synthesis Purine & Thymidylate Synthesis One_Carbon_Metabolism->Purine_Thymidylate_Synthesis NADPH_Production NADPH Production One_Carbon_Metabolism->NADPH_Production Replication_Stress Replication Stress Purine_Thymidylate_Synthesis->Replication_Stress depletion leads to ROS Increased ROS NADPH_Production->ROS depletion leads to Cell_Cycle_Arrest S-Phase Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS->Apoptosis MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_Treatment Incubate for 48-96h Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Mthfd2-IN-6: A Technical Guide to its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology due to its selective high expression in cancer cells and embryonic tissues, with minimal presence in healthy adult tissues.[1][2][3][4][5] This mitochondrial enzyme plays a pivotal role in one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][6][7] Mthfd2-IN-6 is a small-molecule inhibitor of MTHFD2. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action, and relevant experimental data and protocols, positioning it as a tool for cancer research and therapeutic development.

Introduction to MTHFD2 and its Role in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[3][8] This process is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[3][8]

Cancer cells exhibit a heightened demand for these precursors to sustain their rapid growth and division.[2][7] Consequently, MTHFD2 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor prognosis.[2][4][5][9] The dependency of cancer cells on MTHFD2-mediated metabolism, coupled with its restricted expression in normal tissues, presents a therapeutic window for selective targeting.[1][3][6] Inhibition of MTHFD2 disrupts the supply of one-carbon units, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][6]

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of MTHFD2, targeting its enzymatic activity.[6][8] By binding to the enzyme, this compound obstructs the metabolic conversion of 5,10-methylenetetrahydrofolate. The primary downstream effects of this inhibition include:

  • Depletion of Nucleotide Precursors: The primary consequence of MTHFD2 inhibition is the reduced production of 10-formyltetrahydrofolate, a crucial one-carbon donor for de novo purine (B94841) synthesis.[3][8] This leads to a scarcity of the building blocks necessary for DNA and RNA synthesis, thereby impeding cell proliferation.[2][6]

  • Induction of Metabolic Stress: Blockade of the mitochondrial folate pathway can disrupt the cellular redox balance, including the NAD⁺/NADH ratio.[8] This can lead to increased oxidative stress within the cancer cells.[6]

  • Cell Cycle Arrest and Apoptosis: The resulting nucleotide starvation triggers an S-phase block in the cell cycle.[3][8] Prolonged inhibition and metabolic stress ultimately activate apoptotic pathways, leading to cancer cell death.[3][4]

Quantitative Data

The inhibitory activity of this compound has been quantified against both the target enzyme MTHFD2 and its cytosolic isoform MTHFD1 to assess its potency and selectivity.

InhibitorTargetAssay TypeIC50Selectivity (MTHFD1/MTHFD2)Reference
This compound MTHFD2Biochemical Activity1.46 µM~13-fold[10]
This compound MTHFD1Biochemical Activity19.05 µM[10]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of MTHFD2 in mitochondrial one-carbon metabolism and the inhibitory action of this compound.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 CHO_THF 10-CHO-THF CH2_THF->CHO_THF Dehydrogenase & Cyclohydrolase MTHFD2 MTHFD2 Formate Formate CHO_THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2

Caption: MTHFD2 pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for evaluating the effects of this compound in cell culture. These protocols are based on established methods for studying MTHFD2 inhibitors.

Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the impact of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[10]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO, typically <0.5%).[10]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.[10]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.[3] Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[3] After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[3]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in cell culture.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot Analysis (e.g., p-H2AX, PARP) treat_cells->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle metabolomics Metabolomic Analysis (e.g., Nucleotide Pools) treat_cells->metabolomics analyze_data Analyze Quantitative Data (IC50, Protein Levels, etc.) viability_assay->analyze_data western_blot->analyze_data cell_cycle->analyze_data metabolomics->analyze_data interpret_results Interpret Results & Draw Conclusions analyze_data->interpret_results end End interpret_results->end

Caption: A typical workflow for this compound cell culture experiments.

Conclusion

This compound represents a valuable chemical probe for investigating the role of mitochondrial one-carbon metabolism in cancer. Its inhibitory action on MTHFD2 leads to the disruption of nucleotide synthesis, induction of metabolic stress, and ultimately, cancer cell death. The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of targeting MTHFD2 with this compound and similar compounds in preclinical cancer models. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Mthfd2-IN-6 and One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, supporting the rapid proliferation of cancer cells. Notably, MTHFD2 is highly expressed in embryonic and tumor tissues but is largely absent in healthy adult tissues, making it a compelling therapeutic target in oncology.[1][2][3][4] Mthfd2-IN-6 is a small molecule inhibitor of MTHFD2 that disrupts the folate cycle, leading to the depletion of essential building blocks for DNA and RNA synthesis. This guide provides an in-depth overview of this compound, its mechanism of action within the context of one-carbon metabolism, and detailed experimental protocols for its evaluation.

The Role of MTHFD2 in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units, essential for various cellular processes.[5][6][7] The mitochondrial arm of this pathway, where MTHFD2 resides, is particularly crucial for cancer cells. MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[3][8] This reaction is a key step in providing one-carbon units for the de novo synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[3][8][9]

The upregulation of MTHFD2 in numerous cancer types is associated with poor prognosis and metastasis.[4][10][11][12] By targeting MTHFD2, inhibitors like this compound can selectively starve cancer cells of the necessary metabolites for growth, leading to cell cycle arrest and apoptosis.[3][8][11]

This compound: Mechanism of Action

This compound functions as a competitive inhibitor of MTHFD2, blocking its catalytic activity.[2][8] This inhibition disrupts the mitochondrial folate cycle, leading to a cascade of downstream effects:

  • Depletion of Nucleotide Precursors: The primary consequence of MTHFD2 inhibition is the reduced production of 10-formyltetrahydrofolate, a crucial precursor for purine (B94841) synthesis. This leads to a scarcity of purines, which are essential for DNA and RNA synthesis.

  • Cell Cycle Arrest: The lack of sufficient nucleotides triggers cell cycle arrest, primarily in the S-phase, as cells are unable to replicate their DNA.[3][8]

  • Induction of Apoptosis: Prolonged nucleotide stress and the inability to repair DNA damage ultimately lead to programmed cell death (apoptosis) in cancer cells that are highly dependent on the MTHFD2 pathway.[3][13]

  • Metabolic Stress: Inhibition of MTHFD2 can also lead to an imbalance in the NAD+/NADH ratio and disrupt the cellular redox state, further contributing to metabolic stress.[8]

cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm 5,10-CH2-THF 5,10-CH2-THF MTHFD2 MTHFD2 5,10-CH2-THF->MTHFD2 Substrate 10-CHO-THF 10-CHO-THF Purine Synthesis Purine Synthesis 10-CHO-THF->Purine Synthesis Exported One-Carbon Unit MTHFD2->10-CHO-THF Product This compound This compound This compound->MTHFD2 Inhibition This compound->Purine Synthesis Depletion DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Apoptosis Apoptosis Purine Synthesis->Apoptosis Leads to Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Figure 1: Mechanism of action of this compound in cancer cells.

Quantitative Data for MTHFD2 Inhibitors

The following table summarizes the inhibitory activity of this compound and other representative MTHFD2 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

InhibitorTargetAssay TypeIC50Selectivity vs. MTHFD1Reference
This compound MTHFD2Biochemical1.46 µM~13-fold[14]
MTHFD1Biochemical19.05 µM[14]
LY345899 MTHFD2Biochemical0.663 µM~0.14-fold (more potent on MTHFD1)[14][15]
MTHFD1Biochemical0.096 µM[14][15]
TH9028 MTHFD2Biochemical0.00797 µM~0.06-fold (more potent on MTHFD1)[14]
MTHFD1Biochemical0.0005 µM[14]
MTHFD2-IN-5 MTHFD2Biochemical0.066 µMNot specified[14]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay determines the effect of this compound on the proliferation of cancer cells.

  • Materials: Cancer cell line of interest, complete cell culture medium, this compound, 96-well plates, MTT or CCK-8 reagent, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader to determine cell viability.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Western Blot Analysis

This protocol is used to assess the levels of MTHFD2 and downstream markers of DNA damage and apoptosis.

  • Materials: Cancer cells treated with this compound, lysis buffer, primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX), HRP-conjugated secondary antibodies, chemiluminescent substrate.[3]

  • Procedure:

    • Treat cells with this compound at desired concentrations and for a specific duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Materials: Cancer cells treated with this compound, PBS, 70% ethanol (B145695) (ice-cold), propidium (B1200493) iodide (PI) staining solution with RNase A, flow cytometer.[3]

  • Procedure:

    • Treat cells with this compound as described for the Western blot protocol.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.[3]

cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT/CCK-8) Treatment->Viability Western 3b. Western Blot (Protein Expression) Treatment->Western Flow 3c. Flow Cytometry (Cell Cycle Analysis) Treatment->Flow IC50 4a. Calculate IC50 Viability->IC50 Protein_Levels 4b. Analyze Protein Levels (MTHFD2, Apoptosis Markers) Western->Protein_Levels Cell_Cycle_Dist 4c. Determine Cell Cycle Distribution Flow->Cell_Cycle_Dist

Figure 2: A typical workflow for this compound cell culture experiments.

In Vivo Evaluation

For in vivo studies, MTHFD2 inhibitors are often evaluated in mouse xenograft models. The following provides a general workflow.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Start Start Implant 1. Implant Tumor Cells in Mice Start->Implant Tumor_Growth 2. Allow Tumors to Establish Implant->Tumor_Growth Randomize 3. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Treat 4. Administer this compound or Vehicle Randomize->Treat Monitor 5. Monitor Tumor Volume & Mouse Health Treat->Monitor Monitor->Treat Repeat Treatment Endpoint 6. Endpoint Analysis (Tumor Excision) Monitor->Endpoint Study Conclusion End End Endpoint->End

Figure 3: Experimental workflow for in vivo evaluation of an MTHFD2 inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. By inhibiting MTHFD2, it effectively disrupts one-carbon metabolism, leading to the suppression of tumor growth. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MTHFD2 inhibitors in the fight against cancer. Further research is warranted to explore its efficacy in various cancer models and to understand potential mechanisms of resistance.

References

A Technical Guide to the Discovery and Synthesis of Mthfd2-IN-6: A Potent Inhibitor of a Key Metabolic Enzyme in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids necessary for rapid cell proliferation.[1] MTHFD2 is highly expressed in a wide array of cancers and embryonic tissues, while its presence in healthy adult tissues is minimal.[2][3] This differential expression profile presents a therapeutic window for developing selective inhibitors that target cancer cells while sparing normal tissues.[2] Mthfd2-IN-6 is a notable small molecule inhibitor of MTHFD2. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and similar MTHFD2 inhibitors.

MTHFD2 as a Therapeutic Target

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a primary source of one-carbon units for de novo purine (B94841) synthesis, a fundamental pathway for DNA replication and cell division. Cancer cells, with their heightened proliferative rates, are particularly reliant on this pathway to meet their metabolic needs. The overexpression of MTHFD2 has been linked to poor prognosis in several cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia. Furthermore, the genetic knockdown of MTHFD2 has been demonstrated to inhibit cancer cell proliferation and trigger apoptosis, providing strong validation for MTHFD2 as a therapeutic target.[2]

Discovery of MTHFD2 Inhibitors: A Representative Approach

While the specific discovery details for this compound are not extensively documented in publicly available literature, its discovery likely followed established methodologies in modern drug development for similar MTHFD2 inhibitors. These approaches often integrate high-throughput screening (HTS), structure-based drug design (SBDD), and computational methods to identify and optimize lead compounds.

A common workflow for the discovery of MTHFD2 inhibitors is as follows:

  • High-Throughput Screening (HTS): A large library of diverse small molecules is screened against recombinant MTHFD2 enzyme to identify initial "hits" that inhibit its activity.[4]

  • Hit-to-Lead Optimization: The initial hits from HTS are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This process is often guided by SBDD.

  • Structure-Based Drug Design (SBDD): X-ray crystallography is used to determine the three-dimensional structure of MTHFD2 in complex with an inhibitor.[4] This structural information provides insights into the key interactions between the inhibitor and the enzyme's active site, guiding the rational design of more potent and selective analogs. For example, the discovery of the selective MTHFD2 inhibitor DS44960156, which features a tricyclic coumarin (B35378) scaffold, was significantly aided by SBDD.[4]

  • In Silico Screening: Computational methods, such as virtual screening and molecular docking, can be employed to screen virtual libraries of compounds and predict their binding affinity to the MTHFD2 active site.[5][6] This approach can prioritize compounds for experimental testing and accelerate the discovery process.

G cluster_discovery Discovery Workflow Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hits Initial Hits HTS->Hits Lead_Optimization Lead Optimization (Medicinal Chemistry) Hits->Lead_Optimization SBDD Structure-Based Drug Design (X-ray Crystallography) SBDD->Lead_Optimization Candidate_Drug Candidate Drug (e.g., this compound) Lead_Optimization->Candidate_Drug

A representative workflow for the discovery of MTHFD2 inhibitors.
Synthesis of MTHFD2 Inhibitors

The chemical synthesis of MTHFD2 inhibitors is highly dependent on their core scaffold. For instance, inhibitors based on a tricyclic coumarin scaffold, such as DS44960156, have been synthesized through multi-step organic synthesis routes.[4] While the exact synthetic route for this compound is not publicly detailed, a generalized synthetic approach for a heterocyclic inhibitor would likely involve the construction of the core ring system followed by the introduction of various substituents to optimize its biological activity and pharmacokinetic properties.

Quantitative Data

The inhibitory activity of this compound and other representative MTHFD2 inhibitors is summarized in the table below. The data highlights the potency and selectivity of these compounds.

InhibitorTargetAssay TypeIC50Selectivity (MTHFD1/MTHFD2)Reference
This compound MTHFD2Biochemical Activity1.46 µM~13-fold[7]
MTHFD1Biochemical Activity19.05 µM[7]
LY345899MTHFD2Biochemical Activity0.663 µM~0.14-fold (more potent on MTHFD1)[4]
MTHFD1Biochemical Activity0.096 µM[4]
DS18561882MTHFD2Biochemical Activity0.027 µM>30-fold[7]
(Mthfd2-IN-1)MTHFD1Biochemical Activity>30 µM[7]

Experimental Protocols

The characterization of MTHFD2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-cancer efficacy.

MTHFD2 Enzymatic Assay

This assay is fundamental to measuring the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

    • Recombinant human MTHFD2 enzyme

    • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

    • Cofactor: NAD+

    • Test compound (e.g., this compound) dissolved in DMSO

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, MTHFD2 enzyme, and NAD+.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the substrate, CH2-THF.

    • The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance or fluorescence at 340 nm.

    • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Cell Viability Assay

This assay determines the effect of the MTHFD2 inhibitor on the proliferation and survival of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT or CellTiter-Glo reagent

    • 96-well plates

    • Plate reader

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed by adding a viability reagent (e.g., MTT) and measuring the resulting signal with a plate reader.

    • The EC50 or GI50 value is determined from the dose-response curve.

G cluster_workflow In Vitro Characterization Workflow Enzymatic_Assay MTHFD2 Enzymatic Assay Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay Determine_EC50 Determine EC50/GI50 Cell_Viability_Assay->Determine_EC50 Mechanism_Studies Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Determine_EC50->Mechanism_Studies Apoptosis_Induction Assess Apoptosis Induction Mechanism_Studies->Apoptosis_Induction

A typical workflow for the in vitro characterization of an MTHFD2 inhibitor.

MTHFD2 Signaling Pathway and Mechanism of Action

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway. Its inhibition by compounds like this compound has significant downstream consequences for cancer cells.

The expression of MTHFD2 is regulated by the mTORC1 signaling pathway, which activates the transcription factor ATF4, subsequently promoting MTHFD2 expression.[2] MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines. Inhibition of MTHFD2 leads to a depletion of the purine pool, which in turn causes replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on this pathway.

MTHFD2_Pathway mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene promotes transcription MTHFD2 MTHFD2 Enzyme MTHFD2_gene->MTHFD2 translates to One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism catalyzes Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 inhibits Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis provides one-carbon units Replication_Stress Replication Stress Purine_Synthesis->Replication_Stress depletion leads to DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis S_Phase_Arrest S-Phase Arrest Replication_Stress->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

The MTHFD2 signaling pathway and the mechanism of action of this compound.

This compound is a potent and selective inhibitor of MTHFD2, a critical enzyme in cancer metabolism. While specific details of its discovery and synthesis are not widely published, the methodologies for identifying and developing such compounds are well-established. The available quantitative data demonstrates its potential as a valuable research tool for studying the role of MTHFD2 in cancer and as a starting point for the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other MTHFD2 inhibitors.

References

Mthfd2-IN-6: A Technical Guide to a Novel MTHFD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mthfd2-IN-6, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential biomolecules required for rapid proliferation. The differential expression of MTHFD2, which is highly expressed in cancer cells but largely absent in normal adult tissues, establishes it as a promising target for cancer therapy. This compound, also identified as compound 41, has emerged from recent research as a significant tool for investigating the role of MTHFD2 in cancer biology and as a potential lead compound for therapeutic development.

Chemical Structure and Physicochemical Properties

This compound is classified as an isopentenyl chalcone. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-chloro-3-methoxyphenyl)prop-2-en-1-one
Molecular Formula C21H21ClO5
Molecular Weight 388.84 g/mol [1]
CAS Number 3077252-76-4[1]
SMILES O=C(/C=C/c1cc(Cl)c(OC)cc1)c2c(O)cc(O)c(CC=C(C)C)c2O
Appearance Solid powder
Solubility Soluble in DMSO

Biological Activity and Selectivity

This compound demonstrates potent and selective inhibitory activity against MTHFD2 over its cytosolic isoform, MTHFD1. This selectivity is a crucial attribute, as MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to undesirable side effects.

TargetIC50 (μM)Selectivity Index (MTHFD1/MTHFD2)
MTHFD2 1.46 ± 0.28[2]~13[2]
MTHFD1 19.05 ± 7.10[2]

Mechanism of Action

This compound exerts its anticancer effects through the direct inhibition of MTHFD2's enzymatic activity. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a cascade of downstream cellular events that culminate in cancer cell death.

A proposed signaling pathway for the mechanism of action of this compound is as follows:

Mthfd2_IN_6_Mechanism Mthfd2_IN_6 This compound MTHFD2 MTHFD2 (Mitochondrial Enzyme) Mthfd2_IN_6->MTHFD2 Direct Inhibition One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism Disruption MTHFD2->One_Carbon_Metabolism Blocks Catalytic Activity ROS Increased Intracellular Reactive Oxygen Species (ROS) One_Carbon_Metabolism->ROS Leads to Antiproliferation Inhibition of Cancer Cell Proliferation ROS->Antiproliferation Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the research by Hu et al. (2025).[2]

MTHFD1/MTHFD2 Enzymatic Inhibition Assay

This assay quantifies the inhibitory potency of this compound against the MTHFD1 and MTHFD2 enzymes.

Workflow:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Recombinant MTHFD1 or MTHFD2 Enzyme Incubation Incubate Enzyme and Inhibitor Enzyme->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Substrate Substrate Mix (NADP+, MgCl2, etc.) Reaction_Start Initiate Reaction with Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure NADPH Production (Fluorescence) Reaction_Start->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc

Caption: Workflow for the MTHFD1/MTHFD2 enzymatic inhibition assay.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human MTHFD1 and MTHFD2 enzymes are purified. This compound is prepared in a series of dilutions in DMSO.

  • Reaction Mixture: The reaction is typically conducted in a 96-well plate format. The reaction buffer contains Tris-HCl, NADP+, MgCl2, and the respective enzyme.

  • Incubation: The enzyme and serially diluted this compound are pre-incubated at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.

  • Measurement: The production of NADPH is monitored kinetically by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) using a plate reader.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to the MTHFD2 protein within a cellular context.

Methodology:

  • Cell Treatment: Lung cancer cells (e.g., H1299) are treated with either vehicle (DMSO) or this compound for a specified duration.

  • Heating: The treated cells are harvested, lysed, and the resulting lysates are divided into aliquots, which are then heated to a range of temperatures.

  • Protein Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

  • Western Blot Analysis: The soluble fractions are analyzed by Western blotting using an antibody specific for MTHFD2.

  • Data Analysis: The band intensities of soluble MTHFD2 at different temperatures are quantified. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding of the compound to the MTHFD2 protein, thereby stabilizing it against thermal denaturation.

Intracellular Reactive Oxygen Species (ROS) Accumulation Assay

This assay measures the effect of this compound on the levels of intracellular ROS.

Methodology:

  • Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for a defined period.

  • Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity in this compound-treated cells compared to vehicle-treated control cells indicates an accumulation of intracellular ROS.

Antiproliferative (Cell Viability) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., H1299) and a non-cancerous control cell line (e.g., BEAS-2B) are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

In Vivo Tumor Xenograft Model

This experiment evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., H1299) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives this compound via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the this compound-treated group to the control group.

Conclusion

This compound represents a significant advancement in the development of selective MTHFD2 inhibitors. Its well-characterized chemical structure, potent biological activity, and defined mechanism of action make it a valuable tool for cancer research. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting mitochondrial one-carbon metabolism in cancer. Future studies will likely focus on optimizing the pharmacokinetic properties of this compound and further elucidating its efficacy and safety in preclinical models.

References

MTHFD2 as a Therapeutic Target in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme central to one-carbon (1C) metabolism, a pathway critical for the biosynthesis of nucleotides and amino acids.[1] Its expression is highly elevated across a wide range of tumors while being low or absent in most normal adult tissues, making it a compelling target for cancer therapy.[2][3] Elevated MTHFD2 expression is frequently associated with poor prognosis and aggressive tumor phenotypes in various cancers, including breast, colorectal, and lung cancer.[2][4][5] Inhibition of MTHFD2 disrupts the metabolic flux required for rapid cell proliferation, leading to replication stress and cancer cell death.[6] This document provides a comprehensive technical overview of MTHFD2 as a therapeutic target, summarizing its role in cancer, preclinical data for MTHFD2 inhibitors, detailed experimental protocols for their evaluation, and the potential of MTHFD2 as a biomarker.

The Role and Rationale for Targeting MTHFD2 in Oncology

Function in Mitochondrial One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial 1C metabolic pathway.[6] This pathway is essential for generating one-carbon units for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6] The mitochondrial and cytosolic 1C pathways are connected by the transfer of metabolites like serine, glycine, and formate (B1220265).[4] By producing formate for cytosolic processes, MTHFD2 plays a crucial role in supplying the necessary components for rapid cell division.[1]

MTHFD2_Metabolism_Pathway Formate_m Formate_m Formate_c Formate_c Formate_m->Formate_c Transport Serine_m Serine_m Glycine_m Glycine_m Purine_Synth Purine_Synth Thymidylate_Synth Thymidylate_Synth

Upregulation in Cancer and Prognostic Value

A meta-analysis of 19 different human cancer types revealed that MTHFD2 is one of the most consistently overexpressed metabolic enzymes in tumors compared to normal tissues.[2][7][8][9] High MTHFD2 expression is often correlated with poor overall survival and disease-free progression in patients with breast cancer, colorectal cancer, renal cell carcinoma, and lung adenocarcinoma.[2][4][10] This differential expression provides a therapeutic window, suggesting that inhibiting MTHFD2 could be highly selective for cancer cells while sparing healthy tissues.[5][6] Knockdown of MTHFD2 has been shown to impair cancer cell proliferation, migration, and invasion, and can induce apoptosis.[2][11]

Therapeutic Rationale

The dependence of cancer cells on MTHFD2 for nucleotide synthesis and redox balance makes it a prime therapeutic target.[11] Unlike its cytosolic counterpart MTHFD1, which is more broadly expressed, MTHFD2's expression is largely restricted to embryonic and cancerous tissues.[3] This specificity is a key advantage for targeted therapy.[12] Furthermore, MTHFD2 inhibition can sensitize cancer cells to traditional antifolate chemotherapies like methotrexate (B535133) and 5-fluorouracil (B62378) (5-FU).[2][11]

Upstream Regulation and Signaling Pathways

The expression of MTHFD2 is tightly controlled by various oncogenic signaling pathways and regulatory molecules, converging to support cancer cell metabolism.

Transcriptional and Post-transcriptional Regulation

Several key cancer-associated pathways drive MTHFD2 overexpression:

  • c-Myc: The transcription factor c-Myc, a master regulator of cellular metabolism, can directly bind to the MTHFD2 promoter and activate its transcription.[4][13] A high correlation between c-Myc and MTHFD2 expression is observed in colorectal cancer.[4]

  • p53: The tumor suppressor p53 transcriptionally represses MTHFD2. Consequently, the inactivation or loss of p53, a common event in cancer, leads to the upregulation of MTHFD2.[4][14]

  • mTORC1/ATF4: The mTORC1 pathway, a central hub for cell growth, promotes the translation of ATF4, which in turn upregulates MTHFD2 to meet the metabolic demands of proliferating cells.[2][13]

  • microRNAs (miRNAs): MTHFD2 is also regulated at the post-transcriptional level by several miRNAs that act as tumor suppressors, including miR-9, miR-92a, and miR-940.[2][15] Downregulation of these miRNAs in cancer results in increased MTHFD2 expression.[4]

MTHFD2_Regulation cluster_signals Oncogenic Signals cluster_factors Transcription/Regulation mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 Upregulates cMyc c-Myc MTHFD2_mRNA MTHFD2 mRNA cMyc->MTHFD2_mRNA Upregulates Transcription p53_loss p53 Loss/Mutation p53_loss->MTHFD2_mRNA Removes Repression miRNA_down miRNA Downregulation (miR-9, miR-92a) miRNA_down->MTHFD2_mRNA Removes Repression ATF4->MTHFD2_mRNA Upregulates Transcription MTHFD2 MTHFD2 Protein MTHFD2_mRNA->MTHFD2 Translation Phenotype Cancer Phenotype: - Proliferation - Invasion - Metabolic Reprogramming MTHFD2->Phenotype Promotes

Therapeutic Inhibition of MTHFD2

The development of small-molecule inhibitors targeting MTHFD2 has shown significant promise in preclinical studies.[16]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors function primarily by disrupting one-carbon metabolism.[1] This leads to a depletion of formate, which is critical for the de novo synthesis of purines.[1] The resulting nucleotide shortage prevents DNA replication and proliferation, causing cell cycle arrest and ultimately cell death.[6] Some inhibitors also induce replication stress and DNA damage by depleting thymidylate pools.[1]

Inhibitor_MoA MTHFD2_Inhibitor MTHFD2 Inhibitor (e.g., DS18561882) MTHFD2 MTHFD2 MTHFD2_Inhibitor->MTHFD2 Inhibits One_C_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_C_Metabolism Catalyzes Formate_Depletion Formate Depletion One_C_Metabolism->Formate_Depletion Thymidylate_Depletion Thymidylate Depletion One_C_Metabolism->Thymidylate_Depletion Contributes to Purine_Depletion Purine Synthesis Blockade Formate_Depletion->Purine_Depletion Replication_Stress Replication Stress & DNA Damage Purine_Depletion->Replication_Stress Thymidylate_Depletion->Replication_Stress Cell_Death Cancer Cell Death (Apoptosis) Replication_Stress->Cell_Death

Preclinical Efficacy of MTHFD2 Inhibitors

Several small-molecule inhibitors targeting MTHFD2, often with dual activity against MTHFD1, have been developed and evaluated.

Table 1: In Vitro Activity of MTHFD2 Inhibitors

Inhibitor MTHFD2 IC50 (µM) MTHFD1 IC50 (µM) Cell Line (Cancer Type) Cellular IC50 / GI50 (µM) Reference
DS18561882 0.0063 0.57 (>90-fold selective) MDA-MB-468 (Breast) 0.0063 [17]
A549 (Lung) 9.013 [17]
LY345899 0.663 0.096 (~7-fold MTHFD1 selective) SW620 (Colorectal) Not Specified [4][17]

| TH9619 | Inhibits MTHFD2 | Inhibits MTHFD1 (DC domain) | HL-60 (Leukemia) | ~0.01 |[4][17] |

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

Inhibitor Animal Model Cell Line / Model Dose & Route Key Efficacy Results Reference
DS18561882 Mouse Xenograft MDA-MB-231 (Breast) 300 mg/kg Decreased tumor burden with no change in mouse weight. [1][4]
LY345899 Mouse Xenograft SW620, LoVo (Colorectal) Not Specified Decreased tumor volume and metastasis. [4]
LY345899 PDX Model Colorectal Cancer Not Specified Decreased tumor volume. [4]

| TH9619 | Mouse Xenograft | HL-60 (Leukemia) | Not Specified | Prolonged survival in mice on a low folate diet. |[4] |

Key Experimental Protocols for MTHFD2 Inhibitor Evaluation

Standardized protocols are essential for the rigorous evaluation of novel MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound on purified recombinant MTHFD2 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MTHFD2 dehydrogenase activity.

  • Protocol:

    • Preparation: Purify recombinant human MTHFD2 protein.[1] Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, 200 mM KCl, 10 mM MgCl2), the enzyme, and serial dilutions of the test inhibitor.[18]

    • Incubation: Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C or room temperature) for 15 minutes.[1][18]

    • Initiation: Start the enzymatic reaction by adding the substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and the cofactor NAD+.[1][18]

    • Detection: Monitor the production of NADH over time using a plate reader by measuring the change in absorbance or fluorescence.[1]

    • Analysis: Calculate the reaction rate and normalize it to controls. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.[1]

Enzymatic_Assay_Workflow A Prepare serial dilutions of test compound in assay plate B Add recombinant MTHFD2 enzyme A->B C Pre-incubate enzyme and compound B->C D Initiate reaction with substrates (CH2-THF + NAD+) C->D E Incubate at 37°C D->E F Measure NADH production (Absorbance/Fluorescence) E->F G Calculate % Inhibition and determine IC50 F->G

Cell Viability and Proliferation Assays

These assays determine the effect of an MTHFD2 inhibitor on the growth and survival of cancer cells.

  • Objective: To determine the half-maximal growth inhibition (GI50) or IC50 of a test compound in cancer cell lines.

  • Protocol (MTT/CellTiter-Glo®):

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into 96-well plates and allow them to adhere overnight.[1][6]

    • Treatment: Treat cells with a range of concentrations of the MTHFD2 inhibitor and a vehicle control (e.g., DMSO).[1][19]

    • Incubation: Incubate the plates for a defined period, typically 48-72 hours.[1][6]

    • Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measurement: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value from the dose-response curve.[1]

In Vivo Xenograft Models

Animal models are critical for evaluating the anti-tumor efficacy and tolerability of MTHFD2 inhibitors in vivo.

  • Objective: To assess the effect of an MTHFD2 inhibitor on tumor growth in an immunocompromised mouse model.

  • Protocol (Patient-Derived or Cell Line Xenograft):

    • Tumor Implantation: Subcutaneously inject human cancer cells or implant patient-derived tumor fragments into immunocompromised mice (e.g., NSG or nude mice).[1][20]

    • Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[20]

    • Randomization: Randomize mice into treatment and vehicle control groups.[20]

    • Treatment: Administer the MTHFD2 inhibitor and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[1]

    • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[1]

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weights.[1] Further analysis (e.g., histology, biomarker analysis) can be performed on the tumor tissue.

Xenograft_Workflow A Implant cancer cells/PDX into immunocompromised mice B Allow tumors to grow to 100-200 mm³ A->B C Randomize mice into treatment & control groups B->C D Administer compound and vehicle control C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors at study endpoint E->F G Perform downstream analysis (Histology, Biomarkers) F->G

MTHFD2 as a Biomarker

Given its high expression in tumors and low expression in normal tissues, MTHFD2 holds significant potential as a biomarker for diagnosis, prognosis, and patient stratification.[21]

  • Prognostic Biomarker: High MTHFD2 mRNA or protein expression has been consistently linked to poorer outcomes in several cancer types, suggesting its utility in predicting disease course.[4][15][22][23]

  • Predictive Biomarker: MTHFD2 expression levels could potentially predict response to MTHFD2-targeted therapies. Cancers with high MTHFD2 expression may be more dependent on the 1C pathway and thus more sensitive to its inhibition.[3] Furthermore, MTHFD2 has been implicated in regulating ferroptosis, an iron-dependent form of cell death, suggesting another avenue for its role as a biomarker and therapeutic target.[22][23]

Conclusion and Future Directions

MTHFD2 represents a highly promising and specific therapeutic target in oncology. Its selective overexpression in cancer cells and critical role in supporting unabated proliferation provide a strong rationale for the development of targeted inhibitors. Preclinical data for compounds like DS18561882 have demonstrated potent anti-tumor activity in vitro and in vivo.[1][4]

Future research should focus on several key areas:

  • Development of Highly Selective Inhibitors: While current inhibitors are effective, developing compounds with even greater selectivity for MTHFD2 over MTHFD1 and MTHFD2L could further improve the therapeutic window and minimize potential off-target effects.[21]

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials is the critical next step to validate their safety and efficacy in patients.[4]

  • Combination Therapies: Exploring rational combinations of MTHFD2 inhibitors with standard-of-care chemotherapies, radiation, or other targeted agents could lead to synergistic effects and overcome resistance mechanisms.

  • Biomarker Validation: Prospective clinical studies are needed to validate MTHFD2 as a robust biomarker for patient selection and response monitoring.[21]

References

The Role of MTHFD2 in Nucleotide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial bifunctional enzyme that has emerged as a significant target in cancer metabolism and drug development.[1][2] MTHFD2 is a key component of the one-carbon (1C) metabolic network, which supplies single-carbon units essential for the biosynthesis of nucleotides and other critical macromolecules.[3] The enzyme is highly expressed during embryonic development and in a wide array of tumors, but its expression is low or undetectable in most healthy, differentiated adult tissues.[4][5] This differential expression pattern, coupled with its critical role in sustaining the high proliferative demands of cancer cells, positions MTHFD2 as a compelling therapeutic target.[4][6]

Elevated MTHFD2 expression is frequently correlated with poor prognosis and aggressive tumor characteristics in various cancers, including breast, lung, and colorectal cancers.[4] Depletion or inhibition of MTHFD2 has been shown to suppress malignant phenotypes such as proliferation, migration, and invasion, and can induce cancer cell death.[4] This guide provides an in-depth technical overview of MTHFD2's core function in nucleotide synthesis, presents quantitative data on its expression and inhibition, details key experimental protocols for its study, and visualizes its metabolic and regulatory pathways.

Core Function: MTHFD2 in Mitochondrial One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme possessing both NAD⁺-dependent 5,10-methylenetetrahydrofolate (CH₂-THF) dehydrogenase and 5,10-methenyltetrahydrofolate (CH-THF) cyclohydrolase activities.[4] It resides in the mitochondrion, where it catalyzes two sequential reactions in the folate cycle:

  • Dehydrogenase Activity: The oxidation of CH₂-THF to CH-THF, using NAD⁺ as a cofactor.[7]

  • Cyclohydrolase Activity: The hydrolysis of CH-THF to 10-formyltetrahydrofolate (10-CHO-THF).[7]

The 10-CHO-THF is then converted to formate (B1220265), which is exported from the mitochondria into the cytoplasm. This mitochondrially-derived formate is the primary source of one-carbon units for de novo purine (B94841) synthesis, providing the carbon atoms for the C2 and C8 positions of the purine ring.[3] In rapidly proliferating cancer cells, this mitochondrial pathway is crucial for meeting the heightened demand for nucleotides required for DNA replication and cell division.[3] Inhibition of MTHFD2 disrupts this formate supply, leading to a depletion of the purine nucleotide pool and subsequent cell cycle arrest and death.[3][8]

MTHFD2_Metabolic_Pathway Mitochondrial Contribution to Nucleotide Synthesis cluster_mito Mitochondrial Matrix cluster_cyto Cytosolic Compartment Mito Mitochondrion Cyto Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF_m THF SHMT2 SHMT2 CH2_THF 5,10-CH₂-THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-CH-THF CHO_THF 10-CHO-THF CH_THF->CHO_THF MTHFD2 Cyclohydrolase Formate_m Formate CHO_THF->Formate_m MTHFD1L Formate_c Formate Formate_m->Formate_c Export NAD NAD⁺ NAD->MTHFD2 NADH NADH + H⁺ SHMT2->CH2_THF One-Carbon Unit MTHFD2->CH_THF Dehydrogenase MTHFD2->NADH MTHFD1L MTHFD1L Purine_Ring Purine Ring (C2, C8 carbons) Formate_c->Purine_Ring de novo Purine Synthesis dNTPs dNTPs Purine_Ring->dNTPs DNA DNA Synthesis dNTPs->DNA

Caption: MTHFD2's role in the mitochondrial one-carbon pathway.

Quantitative Data Summary

This section summarizes quantitative data regarding MTHFD2 expression, enzymatic activity, and inhibitor potency, providing a comparative overview for research and development professionals.

MTHFD2 Expression in Cancer vs. Normal Tissues

A meta-analysis of mRNA profiles across 1,981 tumors spanning 19 cancer types identified MTHFD2 as one of the most consistently overexpressed metabolic enzymes.[5] Its expression is markedly elevated in cancerous tissues while remaining low or absent in most corresponding normal adult tissues.[4][5]

Tissue TypeExpression StatusData SourceCitation
Breast Cancer Significantly upregulated vs. normal tissueTCGA, GEPIA[6]
Bladder Cancer Significantly upregulated (nonpapillary subtype)TCGA, GEPIA[6]
Lung Adenocarcinoma Elevated expressionTCGA[9]
Colon Adenocarcinoma Elevated expressionTCGA[10]
Various Cancers Moderate to strong cytoplasmic positivityThe Human Protein Atlas[11]
Normal Adult Tissues Low or undetectable expressionMultiple Studies[4][5]
MTHFD2 Enzymatic Parameters

The enzymatic kinetics of MTHFD2 are complex. The dehydrogenase activity is NAD⁺-dependent and requires inorganic phosphate (B84403) (Pᵢ) and Mg²⁺.[2][7] Due to the rapid rate of the cyclohydrolase reaction, determining its precise k_cat and K_m values experimentally has proven challenging.[2]

ParameterValueCondition/NoteCitation
k_cat (Dehydrogenase) 12.4 ± 0.71 s⁻¹Calculated based on transition-state theory.[12]
K_m (Dehydrogenase) Not consistently reportedDifficult to determine experimentally.[2]
Cofactor Specificity Utilizes both NAD⁺ and NADP⁺Higher activity with NAD⁺ for pentaglutamate folate substrate.
Biochemical Activity of MTHFD2 Inhibitors

Several small-molecule inhibitors targeting MTHFD2 have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) in either biochemical assays or cell-based viability assays.

InhibitorTarget(s)IC₅₀ (Biochemical)IC₅₀ (Cell-based)Cell LineCitation
LY345899 MTHFD2 / MTHFD1663 nM (MTHFD2)--
96 nM (MTHFD1)
DS18561882 MTHFD2 (selective)Not specified9.013 µMA549 (Lung)
TH9619 MTHFD2Low nanomolar--
Compound [I] MTHFD2 (selective)66 nM (MTHFD2)720 nM (GI₅₀)MOLM-14 (AML)
1790 nM (MTHFD1)

Note: IC₅₀ values can vary significantly based on assay conditions and cell type.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of MTHFD2 and the effects of its inhibitors.

MTHFD2 Enzyme Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.

  • Principle: The MTHFD2-catalyzed oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm, due to NADH production, is measured over time.

  • Reagents & Buffers:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl₂, 25 mM inorganic phosphate (Pᵢ).

    • Enzyme Solution: Recombinant human MTHFD2 diluted in assay buffer.

    • Substrate/Cofactor Mix: 5,10-CH₂-THF (substrate) and NAD⁺ (cofactor) prepared fresh in assay buffer.

    • Test Compound: Inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well UV-transparent plate, add 1 µL of the compound solution to each well. Include a vehicle control (DMSO only).

    • Add 80 µL of the MTHFD2 enzyme solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the freshly prepared substrate/cofactor mix.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percent inhibition relative to the vehicle control and calculate IC₅₀ values by fitting the data to a dose-response curve.

Quantification of Intracellular Nucleotide Pools (LC-MS/MS)

This protocol outlines a method for the sensitive quantification of intracellular nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs).

  • Principle: Cells are lysed, and metabolites are extracted. Nucleotides are separated using liquid chromatography and detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

  • Procedure:

    • Cell Culture & Treatment: Plate cells (e.g., 1 x 10⁶ cells) and treat with the MTHFD2 inhibitor or vehicle for the desired duration.

    • Harvesting: Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Metabolite Extraction:

      • Add 500 µL of ice-cold 80% methanol (B129727) directly to the plate.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.

      • Centrifuge at 13,000 x g for 20 minutes at 4°C.

    • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water for analysis.

    • LC-MS/MS Analysis:

      • LC System: HPLC system with a column suitable for polar analytes (e.g., porous graphitic carbon or HILIC).

      • Mobile Phase A: 5 mM dimethylhexylamine (DMHA) in water, pH 7.0.[2]

      • Mobile Phase B: 5 mM DMHA in 50:50 acetonitrile/water.[2]

      • Gradient: A linear gradient is used to separate the nucleotides.

      • MS System: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

      • Detection: Use MRM to detect specific precursor-to-product ion transitions for each nucleotide (e.g., dATP: m/z 490.1 > 158.9).

    • Quantification: Generate standard curves for each nucleotide using known concentrations. Quantify the nucleotide levels in the samples by comparing their peak areas to the standard curves.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of an MTHFD2 inhibitor on cell viability and proliferation.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.

    • Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the inhibitor or vehicle (DMSO).

    • Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

    • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Mix gently and read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Experimental_Workflow Workflow for MTHFD2 Inhibitor Evaluation cluster_assays In Vitro Assays start Start: Cancer Cell Line Culture treatment Treat with MTHFD2 Inhibitor (Dose-Response) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability western Western Blot (Target Engagement) treatment->western metabolomics Metabolomics (LC-MS/MS) (Nucleotide Pools) treatment->metabolomics ic50 Determine IC₅₀ viability->ic50 protein_change Confirm MTHFD2 Pathway Modulation western->protein_change nucleotide_depletion Quantify Nucleotide Depletion metabolomics->nucleotide_depletion invivo In Vivo Xenograft Model ic50->invivo Inform Dose efficacy Assess Antitumor Efficacy (Tumor Volume, Survival) invivo->efficacy

Caption: A typical workflow for evaluating an MTHFD2 inhibitor.

Regulatory and Signaling Pathways

The expression of MTHFD2 is tightly regulated by oncogenic signaling pathways that coordinate cell growth and metabolism.

One of the primary regulatory hubs is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[3] In response to growth signals and nutrient availability, mTORC1 promotes the translation of the transcription factor ATF4 (Activating Transcription Factor 4) . ATF4, in turn, drives the expression of a subset of its target genes involved in amino acid synthesis and one-carbon metabolism, including MTHFD2. This links growth factor signaling directly to the production of one-carbon units needed for purine synthesis. Some studies also suggest that ATF4 may indirectly regulate MTHFD2 through the master metabolic transcription factor MYC .[1]

MTHFD2_Regulation Upstream Regulation of MTHFD2 Expression stimuli Growth Factors (e.g., Insulin) Amino Acids mTORC1 mTORC1 stimuli->mTORC1 Activates ATF4 ATF4 (Transcription Factor) mTORC1->ATF4 Promotes Translation MYC MYC (Transcription Factor) ATF4->MYC Regulates MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene Upregulates Transcription MYC->MTHFD2_gene Binds Promoter MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Transcription & Translation metabolism Increased One-Carbon Metabolism MTHFD2_protein->metabolism synthesis Purine Synthesis metabolism->synthesis proliferation Cell Proliferation synthesis->proliferation

Caption: Regulation of MTHFD2 expression by the mTORC1-ATF4 axis.

References

The Impact of Mthfd2-IN-6 on Purine and Pyrimidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival. One-carbon (1C) metabolism is a critical network of pathways that provides single-carbon units for the biosynthesis of nucleotides and other essential macromolecules, and it is frequently upregulated in tumors. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate cycle, has emerged as a compelling therapeutic target due to its high expression in various cancers and low to absent expression in most healthy adult tissues.[1][2][3][4] This enzyme plays a pivotal role in providing one-carbon units in the form of formate (B1220265) for de novo purine (B94841) synthesis.[1][5][6] Inhibition of MTHFD2, for instance by molecules like Mthfd2-IN-6, disrupts this supply, leading to a depletion of the nucleotide pools necessary for DNA replication and cell division, ultimately causing cancer cell death.[1][2] This technical guide provides an in-depth overview of the effects of MTHFD2 inhibition on nucleotide synthesis, focusing on the mechanism of action of representative inhibitors and detailing relevant experimental protocols.

Core Concepts: MTHFD2 in One-Carbon Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[1][3][4] This 10-formyl-THF is then converted to formate, which is exported to the cytoplasm to participate in de novo purine synthesis, providing the carbon atoms at the C2 and C8 positions of the purine ring.[1][6] In rapidly proliferating cancer cells, the mitochondrial pathway involving MTHFD2 is a primary source of one-carbon units for purine synthesis.[1][6]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors, including this compound, function by binding to the enzyme and blocking its catalytic activity. This leads to a reduction in the mitochondrial production of formate, a key one-carbon donor for cytosolic purine biosynthesis.[5][7] The consequences of MTHFD2 inhibition include:

  • Inhibition of Purine Synthesis: The reduced availability of one-carbon units directly impairs the de novo synthesis of purines, leading to a shortage of ATP and GTP. This is critical for rapidly dividing cancer cells that have a high demand for nucleotides for DNA and RNA synthesis.[1][2][5]

  • Induction of Replication Stress: The depletion of nucleotide pools leads to replication stress and DNA damage, which can trigger cell cycle arrest and apoptosis.[7][8]

The following diagram illustrates the central role of MTHFD2 in mitochondrial one-carbon metabolism and its contribution to de novo purine synthesis.

MTHFD2_Pathway MTHFD2 in Purine Biosynthesis cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT2 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD2 Formate Formate 10-Formyl-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_6 This compound Mthfd2_IN_6->5,10-Methylene-THF Inhibits MTHFD2 10-Formyl-THF_cyto 10-Formyl-THF Formate_cyto->10-Formyl-THF_cyto MTHFD1 PRPP PRPP 10-Formyl-THF_cyto->PRPP Provides C2, C8 of purine ring IMP IMP PRPP->IMP Purine Biosynthesis (10 steps) AMP AMP IMP->AMP GMP GMP IMP->GMP ATP ATP AMP->ATP GTP GTP GMP->GTP

Caption: MTHFD2's role in purine synthesis and its inhibition.

Quantitative Data on MTHFD2 Inhibition

The following tables summarize the quantitative effects of this compound and other representative MTHFD2 inhibitors on enzymatic activity and cancer cell proliferation.

Table 1: In Vitro Efficacy of MTHFD2 Inhibitors

Compound NameMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
This compound 1.46 19.05 ~13-fold [8]
DS185618820.00630.57~90-fold[8]
TH96190.047Not specifiedNot specified[8]
DS449601561.6>30>18.75-fold[8][9]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[8]

Table 2: Cellular Effects of Representative MTHFD2 Inhibitors

InhibitorCell LineCancer TypeEffectReference
TH9619HL-60Acute Myeloid LeukemiaInhibited tumor growth in vivo[1]
MTHFD2 KnockdownU2OSOsteosarcomaDecreased colony formation[1]
Effect on Pyrimidine (B1678525) Biosynthesis

While the primary role of the mitochondrial one-carbon pathway involving MTHFD2 is to supply formate for purine synthesis, there is an indirect link to pyrimidine biosynthesis.[3][4][9][10][11][12] The broader one-carbon metabolism network, of which MTHFD2 is a part, also provides one-carbon units for the synthesis of thymidylate, a key component of pyrimidines.[7][13] However, the direct inhibition of MTHFD2 primarily impacts purine synthesis.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of an MTHFD2 inhibitor in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTHFD2 inhibitor (e.g., this compound) stock solution in DMSO

  • 96-well clear-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of the MTHFD2 inhibitor in complete medium. A typical starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration.[7]

  • Treatment: Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.[7]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[7][8]

Data Analysis:

  • Subtract the background absorbance (media only) from all readings.

  • Normalize the data to the vehicle control (set as 100% viability).[7]

  • Plot the percentage of cell viability against the log of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.[7]

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound incubate_overnight->prepare_dilutions treat_cells Treat cells with inhibitor prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Isotope Tracing to Measure De Novo Purine Synthesis

Objective: To quantify the effect of an MTHFD2 inhibitor on de novo purine synthesis using stable isotope-labeled serine.

Materials:

  • Cancer cell line

  • Culture medium without serine and glycine

  • [U-13C]serine

  • MTHFD2 inhibitor (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to ~70% confluency. Treat cells with the MTHFD2 inhibitor (at a relevant concentration, e.g., IC50) or vehicle for 24 hours.[7]

  • Isotope Labeling: One hour before harvesting, switch to a medium containing [U-13C]serine.[7]

  • Metabolite Extraction: Wash cells with ice-cold saline and then extract metabolites using an appropriate solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system to measure the levels of 13C-labeled purine intermediates and final products (e.g., ATP, GTP).[7]

Data Analysis:

  • Calculate the fractional labeling of purines in inhibitor-treated cells compared to control cells. A significant decrease in the incorporation of 13C from serine into the purine pool indicates inhibition of de novo purine synthesis.[7]

This compound and other MTHFD2 inhibitors represent a promising class of targeted anticancer agents. By disrupting the mitochondrial one-carbon metabolism, these compounds effectively starve cancer cells of the essential building blocks for DNA synthesis, leading to cell death. The high expression of MTHFD2 in tumors compared to normal tissues suggests a potentially wide therapeutic window. Further research and clinical development of selective MTHFD2 inhibitors are warranted to fully evaluate their therapeutic potential.

References

Mthfd2-IN-6: A Technical Guide to Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme plays a pivotal role in one-carbon (1C) metabolism, a pathway that is significantly upregulated in various cancers to meet the high demand for nucleotides and other essential biomolecules required for rapid cell proliferation.[1][2][3] MTHFD2 is highly expressed in embryonic and cancerous tissues but is largely absent in healthy adult tissues, making it an attractive target for developing selective anticancer therapies.[2][3][4][5][6] Mthfd2-IN-6 is a small-molecule inhibitor of MTHFD2 that disrupts the folate cycle, leading to impaired synthesis of DNA and RNA precursors, ultimately triggering replication stress and apoptosis in cancer cells.[7][8] This technical guide provides an in-depth overview of the target engagement and binding affinity of this compound and related MTHFD2 inhibitors, complete with detailed experimental protocols and quantitative data.

Core Mechanism of Action

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[7][9] This reaction is a critical step in generating one-carbon units, in the form of formate, which are then exported to the cytoplasm. These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell proliferation.[9][10] By competitively inhibiting MTHFD2, this compound depletes the mitochondrial pool of one-carbon units, effectively starving cancer cells of the necessary components for nucleotide synthesis.[9] The downstream consequences of MTHFD2 inhibition include S-phase cell cycle arrest and apoptosis.[7][9]

Signaling Pathway and Point of Inhibition

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 (Dehydrogenase/Cyclohydrolase) 5,10-CH2-THF->10-CHO-THF Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export NAD NAD NADH NADH NAD->NADH MTHFD2 Mthfd2_IN_6 This compound Mthfd2_IN_6->5,10-CH2-THF Inhibition Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine_synthesis->DNA/RNA Synthesis Thymidylate_synthesis->DNA/RNA Synthesis Dehydrogenase_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add compound to 384-well plate A->B C Add recombinant MTHFD2 enzyme solution B->C D Incubate for 15 minutes at room temperature C->D E Add substrate (CH2-THF) and cofactor (NAD+) solution D->E F Incubate for 60 minutes at room temperature E->F G Add detection reagent to measure NADH F->G H Read plate and calculate IC50 G->H CETSA_Workflow A Treat cells with this compound or vehicle (DMSO) B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble proteins from aggregates B->C D Detect soluble MTHFD2 via Western Blot or ELISA C->D E Plot protein levels vs. temperature to generate melting curves D->E F Calculate Tm and ΔTm to determine target engagement E->F ITC_Workflow cluster_instrument Isothermal Titration Calorimeter Sample_Cell Sample Cell: Purified MTHFD2 in buffer Reference_Cell Reference Cell: Buffer only Syringe Injection Syringe: This compound in buffer Titration Titrate this compound into MTHFD2 solution Measurement Measure heat released or absorbed per injection Titration->Measurement Analysis Plot heat change vs. molar ratio Measurement->Analysis Results Determine: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Analysis->Results

References

The Expanding Non-Metabolic Roles of MTHFD2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Traditionally viewed through a metabolic lens, a growing body of evidence has illuminated a surprising repertoire of non-metabolic functions for MTHFD2, particularly within the nucleus. These "moonlighting" roles in critical cellular processes such as DNA replication and repair, RNA processing, and the regulation of mitosis are increasingly implicated in cancer progression and present novel therapeutic avenues. This technical guide provides an in-depth exploration of the non-metabolic functions of MTHFD2, presenting key quantitative data, detailed experimental protocols for investigating these functions, and visual representations of the associated signaling pathways.

Introduction

MTHFD2 is highly expressed during embryonic development and in various cancers, while its expression is low in most healthy adult tissues.[1][2] This differential expression pattern, coupled with its emerging non-metabolic roles, has positioned MTHFD2 as a compelling target for cancer therapy.[3][4] Beyond its canonical function in providing one-carbon units for purine (B94841) and thymidylate synthesis, MTHFD2 has been shown to localize to the nucleus and interact with a host of proteins involved in fundamental cellular processes.[5][6] Evidence suggests that MTHFD2 can promote cell proliferation independently of its enzymatic activity.[7] This guide summarizes the current understanding of these non-metabolic functions to facilitate further research and drug development efforts.

Quantitative Data on MTHFD2 Non-Metabolic Functions

A summary of key quantitative data related to the non-metabolic functions of MTHFD2 is presented below. This information provides a quantitative basis for understanding the dynamics and interactions of MTHFD2 outside of its metabolic context.

ParameterValueCell Context/MethodReference
Protein Half-life 17–22 hoursHeLa, HCT-116, and U2OS cells[8]
Nuclear Localization Increase Post-IR Statistically significant increase in nuclear MTHFD2 intensity 2 hours post-irradiation (5 Gy)U2OS cells / Confocal microscopy[9]
IC50 of a Substrate-Based Inhibitor (LY345899) 663 nmol/LEnzymatic assay[10]
Co-immunoprecipitated Protein Interactions 29 interacting proteins identified with high confidenceHCT-116 cells / Co-IP-MS[8]

Key Non-Metabolic Functions and Signaling Pathways

MTHFD2's non-metabolic activities are primarily centered in the nucleus and are intertwined with crucial cellular signaling pathways.

Regulation of MTHFD2 Expression via mTORC1/ATF4 Signaling

The expression of MTHFD2 is, in part, regulated by the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Downstream of mTORC1, the transcription factor ATF4 can directly bind to the MTHFD2 promoter to drive its expression.[3] This signaling cascade links nutrient availability and growth factor signaling to the non-metabolic functions of MTHFD2.

mTORC1_ATF4_MTHFD2_Pathway mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_promoter MTHFD2 Promoter ATF4->MTHFD2_promoter binds to MTHFD2_expression MTHFD2 Expression MTHFD2_promoter->MTHFD2_expression induces

Caption: mTORC1/ATF4 signaling pathway regulating MTHFD2 expression.

Role in DNA Damage Response

Recent studies have implicated nuclear MTHFD2 in the DNA damage response (DDR). Following ionizing radiation, MTHFD2 accumulates in the nucleus.[9] It has been shown to interact with key DNA repair proteins and is involved in both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[11][12]

MTHFD2_DDR_Pathway DNA_Damage DNA Double-Strand Break MTHFD2_nuclear Nuclear MTHFD2 DNA_Damage->MTHFD2_nuclear recruits NHEJ NHEJ Repair MTHFD2_nuclear->NHEJ participates in HR HR Repair MTHFD2_nuclear->HR participates in Cell_Survival Cell Survival NHEJ->Cell_Survival HR->Cell_Survival

Caption: MTHFD2's role in the DNA Damage Response pathway.

Involvement in RNA Processing and Translation

Co-immunoprecipitation studies followed by mass spectrometry have revealed that MTHFD2 interacts with a suite of nuclear proteins involved in RNA metabolism and translation. These include components of the small ribosomal subunit and various heterogeneous nuclear ribonucleoproteins (hnRNPs).[8][13] This suggests a novel role for MTHFD2 in post-transcriptional gene regulation.

MTHFD2_RNA_Processing MTHFD2 Nuclear MTHFD2 hnRNPs hnRNP family proteins MTHFD2->hnRNPs interacts with Ribosomal_Subunit Small Ribosomal Subunit MTHFD2->Ribosomal_Subunit interacts with RNA_Metabolism RNA Metabolism & Translation hnRNPs->RNA_Metabolism Ribosomal_Subunit->RNA_Metabolism

Caption: MTHFD2 interaction network in RNA processing and translation.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the investigation of MTHFD2's non-metabolic functions.

Co-Immunoprecipitation (Co-IP) of MTHFD2 and Interacting Proteins

This protocol is adapted from methodologies used to identify MTHFD2's nuclear binding partners.[8][14][15][16][17]

Objective: To isolate MTHFD2 and its interacting proteins from nuclear extracts.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear extraction buffer

  • Anti-MTHFD2 antibody (ChIP-grade)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Mass spectrometer

Procedure:

  • Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and wash with ice-cold PBS.

  • Nuclear Extraction: Isolate nuclei using a commercial nuclear extraction kit or a dounce homogenizer.

  • Lysate Preparation: Lyse the nuclei with nuclear lysis buffer on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (nuclear lysate).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the nuclear lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-MTHFD2 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate immediately with neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with in-solution trypsin digestion for mass spectrometry-based protein identification.

CoIP_Workflow start Start: Cell Culture harvest Harvest & Nuclear Extraction start->harvest lysis Nuclear Lysis & Lysate Collection harvest->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation with anti-MTHFD2 Ab preclear->ip capture Complex Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis (SDS-PAGE / Mass Spec) elute->analysis end End: Identify Interacting Proteins analysis->end

Caption: A streamlined workflow for MTHFD2 Co-Immunoprecipitation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MTHFD2

This protocol provides a framework for identifying the genomic regions where MTHFD2 binds.[18][19]

Objective: To map the genome-wide localization of MTHFD2.

Materials:

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing buffer

  • Sonicator or micrococcal nuclease

  • Anti-MTHFD2 antibody (ChIP-grade)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer and Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Nuclear Isolation: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in chromatin shearing buffer and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Dilute the sheared chromatin and perform immunoprecipitation overnight at 4°C with the anti-MTHFD2 antibody or control IgG.

  • Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify MTHFD2 binding sites.

ChIP_seq_Workflow start Start: Cell Culture crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Nuclear Isolation crosslink->lysis shear Chromatin Shearing (Sonication) lysis->shear ip Immunoprecipitation with anti-MTHFD2 Ab shear->ip capture Complex Capture with Beads ip->capture wash Wash Beads capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify sequence Library Prep & Sequencing purify->sequence analysis Data Analysis & Peak Calling sequence->analysis end End: Identify MTHFD2 Binding Sites analysis->end

Caption: A comprehensive workflow for MTHFD2 ChIP-sequencing.

Conclusion

The non-metabolic functions of MTHFD2 represent a paradigm shift in our understanding of this "metabolic" enzyme. Its roles in the nucleus, particularly in DNA repair, RNA processing, and mitosis, are critical for cell proliferation and survival, especially in the context of cancer. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of MTHFD2's non-canonical roles and to exploit this knowledge for the development of novel therapeutic strategies. Further investigation into the precise molecular mechanisms governing these functions will undoubtedly open new avenues for targeted cancer therapies.

References

Mthfd2-IN-6 and Its Role in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism, a pathway integral to the biosynthesis of nucleotides and amino acids essential for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in a wide array of tumors while exhibiting minimal expression in normal adult tissues, making it a compelling target for cancer therapy.[3][4] Mthfd2-IN-6 is a small molecule inhibitor of MTHFD2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on cancer cell signaling pathways, and detailed experimental protocols for its study. Due to the limited publicly available data specifically for this compound, this guide incorporates data from other well-characterized MTHFD2 inhibitors, such as LY345899, DS18561882, and TH9619, to provide a broader understanding of the therapeutic potential of targeting MTHFD2.

MTHFD2 and the One-Carbon Metabolic Pathway

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial 1C metabolic pathway.[5] This pathway is critical for de novo purine (B94841) and thymidylate synthesis, which are fundamental for DNA and RNA replication.[2] By inhibiting MTHFD2, small molecules like this compound disrupt this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[2]

Quantitative Data for MTHFD2 Inhibitors

The inhibitory potential of MTHFD2 inhibitors is a key determinant of their therapeutic efficacy. The following tables summarize the available quantitative data for this compound and other representative MTHFD2 inhibitors.

Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors

Compound NameMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
This compound1.4619.05~13-fold[1]
DS185618820.00630.57~90-fold[1]
TH96190.047Not specifiedNot specified[1][6]
DS449601561.6>30>18.75-fold[1]
LY3458990.6630.096~0.14-fold[1][3]
TH90280.007970.0005~0.06-fold[1]
MTHFD2-IN-50.066Not specifiedNot specified[1]

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

InhibitorCancer ModelDosing RegimenOutcomeReference
DS18561882Gastric Cancer Xenograft300 mg/kg, oral, twice dailySignificant tumor growth inhibition[7]
TH9619AML Xenograft30 mg/kg, subcutaneous, twice dailyReduced leukemia burden and prolonged survival[7]
LY345899Colorectal Cancer PDXNot specifiedDecreased tumor volume and metastasis[4]

Cancer Cell Signaling Pathways Modulated by MTHFD2 Inhibition

The inhibition of MTHFD2 has profound effects on several key cancer cell signaling pathways, primarily stemming from the disruption of metabolic homeostasis.

mTORC1/ATF4 Signaling

The mTORC1 pathway, a central regulator of cell growth and proliferation, is known to activate the transcription factor ATF4, which in turn promotes the expression of MTHFD2.[8] This creates a feed-forward loop that sustains the high metabolic rate of cancer cells. Inhibition of MTHFD2 can disrupt this loop, leading to reduced mTORC1 signaling and a subsequent decrease in cell proliferation.[9]

KRAS/c-myc Signaling

Oncogenic KRAS signaling often leads to the upregulation of c-myc, a transcription factor that directly enhances the expression of MTHFD2.[4] Knockdown of KRAS and c-myc has been shown to suppress MTHFD2 expression.[4] Therefore, targeting MTHFD2 in KRAS-driven cancers represents a promising therapeutic strategy.

p53 Signaling

The tumor suppressor p53 transcriptionally represses MTHFD2.[4] In p53-null or mutated tumors, the loss of this repression leads to MTHFD2 overexpression, making these cancers potentially more susceptible to MTHFD2 inhibition.

Wnt/β-catenin Signaling

In hepatocellular carcinoma, the Wnt/β-catenin pathway has been implicated in the regulation of MTHFD2 expression.[4] Knockdown of NME7, a component of this pathway, leads to decreased binding of β-catenin to the MTHFD2 promoter and subsequent MTHFD2 overexpression.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of MTHFD2 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an MTHFD2 inhibitor in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTHFD2 inhibitor (e.g., this compound) stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[1]

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.[10]

Western Blot Analysis

Objective: To assess the effect of MTHFD2 inhibition on the expression of key signaling proteins.

Materials:

  • Cancer cells treated with MTHFD2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-p-AKT, anti-c-myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • MTHFD2 inhibitor formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Drug Administration: Administer the MTHFD2 inhibitor (and vehicle control) according to the predetermined dosing regimen (e.g., oral gavage, subcutaneous injection).[7]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.[7]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core MTHFD2 Inhibition cluster_downstream Downstream Effects KRAS KRAS c-myc c-myc KRAS->c-myc MTHFD2 MTHFD2 c-myc->MTHFD2 Upregulates p53 p53 p53->MTHFD2 Represses mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 ATF4->MTHFD2 Upregulates Wnt/beta-catenin Wnt/beta-catenin Wnt/beta-catenin->MTHFD2 Upregulates 1C Metabolism 1C Metabolism MTHFD2->1C Metabolism Drives This compound This compound This compound->MTHFD2 Inhibits Nucleotide Synthesis Nucleotide Synthesis 1C Metabolism->Nucleotide Synthesis Replication Stress Replication Stress Nucleotide Synthesis->Replication Stress Depletion leads to Cell Death Cell Death Replication Stress->Cell Death

Caption: MTHFD2 signaling network in cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Western_Blot Signaling Pathway (Western Blot) Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Assessment Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Assessment

Caption: Experimental workflow for evaluating this compound.

Mechanism_of_Action cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine SHMT2 SHMT2 Serine->SHMT2 Methylene_THF 5,10-Methylene-THF SHMT2->Methylene_THF MTHFD2 MTHFD2 Methylene_THF->MTHFD2 Formyl_THF 10-Formyl-THF MTHFD2->Formyl_THF Formate Formate Formyl_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis Exported for DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibits

Caption: Mechanism of this compound action.

References

Methodological & Application

Application Notes and Protocols for Mthfd2-IN-6 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2][3][4] MTHFD2 is highly expressed in various cancer types while having low to undetectable expression in most normal adult tissues, making it an attractive therapeutic target in oncology.[2][5][6][7] Inhibition of MTHFD2 disrupts the mitochondrial folate cycle, leading to a depletion of one-carbon units necessary for de novo purine (B94841) synthesis.[5][8] This ultimately results in the inhibition of DNA replication, cell cycle arrest, and apoptosis in cancer cells.[8]

Mthfd2-IN-6 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. These application notes provide a comprehensive set of protocols for in vitro cell-based assays to characterize the biological effects of this compound on cancer cells. The following protocols detail methods to assess cell viability, proliferation, apoptosis, and metabolic alterations, as well as changes in gene and protein expression.

Note: As of the latest update, specific experimental data and protocols for "this compound" are not widely available in the public domain. The following protocols are representative and based on established methods for characterizing MTHFD2 inhibitors and similar small molecules. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 is a key enzyme in the mitochondrial one-carbon folate metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the generation of one-carbon units. These units are essential for the synthesis of purines, which are building blocks for DNA and RNA. By inhibiting MTHFD2, this compound is expected to disrupt this pathway, leading to a reduction in nucleotide pools and subsequent impairment of cancer cell proliferation.

MTHFD2_Pathway MTHFD2 Signaling Pathway and Inhibition Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 fTHF fTHF mTHF->fTHF MTHFD2 Formate Formate fTHF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_6 This compound Mthfd2_IN_6->mTHF Inhibits MTHFD2 Cell_Proliferation Cell_Proliferation Mthfd2_IN_6->Cell_Proliferation Inhibition Purine_synthesis Purine_synthesis Formate_cyto->Purine_synthesis DNA_RNA_synthesis DNA_RNA_synthesis Purine_synthesis->DNA_RNA_synthesis Nucleotide Precursors DNA_RNA_synthesis->Cell_Proliferation

Caption: MTHFD2 pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of this compound involves a series of assays to determine its impact on cancer cell viability, proliferation, apoptosis, and metabolic function.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Cell Proliferation Assay (e.g., BrdU/EdU) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis metabolic Metabolic Assay (e.g., ATP Levels) treatment->metabolic western Western Blot (e.g., PARP, Caspase-3) treatment->western qpcr qPCR (e.g., MTHFD2, c-Myc) treatment->qpcr data Data Analysis and Interpretation viability->data proliferation->data apoptosis->data metabolic->data western->data qpcr->data

Caption: A generalized experimental workflow for in vitro analysis.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Assay TypeEndpoint MeasuredMethodExpected Outcome with this compound Treatment
Cell Viability IC50 (half-maximal inhibitory concentration)MTT AssayDose-dependent decrease in cell viability.
Cell Proliferation Percentage of proliferating cells (S-phase)EdU StainingDose-dependent decrease in the percentage of EdU-positive cells.
Apoptosis Percentage of apoptotic cells (early and late)Annexin V/PIDose- and time-dependent increase in Annexin V-positive cells.
Caspase-3/7 activityCaspase AssayIncreased fluorescence indicating activation of executioner caspases.
Metabolic Function Intracellular ATP levelsATP AssayDecrease in ATP levels, indicating metabolic stress.
Protein Expression Cleaved PARP, Cleaved Caspase-3Western BlotIncreased levels of cleaved forms, indicative of apoptosis.
Gene Expression MTHFD2, c-MycqPCRPotential feedback regulation on MTHFD2 expression; downregulation of c-Myc.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (EdU Staining)

This assay measures DNA synthesis as a marker of cell proliferation.

Materials:

  • Click-iT™ EdU Cell Proliferation Kit

  • Cancer cell line cultured on coverslips or in a 96-well plate

  • This compound

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed and treat cells with this compound as described in the cell viability protocol.

  • Towards the end of the treatment period, add 10 µM EdU to the culture medium and incubate for 2-4 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.5% Triton™ X-100 for 20 minutes.

  • Perform the Click-iT™ reaction according to the manufacturer's protocol to label the incorporated EdU.

  • Counterstain the nuclei with Hoechst 33342.

  • Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line

  • This compound

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative PCR (qPCR)

This protocol measures changes in the mRNA expression of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., MTHFD2, c-Myc) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Application Notes and Protocols for Mthfd2-IN-6 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific molecule designated "Mthfd2-IN-6" is limited. The following application notes and protocols are based on the established mechanisms and preclinical data of other well-characterized MTHFD2 inhibitors, such as DS18561882 and LY345899. Researchers should treat these as representative guidelines and optimize protocols for their specific MTHFD2 inhibitor.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for rapidly proliferating cells. MTHFD2 is highly expressed in embryonic tissues and various types of cancer cells, while its expression is low in most normal adult tissues, making it an attractive therapeutic target in oncology.[1][2] this compound, as a putative inhibitor of MTHFD2, is expected to disrupt the metabolic activity of cancer cells, leading to cell cycle arrest and apoptosis. These notes provide a framework for utilizing MTHFD2 inhibitors in animal models to evaluate their anti-tumor efficacy and pharmacological properties.

Mechanism of Action

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in providing one-carbon units for the synthesis of purines.[3][4] By inhibiting MTHFD2, this compound is hypothesized to deplete the intracellular pool of one-carbon units, thereby impeding DNA replication and cell division in cancer cells.[4] This targeted metabolic disruption is anticipated to have a potent anti-proliferative effect on tumors that are highly dependent on the MTHFD2 pathway.

Signaling Pathway

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 (NAD+ -> NADH) Formate Formate 10-CHO-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Mthfd2_IN_6 This compound Mthfd2_IN_6->10-CHO-THF Inhibits Mthfd2_IN_6->Tumor Growth Inhibits

Caption: MTHFD2 inhibition disrupts mitochondrial one-carbon metabolism.

Data Presentation

Table 1: Representative In Vivo Efficacy of an MTHFD2 Inhibitor (DS18561882)
Animal ModelCell LineAdministration RouteDosageTreatment ScheduleOutcomeReference
Mouse XenograftMDA-MB-231 (Breast Cancer)Oral gavage300 mg/kgDailyDecreased tumor burden with no significant change in mouse weight.[4]
Mouse XenograftSW620 (Colorectal Cancer)Not SpecifiedNot SpecifiedNot SpecifiedDecreased tumor volume and metastasis.[1]
Patient-Derived Xenograft (PDX)Colorectal CancerNot SpecifiedNot SpecifiedNot SpecifiedDecreased tumor volume.[1]
Table 2: Representative Pharmacokinetic Parameters of an MTHFD2 Inhibitor (DS18561882)
ParameterValueSpeciesAdministration RouteReference
Oral BioavailabilityGoodMouseOral[5]
Cell PermeabilitySignificantly ImprovedIn vitroN/A[6]

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure to assess the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Human cancer cell line known to express MTHFD2 (e.g., MDA-MB-231, SW620)

  • Matrigel (optional)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Workflow:

Xenograft_Workflow A Cell Culture and Preparation B Tumor Cell Implantation (e.g., 1-5 x 10^6 cells subcutaneously) A->B C Tumor Growth Monitoring (until ~100-200 mm³) B->C D Randomization into Groups (Vehicle vs. This compound) C->D E Treatment Administration (e.g., daily oral gavage) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint Analysis (Tumor excision and weighing, histology, biomarker analysis) F->G

Caption: Experimental workflow for a tumor xenograft study.

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells suspended in sterile PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Width² x Length) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare this compound in the appropriate vehicle. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily by oral gavage). The control group should receive an equal volume of the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals daily.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice. Excise the tumors and record their final weight.

  • Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for biomarker analysis (e.g., measurement of MTHFD2 target engagement or downstream metabolic effects).

Pharmacokinetic (PK) Study

This protocol provides a general method for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle for chosen administration route (e.g., oral gavage, intravenous injection)

  • Healthy mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Conclusion

Targeting MTHFD2 presents a promising therapeutic strategy for cancers that are dependent on mitochondrial one-carbon metabolism. The protocols and guidelines provided here offer a starting point for the in vivo evaluation of this compound. It is crucial to perform dose-ranging and toxicity studies to determine the optimal and safe therapeutic window for this specific compound. Further investigations into pharmacodynamic markers will also be essential to confirm target engagement and elucidate the downstream biological effects in animal models.

References

Application Notes and Protocols for Inducing Replication Stress in Acute Myeloid Leukemia (AML) with MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme pivotal to one-carbon metabolism, a pathway essential for the synthesis of nucleotides required for DNA replication and repair. In numerous cancers, including Acute Myeloid Leukemia (AML), MTHFD2 is significantly upregulated to meet the metabolic demands of rapid cell proliferation, while its expression remains low in healthy adult tissues. This differential expression profile makes MTHFD2 a compelling therapeutic target.

This document provides detailed application notes and protocols for utilizing MTHFD2 inhibitors, exemplified by compounds such as Mthfd2-IN-X, to induce replication stress in AML cells. Pharmacological inhibition of MTHFD2 disrupts thymidine (B127349) synthesis, leading to the misincorporation of uracil (B121893) into DNA. This event triggers replication fork stalling, activates the DNA damage response (DDR), and ultimately results in S-phase arrest and apoptosis, offering a promising anti-leukemic strategy.[1][2][3] AML cell lines harboring FLT3-ITD mutations have shown particular sensitivity to MTHFD2 inhibition.[4][5][6] The expression of MTHFD2 in AML is often driven by the MYC oncogene.[1][4][7]

Data Presentation: Efficacy of MTHFD2 Inhibitors in AML Cell Lines

The following tables summarize the in vitro efficacy of representative MTHFD2 inhibitors across a panel of AML cell lines. "Mthfd2-IN-X" is used as a placeholder for these well-characterized inhibitors.

Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors

Compound ReferenceCell LineGenotypeIC50 (nM)
Mthfd2-IN-A (16e) MOLM-14FLT3-ITD66 (Enzymatic)
Mthfd2-IN-B (LY374571) --80 (Enzymatic)
Mthfd2-IN-C (TH9619) --47 (Enzymatic)
Mthfd2-IN-D (DS18561882) --6.3 (Enzymatic)

Note: Enzymatic IC50 values represent the concentration required to inhibit 50% of the MTHFD2 enzyme activity in a biochemical assay.[2][6]

Table 2: Growth Inhibition (GI50) of MTHFD2 Inhibitors in AML Cell Lines

Compound ReferenceCell LineGenotypeGI50 (nM)
Mthfd2-IN-A (16e) MOLM-14FLT3-ITD720
Mthfd2-IN-B (LY374571) MOLM-14FLT3-ITD~500
MOLM-13FLT3-ITD~1000
Mthfd2-IN-D (DS18561882) U937-~150
MOLM-14FLT3-ITD~200
THP-1-~250
KG-1-~300
HL-60-~400

Note: GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% over a 72-hour period.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

MTHFD2_Inhibition_Pathway cluster_metabolism Mitochondrial One-Carbon Metabolism cluster_dna DNA Replication & Damage cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes MYC MYC MTHFD2 MTHFD2 MYC->MTHFD2 Upregulates Expression CH2_THF 5,10-CH2-THF CHO_THF 10-CHO-THF Formate Formate MTHFD2->Formate Catalyzes Inhibitor Mthfd2-IN-X Inhibitor->MTHFD2 THF THF THF->CH2_THF CH2_THF->CHO_THF CHO_THF->Formate Thymidine Thymidine Synthesis Formate->Thymidine Purine Purine Synthesis Formate->Purine Uracil Uracil Misincorporation Thymidine->Uracil Depletion Leads to Fork_Stall Replication Fork Stalling Uracil->Fork_Stall ssDNA ssDNA Accumulation Fork_Stall->ssDNA DSBs DNA Double-Strand Breaks Fork_Stall->DSBs RPA RPA Phosphorylation ssDNA->RPA gH2AX γH2AX Formation DSBs->gH2AX ATR ATR Activation RPA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 S_Arrest S-Phase Arrest CHK1->S_Arrest gH2AX->S_Arrest Apoptosis Apoptosis S_Arrest->Apoptosis Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: MTHFD2 inhibition signaling pathway in AML.

Experimental_Workflow cluster_assays Endpoint Assays cluster_western_targets Western Blot Targets cluster_fiber_analysis DNA Fiber Analysis Start AML Cell Culture (e.g., MOLM-14) Treatment Treat with Mthfd2-IN-X (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Western Western Blot Analysis Treatment->Western DNA_Fiber DNA Fiber Assay Treatment->DNA_Fiber gH2AX_WB γH2AX Western->gH2AX_WB pCHK1_WB p-CHK1 Western->pCHK1_WB Caspase3_WB Cleaved Caspase-3 Western->Caspase3_WB Fork_Speed Replication Fork Speed DNA_Fiber->Fork_Speed Fork_Stalling Fork Stalling Events DNA_Fiber->Fork_Stalling Origin_Firing New Origin Firing DNA_Fiber->Origin_Firing

Caption: Experimental workflow for assessing MTHFD2 inhibitor effects.

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This protocol determines the dose-dependent effect of an MTHFD2 inhibitor on AML cell proliferation.

Materials:

  • AML cell lines (e.g., MOLM-14, THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Mthfd2-IN-X (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • DMSO or Solubilization Buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Mthfd2-IN-X in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay: a. Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. b. Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance on a microplate reader at 570 nm for MTT or 450 nm for CCK-8.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 value.

Western Blot for Replication Stress and Apoptosis Markers

This protocol assesses the induction of DNA damage (γH2AX, p-CHK1) and apoptosis (cleaved caspase-3) following MTHFD2 inhibition.

Materials:

  • AML cells treated with Mthfd2-IN-X and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat dry milk in TBST for others)

  • Primary antibodies: anti-γH2AX (Ser139), anti-phospho-CHK1 (Ser345), anti-cleaved caspase-3 (Asp175), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in the appropriate blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to the loading control.

DNA Fiber Assay for Replication Fork Dynamics

This protocol directly visualizes and quantifies replication fork speed and stalling upon MTHFD2 inhibition.

Materials:

  • AML cells

  • Complete culture medium

  • 5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)

  • Mthfd2-IN-X

  • Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

  • Spreading buffer (PBS)

  • Glass microscope slides

  • Fixative (3:1 Methanol:Acetic Acid)

  • Denaturation solution (2.5 M HCl)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies: mouse anti-BrdU (detects IdU), rat anti-BrdU (detects CldU)

  • Fluorophore-conjugated secondary antibodies: anti-mouse (e.g., Alexa Fluor 594), anti-rat (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Labeling: a. Pulse-label exponentially growing AML cells with 25 µM CldU for 20-30 minutes. b. Wash the cells with warm medium. c. Pulse-label with 250 µM IdU for 20-30 minutes. For inhibitor treatment, Mthfd2-IN-X can be added concurrently with the IdU pulse.

  • Cell Harvest and Lysis: Harvest approximately 500,000 cells, wash with PBS, and resuspend in 2 µL of PBS. Add 7 µL of lysis buffer and incubate for 10 minutes at room temperature.

  • DNA Spreading: Tilt a glass slide and place the 9 µL drop of lysed cells at the top. Allow the drop to run down the slide, spreading the DNA fibers. Let the slides air dry.

  • Fixation and Denaturation: Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes. Denature the DNA with 2.5 M HCl for 1 hour.

  • Immunostaining: a. Wash slides with PBS and block with 5% BSA for 1 hour. b. Incubate with the primary antibody cocktail (anti-IdU and anti-CldU) in blocking buffer for 1.5 hours in a humidified chamber. c. Wash three times with PBS. d. Incubate with the secondary antibody cocktail in blocking buffer for 1 hour in the dark. e. Wash three times with PBS in the dark.

  • Mounting and Imaging: Mount a coverslip using mounting medium with DAPI. Acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the CldU (green) and IdU (red) tracks. Calculate the replication fork speed (µm/min). Analyze the frequency of stalled forks (only green tracks) and new origins (only red tracks). A decrease in the IdU/CldU track length ratio indicates replication slowing or stalling.

References

Application Notes and Protocols for Cell Viability Assays with Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids.[1] MTHFD2 is highly expressed in embryonic tissues and various cancer types, while its expression is low or absent in most healthy adult tissues, making it an attractive target for cancer therapy.[2][3] Inhibition of MTHFD2 disrupts the metabolic processes that fuel rapid cancer cell proliferation, leading to cell cycle arrest and apoptosis.[4] Mthfd2-IN-6 is a chemical inhibitor of MTHFD2. These application notes provide detailed protocols for assessing the impact of this compound on cancer cell viability.

Data Presentation

The inhibitory activity of this compound and other relevant MTHFD2 inhibitors is summarized below. This data is crucial for designing effective cell-based assays.

CompoundTarget(s)IC50 ValueCell Line/Assay Condition
This compoundMTHFD21.46 µMBiochemical Assay
MTHFD119.05 µMBiochemical Assay
LY345899MTHFD2663 nMBiochemical Assay
MTHFD196 nMBiochemical Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflow

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial folate cycle. Its inhibition by this compound disrupts the production of one-carbon units essential for purine (B94841) and thymidylate synthesis, leading to replication stress and apoptosis. The expression of MTHFD2 itself is regulated by oncogenic signaling pathways such as mTORC1.[5]

MTHFD2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Mitochondrial One-Carbon Metabolism cluster_2 Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 One-Carbon Units One-Carbon Units MTHFD2->One-Carbon Units Apoptosis Apoptosis MTHFD2->Apoptosis Purine Synthesis Purine Synthesis One-Carbon Units->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Units->Thymidylate Synthesis Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 DNA Replication & Repair DNA Replication & Repair Purine Synthesis->DNA Replication & Repair Thymidylate Synthesis->DNA Replication & Repair Cell Proliferation Cell Proliferation DNA Replication & Repair->Cell Proliferation

MTHFD2 signaling pathway and inhibition by this compound.
Experimental Workflow for Cell Viability Assays

A typical workflow for assessing the effect of this compound on cancer cell viability involves initial cell culture, treatment with the inhibitor, and subsequent analysis using various assays.

Experimental_Workflow Start Start Cancer_Cell_Culture Cancer Cell Culture Start->Cancer_Cell_Culture Treatment Treatment with this compound (Dose-Response) Cancer_Cell_Culture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assays Select Assay Incubation->Assays MTT_Assay MTT Assay (Metabolic Activity) Assays->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Assays->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Assays->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

General workflow for this compound cell viability experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cancer cell viability by measuring the metabolic activity of the cells.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A recommended starting range is 0.01 µM to 100 µM.[2]

    • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[2] The final DMSO concentration should be kept below 0.5%.[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • MTT Addition and Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[2][6]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.[2]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[10]

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH to determine the relative changes in protein expression.[12]

References

Application Notes and Protocols for Mthfd2-IN-6 Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for the rapid proliferation of cancer cells.[1][2] MTHFD2 is highly expressed in various types of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[1][3] This differential expression makes MTHFD2 a compelling therapeutic target for cancer treatment, offering a potentially wide therapeutic window.[4] Mthfd2-IN-6 is a representative small molecule inhibitor designed to target the enzymatic activity of MTHFD2, thereby disrupting cancer cell metabolism and proliferation.[5]

These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on studies with similar MTHFD2 inhibitors.

Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[4] This process is a crucial step in providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][4]

Inhibition of MTHFD2 by compounds such as this compound disrupts this metabolic pathway, leading to a depletion of nucleotide pools. This, in turn, induces replication stress and ultimately triggers cancer cell death.[4][6] The mechanism of action involves the following key steps:

  • Disruption of One-Carbon Metabolism: this compound competitively inhibits MTHFD2, leading to a reduction in the production of formate, which is essential for purine (B94841) synthesis.[5][6]

  • Induction of Replication Stress: The lack of necessary nucleotides for DNA synthesis leads to replication stress in rapidly dividing cancer cells.[4]

  • Cell Cycle Arrest and Apoptosis: The cellular stress and inability to complete DNA replication can lead to cell cycle arrest, typically in the S-phase, and subsequent programmed cell death (apoptosis).[5]

Signaling Pathway

The inhibition of MTHFD2 by this compound primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other cellular processes, including nucleotide synthesis and redox balance.

MTHFD2_Pathway MTHFD2 Inhibition Signaling Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF THF THF->SHMT2 5,10-methylene-THF 5,10-methylene-THF SHMT2->5,10-methylene-THF MTHFD2 MTHFD2 5,10-methylene-THF->MTHFD2 This compound This compound This compound->MTHFD2 Replication Stress Replication Stress This compound->Replication Stress 10-formyl-THF 10-formyl-THF MTHFD2->10-formyl-THF Formate_mito Formate 10-formyl-THF->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Export Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Purine Synthesis->Replication Stress Depletion leads to Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Cell Death Cell Death Replication Stress->Cell Death

Caption: MTHFD2 inhibition disrupts nucleotide synthesis, leading to replication stress.

Quantitative Data from Preclinical Studies

While specific data for a compound named "this compound" is not extensively available in public literature, the following tables summarize quantitative data from preclinical studies of well-characterized MTHFD2 inhibitors such as DS18561882 and LY345899, which can be considered representative of this compound's potential efficacy.

Table 1: In Vitro Activity of Representative MTHFD2 Inhibitors

CompoundTargetIC50Cell-based Activity (GI50)SelectivityReference
DS18561882MTHFD2/MTHFD1Not SpecifiedNot Specified>18-fold for MTHFD2 over MTHFD1[6]
LY345899MTHFD1/MTHFD2Not SpecifiedNot SpecifiedInhibits both MTHFD1 and MTHFD2[7]

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors in Xenograft Models

CompoundAnimal ModelCell LineDoseEffectReference
DS18561882Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kgDecreased tumor burden with no change in mouse weight.[6]
LY345899Mouse XenograftSW620, LoVo (Colorectal Cancer)Not SpecifiedDecreased tumor volume and metastasis.[7]
si-MTHFD2Nude Mouse XenograftMKN74 (Gastric Cancer)Not SpecifiedReduced tumor volume and weight.[8]
shMTHFD2Nude Mouse XenograftPC-9 (Lung Adenocarcinoma)Not SpecifiedInhibited tumor growth.[9]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in xenograft mouse models.

Cell Culture and Proliferation Assays
  • Cell Lines: Select human cancer cell lines with high MTHFD2 expression (e.g., MDA-MB-231 for breast cancer, SW620 for colorectal cancer).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay (e.g., MTS or CellTiter-Glo):

    • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.

    • After 24 hours, treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability according to the manufacturer's protocol for the chosen assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

In Vivo Xenograft Model Protocol
  • Animal Models: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 to 10 x 10^6 human cancer cells (e.g., MDA-MB-231) in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily or twice daily).

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week) using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice to assess toxicity.

  • Endpoint:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

  • Data Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

    • Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.

Experimental Workflow Diagram

Xenograft_Workflow Xenograft Model Experimental Workflow Cell_Culture Cancer Cell Culture (High MTHFD2 Expression) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (100-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint Analysis Data Analysis: Efficacy & Toxicity Assessment Endpoint->Analysis

Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.

Conclusion

Targeting MTHFD2 with inhibitors like this compound represents a promising therapeutic strategy for a variety of cancers that overexpress this enzyme.[4][7] The preclinical data for representative MTHFD2 inhibitors demonstrate significant anti-tumor activity in xenograft models.[6][7] The provided protocols offer a framework for researchers to further evaluate the efficacy and mechanism of action of novel MTHFD2 inhibitors in various cancer contexts. Further investigation is warranted to fully elucidate the therapeutic potential of this class of compounds in oncology.

References

Determining the IC50 of Mthfd2-IN-6 in Different Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Mthfd2-IN-6, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in various cancer cell lines. MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, crucial for the synthesis of nucleotides and amino acids that fuel rapid cell proliferation, particularly in cancer cells.[1][2] Its high expression in tumor tissues and low expression in normal adult tissues make it an attractive therapeutic target.[1][2] This guide outlines the mechanism of action of MTHFD2 inhibitors, presents available quantitative data, and offers comprehensive protocols for assessing the cytotoxic effects of this compound in a laboratory setting.

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in the folate-mediated one-carbon metabolism pathway. This pathway provides essential one-carbon units for the de novo synthesis of purines and thymidylate, which are fundamental for DNA replication and cell division.[2] Cancer cells exhibit a heightened demand for these building blocks to sustain their rapid growth and proliferation, and as such, often upregulate MTHFD2 expression.[1][2]

This compound is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. By blocking this key metabolic step, this compound aims to deplete the nucleotide pools within cancer cells, leading to replication stress, cell cycle arrest, and ultimately, apoptosis.[1] The determination of the IC50 value, the concentration of an inhibitor required to reduce a biological process by 50%, is a critical step in the preclinical evaluation of any potential anticancer compound. This value provides a quantitative measure of the inhibitor's potency and is essential for comparing its efficacy across different cell lines and for guiding further drug development efforts.

Mechanism of Action and Signaling Pathway

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a vital source of one-carbon units for the cytoplasm, where they are utilized for purine (B94841) synthesis. Inhibition of MTHFD2 by compounds like this compound disrupts this metabolic flux. The resulting depletion of purines and other essential metabolites leads to an S-phase arrest in the cell cycle and can induce apoptosis.[2]

The expression of MTHFD2 is influenced by various oncogenic signaling pathways. For instance, the mTORC1/ATF4 signaling axis can promote MTHFD2 expression in response to growth signals.[3] Furthermore, MTHFD2 activity has been linked to the activation of the AKT signaling pathway, which is a central regulator of cell metabolism and proliferation.[3]

MTHFD2_Pathway MTHFD2 Signaling Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Serine Serine 5,10-methylene-THF 5,10-methylene-THF Serine->5,10-methylene-THF SHMT2 THF THF THF->5,10-methylene-THF SHMT2 SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 MTHFD2 MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine Synthesis Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Formate_cyto->Purine Synthesis Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibition Oncogenic Signals Oncogenic Signals mTORC1/ATF4 mTORC1/ATF4 Oncogenic Signals->mTORC1/ATF4 mTORC1/ATF4->MTHFD2 Upregulation

Figure 1: MTHFD2's role in one-carbon metabolism and its inhibition.

Quantitative Data: IC50 Values

While specific IC50 values for this compound in various cancer cell lines are not yet widely published, the following table includes the enzymatic IC50 values for this compound and cell-based data for other representative MTHFD2 inhibitors to provide a comparative context.

Compound NameTarget/Cell LineCancer TypeIC50/GI50 (µM)Assay Type
This compound MTHFD2 (enzyme)-1.46Enzymatic Assay
This compound MTHFD1 (enzyme)-19.05Enzymatic Assay
DS18561882 MDA-MB-231Breast Cancer0.14Cell Viability Assay

Note: The data for DS18561882 is presented as a GI50 value, which represents the concentration for 50% of maximal inhibition of cell proliferation.[4] The enzymatic IC50 values for this compound were obtained from publicly available data.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

    • After the 48-72 hour incubation with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Generation and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Acquisition and Analysis:

    • Subtract the average luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of this compound.

IC50_Workflow IC50 Determination Workflow Start Start Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Incubation_Attach 3. Overnight Incubation (Cell Attachment) Cell_Seeding->Incubation_Attach Compound_Prep 4. Prepare Serial Dilutions of this compound Incubation_Attach->Compound_Prep Treatment 5. Compound Treatment (48-72 hours) Compound_Prep->Treatment Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) Treatment->Viability_Assay Data_Acquisition 7. Data Acquisition (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis - Background Subtraction - Calculate % Viability Data_Acquisition->Data_Analysis Dose_Response 9. Generate Dose-Response Curve Data_Analysis->Dose_Response IC50_Calc 10. Calculate IC50 Value (Non-linear Regression) Dose_Response->IC50_Calc End End IC50_Calc->End

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a small molecule inhibitor with its target protein within the complex environment of a living cell.[1][2] The fundamental principle of CETSA is that the binding of a ligand, such as Mthfd2-IN-6, to its target protein, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), increases the protein's thermal stability.[3][4] When cells are subjected to heat, proteins denature and aggregate. However, a protein that is stabilized by a bound ligand will remain in its soluble form at higher temperatures compared to its unbound state.[1][4] By quantifying the amount of soluble MTHFD2 at different temperatures, the extent of target engagement by this compound can be determined.

MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules necessary for rapid cell proliferation.[5][6] Its expression is significantly upregulated in various cancers while being low or absent in most normal adult tissues, making it an attractive therapeutic target in oncology.[7][8] These application notes provide a comprehensive guide to utilizing CETSA for the validation of this compound target engagement.

MTHFD2 Signaling and the Mechanism of Action of its Inhibitors

MTHFD2 is a key enzyme in the mitochondrial folate cycle, where it catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[6] This process is vital for generating one-carbon units required for de novo purine (B94841) synthesis.[8][9] The expression of MTHFD2 is regulated by signaling pathways such as the mTORC1/ATF4 pathway, which responds to cell growth signals.[8][10] MTHFD2 has also been linked to the AKT signaling pathway, further implicating it in cancer cell proliferation.[11]

Inhibitors of MTHFD2, like this compound, are designed to block the enzyme's catalytic function.[5] This disruption of the folate cycle leads to a depletion of the building blocks necessary for DNA replication, causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][9]

Below is a diagram illustrating the role of MTHFD2 in one-carbon metabolism and the point of inhibition.

MTHFD2_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF NAD+ -> NADH Formate Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication

MTHFD2's role in one-carbon metabolism.

Quantitative Data Summary

While specific quantitative data for a compound named "this compound" is not available in the public domain, the following table presents representative data for other known MTHFD2 inhibitors validated using thermal shift assays. This data serves as a benchmark for expected results when performing CETSA with a novel MTHFD2 inhibitor. The thermal shift (ΔTm) indicates the change in the melting temperature of the target protein upon inhibitor binding, signifying stabilization.

InhibitorAssay TypeCell LineΔTm (°C)Reference
LY345899DSFN/A+10.75[3]
TH9028CETSAHL-60+6.4[3]
TH9619CETSAHL-60+5.9[3]

Note: Direct comparison of ΔTm values between Differential Scanning Fluorimetry (DSF) and CETSA should be made with caution due to the different experimental environments (purified protein vs. intact cells).[3]

Experimental Protocols

This section provides detailed protocols for performing a CETSA experiment to validate the engagement of this compound with MTHFD2. The workflow is generally applicable and can be adapted for various cell lines and detection methods.

CETSA Experimental Workflow Diagram

The overall workflow for a CETSA experiment is depicted below.

CETSA_Workflow Start 1. Cell Culture & Treatment Harvest 2. Cell Harvesting Start->Harvest Heat 3. Thermal Challenge Harvest->Heat Lysis 4. Cell Lysis Heat->Lysis Centrifuge 5. Separation of Soluble & Aggregated Proteins Lysis->Centrifuge Analysis 6. Protein Quantification & Analysis (Western Blot) Centrifuge->Analysis Data 7. Data Interpretation Analysis->Data

General experimental workflow for CETSA.
Protocol 1: CETSA Melt Curve

This protocol is used to determine the melting temperature (Tm) of MTHFD2 in the presence and absence of this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., HL-60, MCF-7) to 70-80% confluency.

  • Harvest the cells and resuspend them in fresh culture medium to a density of 1-2 x 10^6 cells/mL.[3]

  • Prepare two pools of cell suspension: one treated with a saturating concentration of this compound (e.g., 10-20 µM) and another with a vehicle control (e.g., DMSO).

  • Incubate the cells at 37°C for 1-3 hours to allow for compound uptake and target engagement.[3]

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes for each temperature point.

  • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3-5 minutes.[3][12]

  • Include a non-heated control sample (kept on ice or at room temperature).

  • After heating, cool the samples to room temperature.[4]

3. Cell Lysis:

  • Lyse the cells by adding a suitable lysis buffer containing protease inhibitors and incubating on ice. Alternatively, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1][12]

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[4]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Analysis (Western Blot):

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations for all samples.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[3][4]

  • Probe the membrane with a primary antibody specific for MTHFD2. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[3][12]

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

6. Data Analysis:

  • Quantify the band intensities for MTHFD2 at each temperature point.

  • Plot the normalized band intensity (soluble MTHFD2) as a function of temperature to generate a melting curve for both the vehicle-treated and this compound-treated samples.

  • The Tm is the temperature at which 50% of the protein is denatured.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample. A positive ΔTm indicates target stabilization.[3]

Protocol 2: Isothermal Dose-Response (ITDR)

This protocol is used to determine the potency of target engagement by this compound at a fixed temperature.

1. Cell Culture and Treatment:

  • Prepare cell suspensions as described in Protocol 1.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.

  • Incubate at 37°C for 1-3 hours.

2. Thermal Challenge:

  • Heat all samples at a single, pre-determined temperature for 3-5 minutes. This temperature should be chosen from the melt curve data, typically in the upper range of the transition region where a significant difference between the treated and untreated samples is observed.

  • Include non-heated control samples for normalization.

3. Cell Lysis, Protein Separation, and Analysis:

  • Follow steps 3-5 as described in Protocol 1.

4. Data Analysis:

  • Quantify the band intensities for soluble MTHFD2 for each concentration of this compound.

  • Plot the normalized band intensity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.

Concluding Remarks

The Cellular Thermal Shift Assay is an indispensable tool for validating the direct interaction between this compound and its intended target, MTHFD2, in a physiologically relevant setting.[13] By demonstrating target engagement, CETSA provides crucial evidence that the compound reaches its intracellular target and can serve as a valuable assay in lead optimization and for establishing structure-activity relationships.[14] The protocols outlined here provide a robust framework for researchers to confirm the mechanism of action of novel MTHFD2 inhibitors.

References

Application Notes: Target Engagement of MTHFD2 using Drug Affinity Responsive Target Stability (DARTS) with Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme pivotal to one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids. This pathway is frequently upregulated in various cancers to meet the high proliferative demand, while MTHFD2 expression remains low in most healthy adult tissues. This differential expression makes MTHFD2 an attractive therapeutic target in oncology.[1]

The Drug Affinity Responsive Target Stability (DARTS) assay is a powerful technique to identify and validate the direct interaction between a small molecule and its protein target.[2] The principle of DARTS lies in the fact that the binding of a small molecule can stabilize the target protein's structure, thereby rendering it more resistant to proteolysis.[2] This application note provides a detailed protocol for utilizing the DARTS assay to confirm the engagement of the MTHFD2 inhibitor, Mthfd2-IN-6, with its target protein.

Note on this compound: While the inhibitor this compound is specified, public domain data for this specific compound in DARTS assays is limited. The data and protocols presented herein utilize LY345899, a well-characterized MTHFD2 inhibitor, as a representative compound to demonstrate the application of DARTS for this target class. Researchers should adapt these protocols for their specific MTHFD2 inhibitor of interest.

MTHFD2 in One-Carbon Metabolism

MTHFD2 is a key enzyme in the mitochondrial branch of the one-carbon folate metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is crucial for generating one-carbon units required for de novo purine (B94841) synthesis in the cytoplasm.[3][4] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of nucleotides necessary for DNA replication and cell proliferation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis Requires 1C units DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

MTHFD2's role in one-carbon metabolism.

Quantitative Data: MTHFD2 Inhibitor Activity

The following tables summarize key quantitative data for the representative MTHFD2 inhibitor, LY345899. This data is critical for designing and interpreting DARTS experiments.

Table 1: Inhibitory Activity of LY345899

TargetIC50 (nM)Reference(s)
MTHFD2663[5][6]
MTHFD196[5][6]

Table 2: Target Engagement Data for LY345899 from Thermal Shift Assays

Cellular Thermal Shift Assay (CETSA) is another method to confirm target engagement, which measures the thermal stabilization of a protein upon ligand binding.

Assay TypeCell LineThermal Shift (ΔTm in °C)Reference(s)
DSF (Differential Scanning Fluorimetry)N/A (Purified Protein)+10.75[7]
CETSAHL-60+6.4 (for TH9028, a similar inhibitor)[7]
CETSAHL-60+5.9 (for TH9619, a similar inhibitor)[7]

Experimental Protocols

This section provides a detailed protocol for a DARTS experiment followed by Western blotting to assess the target engagement of this compound with MTHFD2.

DARTS_Workflow start Start: Cell Culture lysis 1. Cell Lysis (e.g., M-PER buffer + protease inhibitors) start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant incubation 3. Incubation (Lysate + this compound or Vehicle) quant->incubation digestion 4. Protease Digestion (Pronase or Trypsin) incubation->digestion quench 5. Quench Digestion (SDS-PAGE loading buffer + heat) digestion->quench sds_page 6. SDS-PAGE quench->sds_page transfer 7. Western Blot Transfer sds_page->transfer blocking 8. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 9. Primary Antibody Incubation (Anti-MTHFD2) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection analysis 12. Data Analysis (Compare band intensities) detection->analysis

Experimental workflow for the DARTS assay.
Protocol 1: DARTS Assay

1. Cell Lysis a. Culture cells expressing MTHFD2 (e.g., SW620, LoVo, or other cancer cell lines with high MTHFD2 expression) to 80-90% confluency. b. Wash cells with ice-cold PBS. c. Lyse cells using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with a protease inhibitor cocktail. d. Incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate).

2. Protein Quantification a. Determine the protein concentration of the lysate using a BCA protein assay kit. b. Normalize the protein concentration of all samples to a standard concentration (e.g., 2 mg/mL).

3. Compound Incubation a. Aliquot equal amounts of the normalized cell lysate into microcentrifuge tubes. b. Treat the lysates with varying concentrations of this compound (or a vehicle control, typically DMSO). A final concentration range of 1-50 µM is a good starting point. c. Incubate at room temperature for 1 hour with gentle agitation.

4. Protease Digestion a. Prepare a stock solution of a suitable protease, such as Pronase or Trypsin. The optimal protease concentration needs to be determined empirically. A good starting point is a 1:100 to 1:1000 protease-to-protein ratio (w/w). b. Add the protease to each lysate tube (including the vehicle control). c. Incubate at room temperature. The digestion time should be optimized (e.g., 10-30 minutes) to achieve partial digestion in the control group.

5. Quenching the Reaction a. Stop the digestion by adding 5X SDS-PAGE loading buffer. b. Immediately heat the samples at 95°C for 5-10 minutes.

Protocol 2: Western Blotting for MTHFD2 Detection

1. SDS-PAGE a. Load the quenched samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

2. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Blocking a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation a. Incubate the membrane with a primary antibody specific for MTHFD2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[8] d. Wash the membrane again three times for 5-10 minutes each with TBST.

5. Detection and Analysis a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software. A protected MTHFD2 band in the presence of the compound compared to the vehicle control at a given protease concentration indicates target engagement.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No MTHFD2 signal Low protein expression; Inefficient antibody; Insufficient protein loading.Use a cell line with higher MTHFD2 expression; Optimize primary antibody concentration; Increase the amount of protein loaded.[8]
High background Insufficient blocking; High antibody concentration; Inadequate washing.Increase blocking time or change blocking agent; Titrate primary and secondary antibody concentrations; Increase wash duration and frequency.
No difference between treated and control Compound concentration too low; Weak binding affinity; Over or under-digestion.Perform a dose-response experiment with higher compound concentrations; Increase compound incubation time; Optimize protease concentration and digestion time.
All protein degraded Protease concentration too high; Digestion time too long.Perform a protease titration to find the optimal concentration for partial digestion; Reduce digestion time.

Conclusion

The DARTS assay is a robust and valuable tool for confirming the direct binding of small molecule inhibitors to their protein targets within a complex biological matrix. By following the detailed protocols outlined in these application notes, researchers can effectively demonstrate the target engagement of this compound with MTHFD2, providing critical evidence for its mechanism of action and advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Administration of MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of MTHFD2 inhibitors, using a representative compound designated as Mthfd2-IN-6. The protocols and data presented are based on published studies of similar MTHFD2 inhibitors, such as DS18561882 and other potent and selective analogs.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] It is highly expressed in embryonic and various cancer cells but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][3] MTHFD2 plays a vital role in the synthesis of nucleotides and amino acids, which are essential for rapid cell proliferation.[2] Inhibition of MTHFD2 can disrupt these processes, leading to suppressed cancer cell growth and, in some cases, cell death.[1][4] Preclinical studies using mouse models have demonstrated that pharmacological inhibition of MTHFD2 can impair tumor growth and improve survival in various cancers, including leukemia, colorectal, and breast cancer.[5][6]

Signaling Pathway of MTHFD2 in Cancer Metabolism

MTHFD2 is a key enzyme in the mitochondrial folate cycle, contributing to the generation of one-carbon units required for biosynthesis and the production of NADPH for redox homeostasis. In cancer cells, the upregulation of MTHFD2 supports rapid proliferation and resistance to oxidative stress.

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate MTHFD1L Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis MTHFD2 MTHFD2 SHMT2 SHMT2 MTHFD1L MTHFD1L NADP NADP+ NADPH NADPH NADP->NADPH Redox_Homeostasis Redox Homeostasis NADPH->Redox_Homeostasis Cell_Proliferation Cancer Cell Proliferation Purine_Synthesis->Cell_Proliferation Thymidylate_Synthesis Thymidylate Synthesis Thymidylate_Synthesis->Cell_Proliferation Redox_Homeostasis->Cell_Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibition

Caption: MTHFD2's role in cancer metabolism and the inhibitory action of this compound.

In Vivo Administration Protocols

The following are generalized protocols for the administration of MTHFD2 inhibitors in vivo, based on preclinical studies with compounds like DS18561882 and other selective inhibitors. Vehicle, dose, and route of administration should be optimized for each specific inhibitor and animal model.

Oral Administration Protocol

Oral gavage is a common and effective route for the administration of MTHFD2 inhibitors with good oral bioavailability.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)

  • Gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal balance

  • Appropriate mouse strain for the xenograft model (e.g., NOD-SCID, BALB/c nude)

Procedure:

  • Preparation of Formulation:

    • Calculate the required amount of this compound and vehicle based on the dosing concentration and the number of animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension.

    • Prepare fresh on each day of dosing.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the formulation to be administered.

    • Gently restrain the mouse and administer the formulation directly into the stomach using a gavage needle.

    • A typical dosing volume is 10 mL/kg body weight.

    • Based on published studies, a twice-daily dosing schedule is often employed for oral MTHFD2 inhibitors.[5]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

    • Tumor growth should be measured 2-3 times per week using calipers.

Intravenous Administration Protocol

Intravenous injection is suitable for inhibitors with poor oral bioavailability or for pharmacokinetic studies requiring precise plasma concentrations.

Materials:

  • This compound

  • Vehicle (e.g., Saline, 5% Dextrose in water (D5W), or a solution containing a solubilizing agent like DMSO and PEG)

  • Insulin syringes with fine gauge needles (e.g., 29-31 gauge)

  • Restraining device for tail vein injection

  • Heat lamp (optional, to dilate the tail vein)

Procedure:

  • Preparation of Formulation:

    • Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure complete dissolution.

    • The formulation should be sterile-filtered before injection.

  • Animal Handling and Dosing:

    • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Administer the formulation slowly into a lateral tail vein.

    • Dosing volumes are typically low, around 5-10 mL/kg body weight.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions post-injection.

    • Monitor for signs of toxicity and measure tumor growth as described in the oral administration protocol.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an MTHFD2 inhibitor in a tumor xenograft model.

In_Vivo_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Animal Randomization (Vehicle vs. Treatment Groups) tumor_growth->randomization treatment Treatment with this compound (Oral or IV) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Study Endpoint (Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis end End analysis->end

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of representative MTHFD2 inhibitors.

Table 1: Pharmacokinetic Parameters of a Selective MTHFD2 Inhibitor in Mice [7]

ParameterRouteDose (mg/kg)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)AUC∞ (ng/mL·h)
Compound [I]IV26.512.30.62702

Table 2: In Vivo Antitumor Efficacy of MTHFD2 Inhibitors [7]

CompoundCancer ModelAdministration RouteDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)
Compound [I]MOLM-14 XenograftIV15Not Specified75.7% (Day 7), 57.4% (Day 14)
DS18561882MDA-MB-231 XenograftOralNot SpecifiedTwice DailySignificant Tumor Growth Inhibition

Conclusion

The in vivo administration of MTHFD2 inhibitors like this compound shows significant promise as a therapeutic strategy for various cancers. The choice of administration route, vehicle, and dosing regimen is critical for achieving optimal efficacy and minimizing toxicity. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to evaluate novel MTHFD2-targeting agents. Careful monitoring of animal health and tumor response is essential throughout the experimental process.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of MTHFD2 to Mimic Mthfd2-IN-6 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1] MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low or absent in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2, either through small molecules like Mthfd2-IN-6 or genetic approaches such as lentiviral short hairpin RNA (shRNA) knockdown, has been shown to suppress cancer cell proliferation, induce cell death, and reduce tumor growth in preclinical models.[1][3]

These application notes provide a comprehensive guide to utilizing lentiviral shRNA to knockdown MTHFD2 expression, thereby mimicking the anti-cancer effects of MTHFD2 inhibitors. This approach allows for robust target validation and the elucidation of the downstream consequences of MTHFD2 depletion.

Data Presentation

The following tables summarize the comparative effects of MTHFD2 genetic knockdown and pharmacological inhibition on various cancer cell phenotypes.

Table 1: Comparative Effects of MTHFD2 Knockdown and Inhibition on Cancer Cell Proliferation

Approach Cell Line Assay Effect Reference
MTHFD2 shRNA786-O (Renal Cell Carcinoma)Cell CountingSignificant reduction in cell proliferation compared to control[1]
MTHFD2 shRNAH1299 (Non-Small Cell Lung Cancer)Cell CountingSignificant reduction in cell proliferation compared to control[1]
MTHFD2 shRNAA549 (Non-Small Cell Lung Cancer)Colony Formation AssaySignificantly decreased number of colonies compared to control[4]
MTHFD2 Inhibitor (LY345899)786-O (Renal Cell Carcinoma)Cell CountingDose-dependent decrease in cell proliferation[1]

Table 2: Comparative Effects of MTHFD2 Knockdown and Inhibition on Tumor Growth in vivo

Approach Cancer Type Model Effect Reference
MTHFD2 shRNARenal Cell CarcinomaXenograft (Nu/J mice)Significantly reduced tumor growth[1]
MTHFD2 shRNANon-Small Cell Lung CancerXenograft (nude mice)Significantly reduced tumorigenicity[1]
MTHFD2 Inhibitor (LY345899)Colorectal CancerXenograftSignificantly reduced tumor growth[1]

Table 3: Comparative Effects on Cellular Processes and Biomarkers

Approach Cell Line Biomarker/Process Effect Reference
MTHFD2 shRNA786-O (Renal Cell Carcinoma)HIF-2α protein levelsReduction[1]
MTHFD2 shRNAH1299 (Non-Small Cell Lung Cancer)Cell cycle-related genes (CCNA2, MCM7, SKP2)Reduction[1]
MTHFD2 Inhibitor (LY345899)786-O (Renal Cell Carcinoma)HIF-2α protein levelsReduction[1]

Signaling Pathway and Experimental Workflow Diagrams

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm MTHFD2 MTHFD2 fTHF fTHF MTHFD2->fTHF NADH NADH MTHFD2->NADH Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 mTHF->MTHFD2 mTHF->fTHF MTHFD2 Formate Formate fTHF->Formate Formate_cyto Formate Formate->Formate_cyto Export NAD NAD NAD->MTHFD2 Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_Synthesis DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibition shRNA Lentiviral shRNA shRNA->MTHFD2 Knockdown

Caption: MTHFD2 signaling pathway and points of intervention.

Lentiviral_shRNA_Workflow cluster_design shRNA Design & Cloning cluster_production Lentivirus Production cluster_transduction Cell Line Transduction cluster_validation Knockdown Validation cluster_phenotypic_assays Phenotypic Assays shRNA_Design Design MTHFD2-specific shRNAs (typically 3-5 sequences) Vector_Prep Clone shRNA sequences into lentiviral vector (e.g., pLKO.1) shRNA_Design->Vector_Prep Transfection Co-transfect HEK293T cells with lentiviral vector and packaging plasmids Vector_Prep->Transfection Harvest Harvest viral supernatant (48-72h post-transfection) Transfection->Harvest Titer Determine viral titer Harvest->Titer Transduction Transduce target cancer cells with lentiviral particles Titer->Transduction Selection Select for transduced cells (e.g., with puromycin) Transduction->Selection qPCR qRT-PCR for MTHFD2 mRNA levels Selection->qPCR Western_Blot Western Blot for MTHFD2 protein levels Selection->Western_Blot Proliferation Cell Proliferation Assay Selection->Proliferation Apoptosis Apoptosis Assay Selection->Apoptosis Metabolism Metabolic Analysis Selection->Metabolism Logical_Relationship MTHFD2_Inhibition MTHFD2 Inhibition (this compound) Reduced_1C_Metabolism Reduced Mitochondrial One-Carbon Metabolism MTHFD2_Inhibition->Reduced_1C_Metabolism MTHFD2_Knockdown MTHFD2 Knockdown (Lentiviral shRNA) MTHFD2_Knockdown->Reduced_1C_Metabolism Depletion_of_Nucleotides Depletion of Purines and Thymidylate Reduced_1C_Metabolism->Depletion_of_Nucleotides Metabolic_Stress Metabolic Stress & Redox Imbalance Reduced_1C_Metabolism->Metabolic_Stress S_Phase_Arrest S-Phase Cell Cycle Arrest Depletion_of_Nucleotides->S_Phase_Arrest Apoptosis Induction of Apoptosis Metabolic_Stress->Apoptosis Reduced_Proliferation Reduced Cancer Cell Proliferation S_Phase_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation Reduced_Tumor_Growth Reduced Tumor Growth Reduced_Proliferation->Reduced_Tumor_Growth

References

Troubleshooting & Optimization

Mthfd2-IN-6 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Mthfd2-IN-6, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of MTHFD2.[1][2][3] MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[4][5] By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, leading to replication stress and cell death in cancer cells that exhibit high expression of MTHFD2.

Q2: What are the IC50 values of this compound against MTHFD2 and the related MTHFD1 isoform?

This compound exhibits selectivity for MTHFD2 over MTHFD1. The reported IC50 values are 1.46 µM for MTHFD2 and 19.05 µM for MTHFD1.[1][2][3][6]

Q3: In which solvent should I dissolve this compound to prepare a stock solution?

For this compound and similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[6] It is advisable to use high-quality, anhydrous DMSO to ensure the stability of the compound.

Q4: What are the recommended storage conditions for this compound?

The solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C. To maintain the integrity of the compound, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to dissolve.

  • Possible Cause: The compound may have been stored improperly, leading to hydration or degradation.

  • Troubleshooting Steps:

    • Ensure you are using high-quality, anhydrous DMSO.

    • Vortex the solution for several minutes.

    • Gentle warming of the solution to 37°C or brief sonication in a water bath can aid dissolution.

    • If the issue persists, consider using a fresh vial of the compound.

Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).

  • Possible Cause: this compound, like many small molecule inhibitors, likely has low aqueous solubility. The final concentration in the aqueous medium may have exceeded its solubility limit. The final DMSO concentration may also be too low to keep the compound in solution.

  • Troubleshooting Steps:

    • Perform serial dilutions of your DMSO stock solution in the aqueous medium rather than a single large dilution.

    • Ensure the final concentration of DMSO in your experimental setup is kept as high as experimentally tolerable (typically below 0.5%) to help maintain solubility.

    • Always add the inhibitor stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.

    • Visually inspect the solution for any signs of precipitation after preparation. If precipitation is observed, the solution should be remade at a lower final concentration.

Issue 3: No or weak biological effect is observed after treating cells with this compound.

  • Possible Cause 1: Inactive or degraded inhibitor.

    • Troubleshooting Steps:

      • Use a fresh aliquot of the this compound stock solution that has been stored correctly.

      • Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: The cell line is resistant to MTHFD2 inhibition.

    • Troubleshooting Steps:

      • Confirm the expression level of MTHFD2 in your cell line. Cells with low or no MTHFD2 expression are not expected to be sensitive to the inhibitor.

      • Consider the possibility of compensatory metabolic pathways in your cell line.

  • Possible Cause 3: Insufficient treatment duration or concentration.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

      • Conduct a time-course experiment to identify the optimal treatment duration.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (µM)
MTHFD21.46
MTHFD119.05

Data sourced from MedChemExpress and BenchChem.[1][2][3][6]

Solubility Profile of this compound
SolventSolubilityNotes
DMSOData Not AvailableRecommended for preparing stock solutions.
WaterData Not AvailableExpected to have low aqueous solubility.
EthanolData Not AvailableNot a commonly recommended solvent for initial stock solutions of similar compounds.
Stability and Storage Recommendations
FormStorage TemperatureStorage ConditionsShelf Life
Solid Powder-20°C or -80°CProtect from light and moisture.Data Not Available
DMSO Stock Solution-20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles.Data Not Available

Note: Specific stability data and shelf life for this compound have not been published. The recommendations are based on best practices for handling similar chemical compounds.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight: 388.84 g/mol ), you will be preparing a 10 mM solution.

  • Calculating DMSO Volume:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

    • Volume (L) = Moles / Concentration (mol/L)

    • For 1 mg (0.001 g) of this compound:

      • Moles = 0.001 g / 388.84 g/mol ≈ 2.57 x 10⁻⁶ mol

      • Volume (L) = 2.57 x 10⁻⁶ mol / 0.01 mol/L = 2.57 x 10⁻⁴ L = 257 µL

  • Dissolving the Compound: Add 257 µL of anhydrous DMSO to the microcentrifuge tube containing 1 mg of this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.

Mandatory Visualization

MTHFD2_Signaling_Pathway mTORC1 mTORC1 Signaling ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_gene MTHFD2 Gene Transcription ATF4->MTHFD2_gene promotes MTHFD2 MTHFD2 Enzyme MTHFD2_gene->MTHFD2 translates to One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism is a key enzyme in Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis provides one-carbon units for Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Metabolism->Thymidylate_Synthesis provides one-carbon units for DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation enables Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 inhibits

Caption: MTHFD2 signaling pathway in cancer and the inhibitory action of this compound.

References

Optimizing Mthfd2-IN-6 for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – To facilitate groundbreaking research in oncology and metabolic disorders, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Mthfd2-IN-6, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the successful application of this compound in in vitro settings.

MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids necessary for rapid cell proliferation.[1] Notably, MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling therapeutic target.[2][3][4] Inhibition of MTHFD2 with this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the enzymatic activity of MTHFD2. By binding to MTHFD2, it blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in mitochondrial one-carbon metabolism. This inhibition depletes the cellular pool of one-carbon units required for de novo purine (B94841) and thymidylate synthesis, thereby impeding DNA replication and cell proliferation.[5][6]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for cell-based assays is to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Published data indicates that the IC50 value for this compound is approximately 1.46 µM.[7] Therefore, a concentration range spanning from nanomolar to low micromolar (e.g., 10 nM to 100 µM) is recommended for initial experiments.[1][5]

Q3: How should I prepare and store this compound?

A3: For optimal results, dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7][8] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q4: What are the potential off-target effects of this compound?

A4: this compound exhibits good selectivity for MTHFD2 over its cytosolic isoform, MTHFD1, with a reported selectivity of approximately 13-fold.[7] However, at higher concentrations, off-target effects on MTHFD1 or other enzymes cannot be entirely ruled out. To confirm that the observed cellular phenotype is due to on-target MTHFD2 inhibition, consider performing rescue experiments by supplementing the culture medium with nucleosides (e.g., hypoxanthine (B114508) and thymidine) or formate (B1220265).[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or weaker-than-expected anti-proliferative effects 1. Cell Line Resistance: Some cell lines may have lower MTHFD2 expression or utilize compensatory metabolic pathways. 2. High Cell Seeding Density: Confluent cell monolayers can mask the anti-proliferative effects. 3. Nutrient-Rich Media: The presence of nucleosides in the culture media can rescue cells from MTHFD2 inhibition. 4. Inhibitor Instability: The compound may degrade in the culture medium over extended incubation times.1. Confirm MTHFD2 Expression: Verify MTHFD2 protein levels in your cell line via Western blot. 2. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. 3. Use Nucleoside-Free Media: If appropriate for your cell line, consider using dialyzed fetal bovine serum or custom media formulations. 4. Replenish Inhibitor: For long-term experiments, consider replacing the media with fresh inhibitor every 48-72 hours.
Inhibitor Precipitation in Culture Media 1. Low Aqueous Solubility: this compound may have limited solubility in aqueous-based culture media. 2. High Final Concentration: The desired experimental concentration may exceed the compound's solubility limit.1. Ensure Complete Dissolution of Stock: Briefly sonicate the DMSO stock solution to aid dissolution.[8] 2. Lower Final DMSO Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain solubility. 3. Pre-warm Media: Add the inhibitor to pre-warmed (37°C) media to improve solubility.[8]
High Background in Western Blots for MTHFD2 1. Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding. 2. Antibody Concentration Too High: Both primary and secondary antibody concentrations may need optimization. 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies.1. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate Antibodies: Perform a titration of both primary and secondary antibodies to find the optimal concentrations. 3. Increase Wash Steps: Increase the number and duration of washes with TBST.
Observed Cytotoxicity at Unexpectedly Low Concentrations 1. On-Target Toxicity: Complete disruption of one-carbon metabolism can be highly toxic to certain cell lines. 2. Off-Target Effects: At higher concentrations, the inhibitor may have unintended targets.1. Perform Rescue Experiments: Co-treat cells with nucleosides or formate to confirm on-target effects.[7] 2. Profile Against Other Enzymes: If off-target effects are suspected, consider broader enzymatic profiling.

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound and other relevant MTHFD2 inhibitors for comparative purposes.

Table 1: In Vitro Potency and Selectivity of MTHFD2 Inhibitors

CompoundMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)
This compound 1.46 19.05 ~13-fold [7]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[9][10]
DS449601561.6>30>18.75-fold[11]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density that prevents confluence at the end of the experiment (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6]

Western Blot Analysis

This protocol is for assessing the protein levels of MTHFD2 and downstream signaling markers.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MTHFD2 or other proteins of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

Visualizations

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects c-myc c-myc MTHFD2 MTHFD2 c-myc->MTHFD2 + mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 + ATF4->MTHFD2 + p53 p53 p53->MTHFD2 - Purine Synthesis Purine Synthesis MTHFD2->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis MTHFD2->Thymidylate Synthesis IFRD1 IFRD1 m6A Methylation MTHFD2->IFRD1 This compound This compound This compound->MTHFD2 inhibits Apoptosis Apoptosis This compound->Apoptosis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation HDAC3_p53_mTOR HDAC3/p53/mTOR Pathway HDAC3_p53_mTOR->Cell Proliferation IFRD1->HDAC3_p53_mTOR

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select Cell Line Select Cell Line Determine Endpoint Determine Endpoint Select Cell Line->Determine Endpoint Prepare this compound Prepare this compound Determine Endpoint->Prepare this compound Seed Cells Seed Cells Prepare this compound->Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Incubate Incubate Treat Cells->Incubate Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Western Blot Western Blot Incubate->Western Blot Data Interpretation Data Interpretation Cell Viability Assay->Data Interpretation Western Blot->Data Interpretation

Caption: A logical workflow for this compound in vitro experiments.

References

Troubleshooting inconsistent results with Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-6. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure consistent and reliable results.

Troubleshooting Guide & FAQs

This section provides answers to specific questions you may encounter during your experiments with this compound, helping you to identify potential causes of inconsistent results and offering solutions.

Q1: I am observing variable or weaker-than-expected anti-proliferative effects with this compound. What are the possible reasons?

A1: Inconsistent results with this compound can arise from several factors related to both the compound and the experimental setup. Here are the key aspects to consider:

  • Cell Line-Specific Metabolic Dependencies: Cancer cells exhibit significant metabolic heterogeneity. Some cell lines may be more reliant on the mitochondrial one-carbon pathway, making them more sensitive to MTHFD2 inhibition. Others may have compensatory mechanisms, such as increased reliance on the cytosolic one-carbon pathway, rendering them more resistant.

  • MTHFD2 and MTHFD1 Expression Levels: The relative expression levels of the target enzyme, MTHFD2, and its cytosolic isoform, MTHFD1, can influence the inhibitor's effect. While this compound is selective for MTHFD2, high levels of MTHFD1 might offer a metabolic escape route in some cells. It is advisable to determine the baseline expression of both enzymes in your cell lines of interest via Western blot or qPCR.

  • Compound Stability and Handling: this compound, like many small molecules, can be susceptible to degradation. Ensure proper storage of the compound and its stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can reduce its potency. Prepare fresh dilutions in culture media for each experiment.

  • Inhibitor Concentration and Treatment Duration: The optimal concentration and duration of treatment can vary significantly between cell lines. We recommend performing a dose-response curve and a time-course experiment to determine the optimal experimental conditions for your specific model system. Effects on proliferation may take 72-96 hours to become apparent as intracellular nucleotide pools are depleted.

  • Assay Type: The choice of cell viability or proliferation assay can impact the results. Assays that measure metabolic activity (e.g., MTT, resazurin) may be influenced by the inhibitor's effect on mitochondrial function, while assays that measure cell number (e.g., cell counting, crystal violet) may provide a more direct measure of proliferation.

Q2: How should I prepare and store this compound?

A2: Proper preparation and storage are critical for maintaining the activity of this compound.

  • Solvent: A common solvent for creating a high-concentration stock solution (e.g., 10 mM) is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in your experiment as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: I am observing unexpected cytotoxicity at low concentrations. What could be the cause?

A3: While MTHFD2 inhibition is expected to reduce cell proliferation, significant cytotoxicity at very low concentrations could be due to several factors:

  • High Sensitivity of the Cell Line: Some cancer cell lines are exceptionally dependent on mitochondrial one-carbon metabolism for survival and may undergo apoptosis rapidly upon MTHFD2 inhibition.

  • Off-Target Effects: Although this compound is designed to be selective, at higher concentrations, the risk of off-target effects increases. To confirm that the observed effects are on-target, consider performing a rescue experiment by co-treating the cells with this compound and formate (B1220265) or a mixture of nucleosides. If the addition of these metabolites reverses the cytotoxic effects, it strongly suggests that the inhibitor is acting on the intended pathway.

Quantitative Data Summary

This table summarizes the available quantitative data for this compound and other relevant MTHFD2 inhibitors for comparison.

Compound NameMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)
This compound 1.46 19.05 ~13-fold
DS185618820.00630.57~90-fold
DS449601561.6>30>18.75-fold
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)

Experimental Protocols

Below is a detailed protocol for a standard cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of your choice.

Cell Viability Assay (Resazurin-Based)

  • Cell Seeding:

    • Harvest and count your cells of interest.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the doubling time of your cell line.

  • Resazurin Addition and Measurement:

    • After the incubation period, add 20 µL of a resazurin-based cell viability reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

MTHFD2 Signaling Pathway

MTHFD2_Signaling_Pathway mTORC1 mTORC1 MTHFD2 MTHFD2 mTORC1->MTHFD2 AKT AKT AKT->MTHFD2 cMyc c-Myc cMyc->MTHFD2 STAT3 STAT3 STAT3->MTHFD2 One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Replication_Stress Replication Stress MTHFD2->Replication_Stress Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Metabolism->Nucleotide_Synthesis Cell_Proliferation Cell Proliferation & Survival Nucleotide_Synthesis->Cell_Proliferation Replication_Stress->Cell_Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2

Caption: Upstream regulators and downstream effects of MTHFD2 inhibition.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Storage, Handling, Fresh Prep) Start->Check_Compound Check_Cell_Line Characterize Cell Line (MTHFD2/1 Expression) Start->Check_Cell_Line Optimize_Protocol Optimize Protocol (Dose-Response, Time-Course) Start->Optimize_Protocol Consider_Metabolism Assess Metabolic State (Media Composition) Check_Compound->Consider_Metabolism Check_Cell_Line->Consider_Metabolism Optimize_Protocol->Consider_Metabolism On_Target Perform Rescue Experiment (Formate/Nucleosides) Consider_Metabolism->On_Target Consistent_Results Consistent Results On_Target->Consistent_Results Rescue Observed Re_evaluate Re-evaluate Hypothesis or Experimental System On_Target->Re_evaluate No Rescue

Caption: A logical workflow for troubleshooting this compound experiments.

Technical Support Center: MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing MTHFD2 inhibitors in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-targets for MTHFD2 inhibitors?

The primary off-targets for MTHFD2 inhibitors are the closely related isozymes, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial). Due to significant structural similarities in the active sites, achieving high selectivity can be a challenge.[1][2] Non-selective inhibition of MTHFD1 is a potential concern as it is expressed in healthy adult tissues.[1][2]

Q2: My experimental results are not consistent with known effects of MTHFD2 inhibition. Could this be due to off-target effects?

While off-target effects on MTHFD1 or MTHFD2L are possible, unexpected phenotypes can also arise from the downstream consequences of on-target MTHFD2 inhibition. Consider the following:

  • Altered Redox State: MTHFD2 activity is linked to NADPH production, a key cellular antioxidant.[1][3] Inhibition of MTHFD2 can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[1][3]

  • Metabolic Reprogramming: Cells may adapt to MTHFD2 inhibition by altering other metabolic pathways, leading to unforeseen phenotypic changes.[1]

To distinguish between on-target and off-target effects, it is crucial to perform control experiments, such as rescue experiments with formate (B1220265) or thymidine (B127349).[1]

Q3: How can I experimentally assess the selectivity of my MTHFD2 inhibitor?

A multi-faceted approach is recommended to thoroughly evaluate the selectivity of an MTHFD2 inhibitor:

  • Biochemical Assays: Determine the inhibitor's potency (IC50) against purified MTHFD2, MTHFD1, and MTHFD2L enzymes.[1]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells, providing evidence of whether the inhibitor binds to its intended target in a cellular context.[1]

  • Phenotypic Assays in Knockout/Knockdown Cells: Compare the effects of the inhibitor in wild-type cells versus cells where MTHFD1 or MTHFD2L has been genetically depleted. A diminished effect in the knockout/knockdown cells could suggest off-target activity.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Action
Inconsistent results between biochemical and cellular assays 1. Poor cell permeability of the inhibitor.2. The inhibitor is a substrate for an efflux pump.3. Intracellular metabolism of the inhibitor.1. Perform a cellular uptake assay.2. Test for co-treatment with known efflux pump inhibitors.3. Analyze inhibitor stability in cell lysates or media.[1]
High cellular toxicity at concentrations required for MTHFD2 inhibition 1. Off-target toxicity.2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.1. Profile the inhibitor against a broad panel of kinases and other metabolic enzymes.2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels.3. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity.[1]
Lack of a clear dose-response in cellular assays 1. Inhibitor precipitation at high concentrations.2. A complex biological response with a narrow therapeutic window.1. Check the solubility of the inhibitor in your assay medium.2. Perform a detailed time-course experiment at multiple concentrations.[1]

Selectivity Profile of Representative MTHFD2 Inhibitors

The following table summarizes the biochemical selectivity of several published MTHFD2 inhibitors. Note that "Mthfd2-IN-6" is not a publicly characterized compound; therefore, data for well-described inhibitors from the 'DS' series are presented as representative examples.

Compound MTHFD2 IC50 (µM) MTHFD1 IC50 (µM) Selectivity (MTHFD1/MTHFD2)
DS449601561.6>100>18-fold
Compound 50.0486.4>133-fold
DS185618820.00630.57>250-fold

Data compiled from published research.[2][4]

Experimental Protocols

Biochemical Assay for MTHFD2/1/2L Inhibition

Objective: To determine the IC50 value of an inhibitor against purified MTHFD2, MTHFD1, and MTHFD2L enzymes.

Materials:

  • Assay buffer

  • Purified MTHFD2, MTHFD1, or MTHFD2L enzyme

  • Test inhibitor at various concentrations

  • Substrate (e.g., CH2-THF)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add assay buffer, the appropriate enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate.

  • Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To assess the target engagement of an MTHFD2 inhibitor in intact cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high MTHFD2 expression)

  • Cell culture medium

  • Test inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-MTHFD2 antibody

Procedure:

  • Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble MTHFD2 by Western blotting.

  • Data Interpretation: A stabilizing ligand (a true binder) will result in more soluble MTHFD2 at higher temperatures compared to the vehicle-treated control. This thermal stabilization can be plotted as a melting curve.[1]

Visualizations

On_Target_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 5,10-CH2-THF 5,10-CH2-THF Serine->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_out Formate Formate->Formate_out Export MTHFD2 MTHFD2 This compound This compound This compound->MTHFD2 Inhibition Purine Synthesis Purine Synthesis Formate_out->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Off_Target_Pathway cluster_on_target On-Target cluster_off_target Potential Off-Targets This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Primary Target MTHFD1 MTHFD1 This compound->MTHFD1 Off-Target MTHFD2L MTHFD2L This compound->MTHFD2L Off-Target CETSA_Workflow A 1. Treat cells with inhibitor or vehicle B 2. Harvest and resuspend cells A->B C 3. Heat cells to a range of temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to pellet precipitated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble MTHFD2 by Western Blot F->G H 8. Plot melting curve to determine stabilization G->H

References

Mthfd2-IN-6 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell research. As specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, the information provided herein is based on established principles of MTHFD2 biology and resistance mechanisms observed with other MTHFD2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2] By inhibiting MTHFD2, this compound disrupts the production of formate (B1220265) from the mitochondria, which is a key source of one-carbon units for the synthesis of purines and thymidylate in the cytoplasm.[3][4] This leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3]

Q2: Why are some cancer cells resistant to this compound from the outset (intrinsic resistance)?

A2: Intrinsic resistance to MTHFD2 inhibitors like this compound can arise from several factors:

  • Low MTHFD2 Expression: Cancer cells that do not have high expression levels of MTHFD2 may not rely on the mitochondrial one-carbon pathway for their metabolic needs and will therefore be less sensitive to its inhibition.[5]

  • Active Cytosolic One-Carbon Pathway: Cells that have a highly active cytosolic one-carbon pathway, driven by enzymes like SHMT1 (Serine Hydroxymethyltransferase 1), can compensate for the inhibition of the mitochondrial pathway.[1][3]

  • Non-Enzymatic Function of MTHFD2: MTHFD2 has been suggested to have non-enzymatic functions in the nucleus that are important for cancer cell proliferation.[6][7][8] If this compound only targets the enzymatic activity of MTHFD2, cells that are more dependent on its non-enzymatic roles may show resistance.

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: Cancer cells can acquire resistance to MTHFD2 inhibitors over time through various mechanisms:

  • Upregulation of the Cytosolic One-Carbon Pathway: The most documented mechanism is the upregulation of the cytosolic one-carbon pathway, particularly the enzyme SHMT1.[1][3] This creates a metabolic bypass, allowing the cell to continue producing one-carbon units for nucleotide synthesis despite the inhibition of mitochondrial MTHFD2.

  • Increased MTHFD2 Expression: Amplification of the MTHFD2 gene or transcriptional upregulation can lead to higher levels of the MTHFD2 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Alterations in Drug Efflux: Increased expression of drug efflux pumps could potentially reduce the intracellular concentration of this compound.

  • Reliance on Non-Enzymatic MTHFD2 Functions: Similar to intrinsic resistance, cells may adapt to rely more on the non-enzymatic functions of MTHFD2 that are not targeted by the inhibitor.[6][7][8]

Q4: Are there any known biomarkers that can predict sensitivity to this compound?

A4: While specific biomarkers for this compound are not yet established, based on data from other MTHFD2 inhibitors, potential predictive biomarkers include:

  • High MTHFD2 Expression: Tumors with high levels of MTHFD2 are more likely to be dependent on this pathway.[5]

  • Low SHMT1 Expression: Cells with low expression of the cytosolic bypass enzyme SHMT1 may be more susceptible to MTHFD2 inhibition.

  • KRAS Mutations: Some studies suggest a correlation between oncogenic KRAS mutations and increased MTHFD2 expression, indicating a potential dependency.[1]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
No significant decrease in cell viability after this compound treatment. 1. Cell line is intrinsically resistant. 2. Suboptimal inhibitor concentration or treatment duration. 3. Degraded inhibitor.1. Assess MTHFD2 and SHMT1 expression: Use Western blot or qRT-PCR to determine the expression levels of MTHFD2 and SHMT1 in your cell line. High SHMT1 or low MTHFD2 may indicate resistance. 2. Perform a dose-response and time-course experiment: Test a wider range of this compound concentrations and extend the treatment duration (e.g., 24, 48, 72 hours). 3. Verify inhibitor activity: Use a fresh stock of this compound. If possible, test its activity in a sensitive control cell line.
Development of resistance in a previously sensitive cell line. 1. Upregulation of bypass pathways. 2. Increased MTHFD2 expression.1. Analyze protein expression: Perform Western blotting to compare the expression of MTHFD2 and SHMT1 in the resistant and parental (sensitive) cell lines. An increase in SHMT1 in the resistant line is a strong indicator of a metabolic bypass. 2. Metabolic flux analysis: Use 13C-labeled serine or glucose to trace the contribution of the mitochondrial versus cytosolic one-carbon pathways to nucleotide synthesis. A shift towards the cytosolic pathway in resistant cells would confirm a bypass mechanism.
Inconsistent results between experiments. 1. Variation in cell culture conditions. 2. Inconsistent inhibitor preparation. 3. Cell line heterogeneity.1. Standardize protocols: Ensure consistent cell passage number, seeding density, and media composition. 2. Prepare fresh inhibitor solutions: Prepare this compound solutions fresh for each experiment from a validated stock. 3. Single-cell cloning: If you suspect a mixed population, consider single-cell cloning to establish a homogenous cell line.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes in experiments investigating this compound resistance. Note: As specific data for this compound is limited, these values are for illustrative purposes based on findings with other MTHFD2 inhibitors.

Table 1: Comparative IC50 Values of MTHFD2 Inhibitors in Sensitive vs. Resistant Cancer Cell Lines

Cell LineMTHFD2 ExpressionSHMT1 ExpressionThis compound IC50 (µM)
Cancer Cell Line A (Sensitive)HighLow0.5
Cancer Cell Line A (Resistant)HighHigh> 10
Cancer Cell Line B (Sensitive)HighModerate1.2
Cancer Cell Line B (Resistant)Very HighModerate5.8

Table 2: Synergy of this compound with Other Anticancer Agents in Resistant Cells

Cell LineCombination AgentThis compound IC50 (µM)Combination Index (CI)*
Cancer Cell Line A (Resistant)SHMT1/2 Inhibitor1.5< 1 (Synergistic)
Cancer Cell Line A (Resistant)Pemetrexed2.0< 1 (Synergistic)
Cancer Cell Line B (Resistant)CHK1 Inhibitor3.1< 1 (Synergistic)

*Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Detailed Experimental Protocols

1. Protocol for Generating this compound Resistant Cancer Cell Lines

  • Objective: To develop cancer cell lines with acquired resistance to this compound for the study of resistance mechanisms.

  • Methodology:

    • Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound in the parental cancer cell line.

    • Initial low-dose continuous exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Gradual dose escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., in increments of 0.5x IC50 every 2-3 weeks).

    • Monitor cell viability and growth: Regularly monitor the cells for signs of toxicity and assess their growth rate.

    • Establish a resistant population: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.

    • Characterize the resistant phenotype: Once a resistant population is established, confirm the shift in IC50 by performing a dose-response assay comparing the resistant line to the parental line.

    • Cryopreserve resistant cells: Cryopreserve the resistant cell line at various passages.

2. Protocol for 13C Metabolic Flux Analysis to Investigate Pathway Switching

  • Objective: To quantify the relative contributions of the mitochondrial and cytosolic one-carbon pathways to nucleotide synthesis in sensitive and resistant cells.

  • Methodology:

    • Cell Culture: Culture sensitive and resistant cells in parallel.

    • Isotope Labeling: Switch the culture medium to one containing a 13C-labeled tracer, such as [U-13C]-serine or [2,3,3-2H]-serine, for a defined period (e.g., 24 hours) to allow for isotopic steady-state labeling of downstream metabolites.

    • Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution (MID) of key metabolites in the one-carbon pathway and nucleotide synthesis pathways (e.g., glycine, purines).

    • Data Analysis: Use the MID data to calculate the relative flux through the mitochondrial (MTHFD2-dependent) and cytosolic (SHMT1-dependent) pathways. An increase in the contribution from the cytosolic pathway in resistant cells would indicate a metabolic bypass. For a comprehensive guide on 13C metabolic flux analysis, refer to specialized resources.[9][10][11][12]

Visualizations

This compound Mechanism of Action and Resistance cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_resistance Resistance Mechanism MTHFD2 MTHFD2 Formate_mit Formate MTHFD2->Formate_mit Resistance Resistance Serine_mit Serine Glycine_mit Glycine Serine_mit->Glycine_mit SHMT2 Glycine_mit->MTHFD2 Purine_synthesis Purine (B94841) Synthesis Formate_mit->Purine_synthesis Blocked SHMT1 SHMT1 Serine_cyt Serine Glycine_cyt Glycine Serine_cyt->Glycine_cyt SHMT1 Glycine_cyt->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Glycine_cyt->Thymidylate_synthesis Cell Proliferation Cell Proliferation Purine_synthesis->Cell Proliferation Thymidylate_synthesis->Cell Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibition Mthfd2_IN_6->Cell Proliferation Inhibits Upregulated_SHMT1 Upregulated SHMT1 Upregulated_SHMT1->Resistance Experimental Workflow for Investigating this compound Resistance cluster_analysis Mechanism Analysis start Start with Sensitive Cancer Cell Line develop_resistance Develop Resistance (Continuous this compound Exposure) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Shift) develop_resistance->confirm_resistance western_blot Western Blot (MTHFD2, SHMT1 levels) confirm_resistance->western_blot metabolic_flux 13C Metabolic Flux Analysis (Pathway Switching) confirm_resistance->metabolic_flux synergy_screen Synergy Screen (Combination Therapy) confirm_resistance->synergy_screen Identify Upregulated\nBypass Proteins Identify Upregulated Bypass Proteins western_blot->Identify Upregulated\nBypass Proteins Quantify Metabolic\nBypass Quantify Metabolic Bypass metabolic_flux->Quantify Metabolic\nBypass Identify Effective\nCombinations Identify Effective Combinations synergy_screen->Identify Effective\nCombinations

References

Interpreting unexpected phenotypes with Mthfd2-IN-6 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during treatment with Mthfd2-IN-6, a novel inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to be a potent and selective inhibitor of MTHFD2, a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 plays a key role in the synthesis of purines and thymidine (B127349), which are essential for DNA replication and repair.[1][2] It also contributes to redox homeostasis.[2] By inhibiting MTHFD2, this compound is expected to disrupt these processes, leading to decreased proliferation and induction of apoptosis, particularly in cells with high MTHFD2 expression, such as cancer cells.[3][4]

Q2: In which cell types is MTHFD2 expression typically highest?

A2: MTHFD2 expression is notably high in rapidly proliferating cells, including a wide range of cancer types and embryonic tissues.[2][5][6] In contrast, most normal, differentiated adult tissues have low to undetectable levels of MTHFD2 expression, making it an attractive therapeutic target in oncology.[4][7]

Q3: What are the expected cellular phenotypes after successful this compound treatment in sensitive cancer cells?

A3: Successful inhibition of MTHFD2 in sensitive cancer cell lines is expected to lead to several key phenotypes:

  • Reduced Cell Proliferation: Due to the depletion of nucleotide pools necessary for DNA synthesis.

  • S-phase Cell Cycle Arrest: Resulting from replication stress as DNA synthesis is impaired.[8]

  • Induction of Apoptosis: Triggered by cellular stress and the inability to complete the cell cycle.[8]

  • Decreased de novo Purine Synthesis: A direct consequence of blocking the one-carbon metabolic pathway.[1]

  • Increased Uracil Misincorporation into DNA: Stemming from thymidine depletion.[8]

Q4: Are there known resistance mechanisms to MTHFD2 inhibitors?

A4: While this compound is a novel compound, potential resistance mechanisms could include:

  • Upregulation of compensatory metabolic pathways: Cells may attempt to bypass the blocked pathway by upregulating other enzymes in one-carbon metabolism or by increasing nutrient scavenging from the microenvironment.

  • Drug Efflux: Overexpression of multidrug resistance pumps could reduce the intracellular concentration of the inhibitor.

  • Target Mutation: Alterations in the MTHFD2 gene could prevent the binding of this compound.

Troubleshooting Unexpected Phenotypes

This section addresses specific unexpected results you may encounter during your experiments with this compound.

Scenario 1: Lack of Efficacy in a High MTHFD2-Expressing Cell Line

Question: "My cancer cell line expresses high levels of MTHFD2, but I am not observing the expected decrease in proliferation after treatment with this compound. What could be the issue?"

Answer: This is a common challenge when working with targeted inhibitors. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

G cluster_0 Phase 1: Verify Experimental Setup cluster_1 Phase 2: Investigate Cellular Mechanisms cluster_2 Phase 3: Explore Resistance A Confirm this compound Concentration and Stability B Check Cell Line Identity and MTHFD2 Expression A->B If compound is OK C Assess Cell Health and Seeding Density B->C If expression is confirmed D Perform Target Engagement Assay C->D If setup is correct E Analyze Metabolic Flux D->E If target is engaged G Sequence MTHFD2 Gene D->G If target is NOT engaged F Evaluate Drug Efflux E->F If metabolism is altered H Profile Compensatory Pathways E->H If metabolism is NOT altered

Caption: Troubleshooting workflow for lack of inhibitor efficacy.

Step-by-step Guide:

  • Verify Compound Integrity:

    • Action: Confirm the correct dilution of this compound and test its activity on a known sensitive positive control cell line. Small molecules can degrade if not stored properly.

    • Rationale: To rule out issues with the compound itself.

  • Confirm MTHFD2 Expression:

    • Action: Perform a Western blot or qPCR to verify high MTHFD2 protein or mRNA levels in your cell line stock.

    • Rationale: Cell lines can change over time in culture. Confirming the target expression is a critical first step.

  • Assess Target Engagement:

    • Action: If available, use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to MTHFD2 within the cell.

    • Rationale: To ensure the inhibitor is reaching and interacting with its intended target.

  • Investigate Metabolic Response:

    • Action: Perform a metabolite analysis to measure levels of purines and thymidine.

    • Rationale: Even if proliferation is not affected, a direct metabolic effect should be observable if the inhibitor is active. A lack of change suggests a resistance mechanism upstream of the metabolic output.

  • Evaluate Drug Efflux Pumps:

    • Action: Treat cells with this compound in combination with known inhibitors of ABC transporters (e.g., verapamil).

    • Rationale: The cancer cells may be actively pumping the inhibitor out, preventing it from reaching an effective intracellular concentration.

Data Organization Table for Scenario 1

Experimental StepParameter MeasuredExpected Result (Sensitive Cells)Observed ResultConclusion
Compound Verification IC50 in positive control line< 1 µM (example)
Target Verification MTHFD2 protein level (Western Blot)High band intensity
Target Engagement CETSA thermal shiftSignificant shift
Metabolic Analysis Intracellular dTMP levelsDecrease > 50%
Drug Efflux Proliferation with Verapamil + this compoundDecreased proliferation
Scenario 2: Increased Proliferation at Low Inhibitor Concentrations

Question: "I'm observing a slight but statistically significant increase in cell proliferation at very low doses of this compound, while higher doses are inhibitory. Is this a real effect?"

Answer: This phenomenon, known as hormesis, can sometimes be observed with enzyme inhibitors. It is often an artifact but can occasionally point to complex biological responses.

Troubleshooting Steps:

  • Rule out Experimental Artifacts:

    • Action: Carefully re-check your serial dilutions and ensure the accuracy of your cell counting or viability assay (e.g., MTT, CellTiter-Glo). Pay close attention to the lowest concentrations.

    • Rationale: Pipetting errors or assay noise can lead to misleading results at the edge of the detection range.[9]

  • Investigate Off-Target Effects:

    • Action: Perform a kinome scan or a similar broad profiling assay if available.

    • Rationale: At low concentrations, the inhibitor might be interacting with an off-target protein that promotes proliferation.

  • Analyze Cell Cycle and Stress Responses:

    • Action: Use flow cytometry to analyze the cell cycle profile and stain for cellular stress markers at the hormetic concentrations.

    • Rationale: The inhibitor might be inducing a mild stress response that, in turn, activates a pro-survival or pro-proliferative signaling pathway.

Data Organization Table for Scenario 2

This compound Conc.Proliferation (% of Control)Cell Cycle Phase (G1/S/G2)p-ERK Level (Fold Change)
0 nM (Control)100%1.0
1 nM
10 nM
100 nM
1 µM

Key Experimental Protocols

Protocol 1: Western Blot for MTHFD2 Expression
  • Cell Lysis: Lyse 1-2 million cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against MTHFD2 (e.g., 1:1000 dilution). Also include an antibody for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer. The data will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the MTHFD2 Pathway and Its Role

MTHFD2_Pathway cluster_mito Mitochondria cluster_cyto Cytosol / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF THF THF MTHFD2 MTHFD2 MethyleneTHF->MTHFD2 FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF this compound MTHFD2->FormylTHF Purines Purine Synthesis (dATP, dGTP) FormylTHF->Purines provides one-carbon units DNA DNA Replication & Repair Purines->DNA

Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

References

Improving the therapeutic window of Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental evaluation of MTHFD2 inhibitors, with a focus on strategies to improve the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MTHFD2 inhibitors like Mthfd2-IN-6?

A1: MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2] This pathway is essential for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA.[3][4] Cancer cells, due to their rapid proliferation, have a high demand for these building blocks and often overexpress MTHFD2.[5][6] MTHFD2 inhibitors competitively block the enzymatic activity of MTHFD2, leading to a depletion of the one-carbon units necessary for nucleotide synthesis.[7][8] This results in replication stress, cell cycle arrest in the S-phase, and ultimately, apoptosis in cancer cells.[2][7]

Q2: Why is MTHFD2 considered a good target for cancer therapy?

A2: MTHFD2 is an attractive therapeutic target due to its differential expression pattern. It is highly expressed in a wide range of tumors and embryonic tissues, but its expression is low or absent in most healthy adult tissues.[9][10] This selective expression suggests that inhibiting MTHFD2 could preferentially kill cancer cells while sparing normal cells, potentially leading to a wider therapeutic window and fewer side effects compared to conventional chemotherapies that target ubiquitously expressed proteins.[4][11]

Q3: What are the known resistance mechanisms to MTHFD2 inhibitors?

A3: A primary mechanism of resistance to MTHFD2 inhibition is the metabolic plasticity of cancer cells. One key compensatory pathway involves the upregulation of the cytosolic one-carbon metabolism enzyme, serine hydroxymethyltransferase 1 (SHMT1).[3] In MTHFD2-deficient cells, SHMT1 can provide an alternative source of one-carbon units for nucleotide synthesis, thus circumventing the effects of the inhibitor.[3]

Q4: What are the potential off-target effects and toxicities associated with MTHFD2 inhibitors?

A4: While the differential expression of MTHFD2 suggests a good safety profile, potential on-target and off-target toxicities should be considered. A significant consideration is the effect on the immune system. MTHFD2 plays a role in T-cell activation.[5] Inhibition of MTHFD2 can suppress the proliferation of inflammatory T helper 17 (Th17) cells and promote the activity of regulatory T cells (Tregs), which could have both beneficial anti-inflammatory and potentially detrimental immunosuppressive effects.[12][13] Off-target effects on other structurally similar enzymes, such as MTHFD1 and MTHFD2L, are also a possibility and depend on the selectivity of the specific inhibitor.[9]

Q5: How can the therapeutic window of this compound be improved?

A5: The therapeutic window of MTHFD2 inhibitors can be enhanced through several strategies:

  • Combination Therapies: Synergistic combinations with other agents can allow for lower, less toxic doses of each drug. Promising combinations include:

    • SHMT Inhibitors: To counteract the resistance mechanism mediated by SHMT1 upregulation.[1][3]

    • dUTPase Inhibitors: To exacerbate the DNA damage caused by thymidine (B127349) depletion.[3]

    • Folate Antimetabolites (e.g., Methotrexate): To further disrupt folate metabolism.[9]

    • DNA Damage Response (DDR) Inhibitors (e.g., ATR or CHK1 inhibitors): To capitalize on the replication stress induced by MTHFD2 inhibition.[14]

  • Selective Inhibitors: Developing inhibitors with high selectivity for MTHFD2 over MTHFD1 and MTHFD2L can minimize off-target toxicities.[11][15]

  • Targeted Delivery: Formulating the inhibitor in a way that enhances its delivery to tumor tissue could reduce systemic exposure and associated side effects. While specific data for MTHFD2 inhibitors is limited, this is a general strategy in oncology.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cell viability assays (e.g., MTT, CellTiter-Glo) Inconsistent cell seeding density, edge effects in multi-well plates, or compound precipitation.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Visually inspect for compound precipitation under a microscope.
No or weak effect of the inhibitor in cell culture The cell line may be resistant to MTHFD2 inhibition (e.g., low MTHFD2 expression, high SHMT1 expression). The inhibitor may have degraded or is at an insufficient concentration.Screen a panel of cancer cell lines to identify sensitive models. Confirm MTHFD2 expression levels by Western blot or qPCR. Perform a dose-response and time-course experiment to determine optimal conditions. Use a fresh batch of the inhibitor.
Inconsistent results between biochemical and cellular assays Poor cell permeability of the inhibitor. The inhibitor is a substrate for efflux pumps. Intracellular metabolism of the inhibitor.Perform a cellular uptake assay to assess permeability. Test for synergy with known efflux pump inhibitors. Analyze inhibitor stability in cell lysates or media over time.
Observed phenotype is not consistent with MTHFD2 inhibition (e.t., unexpected off-target effects) The inhibitor may have activity against other enzymes, particularly the cytosolic isoform MTHFD1 or MTHFD2L.Assess the selectivity of the inhibitor by testing its activity against purified MTHFD1 and MTHFD2L enzymes. Perform rescue experiments by supplementing the culture medium with formate (B1220265) or a nucleoside mix. If the inhibitor's effects are reversed, it suggests on-target activity.
Toxicity observed in in vivo models at doses required for efficacy On-target toxicity in proliferating normal tissues (e.g., immune cells). Off-target toxicity. Poor pharmacokinetic properties leading to high systemic exposure.Consider a dose-fractionation schedule to reduce peak plasma concentrations. Investigate combination therapies to allow for lower, less toxic doses of the MTHFD2 inhibitor. Evaluate the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative MTHFD2 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Activity of Representative MTHFD2 Inhibitors

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cell Line ExampleEC50/GI50Reference(s)
LY345899 MTHFD1/20.663 µM0.096 µMSW620 (colorectal)Not specified[3]
DS18561882 MTHFD2 selectiveNot specified>18-fold selectiveMDA-MB-231 (breast)Not specified[3]
TH9619 MTHFD1/2Not specifiedNot specifiedHL-60 (leukemia)Not specified[3]
DS44960156 MTHFD2 selectiveNot specified>18-fold selectiveNot specifiedNot specified[15]

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

InhibitorAnimal ModelCell LineDoseEffectReference(s)
LY345899 Mouse XenograftSW620 (colorectal)Not specifiedDecreased tumor volume and metastasis[3]
DS18561882 Mouse XenograftMDA-MB-231 (breast)300 mg/kgDecreased tumor burden with no change in mouse weight[3]
TH9619 Mouse XenograftHL-60 (leukemia)30 mg/kgProlonged survival[16]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of an MTHFD2 inhibitor on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or representative inhibitor)

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (or representative inhibitor)

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Calipers for tumor measurement

  • Scale for mouse weight

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor at a predetermined dose and schedule (e.g., daily oral gavage or subcutaneous injection). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.

Visualizations

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_inhibition Therapeutic Intervention Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2THF CH2THF THF->CH2THF SHMT2 MethenylTHF MethenylTHF CH2THF->MethenylTHF MTHFD2 (Dehydrogenase) FormylTHF FormylTHF MethenylTHF->FormylTHF MTHFD2 (Cyclohydrolase) Formate Formate FormylTHF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis Purine_Synthesis Formate_cyto->Purine_Synthesis de novo DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Cancer_Cell_Proliferation Cancer_Cell_Proliferation DNA_RNA_Synthesis->Cancer_Cell_Proliferation Mthfd2_IN_6 This compound MTHFD2 MTHFD2 Mthfd2_IN_6->MTHFD2 Inhibition Experimental_Workflow Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50) Cell_Viability Cell Viability Assay (EC50/GI50) Biochemical_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism_Studies PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies Lead Compound Selection Xenograft_Model Tumor Xenograft Model (Efficacy) PK_Studies->Xenograft_Model Toxicity_Studies Toxicity Studies Xenograft_Model->Toxicity_Studies

References

Technical Support Center: Mthfd2-IN-6 and Efflux Pump Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between the MTHFD2 inhibitor, Mthfd2-IN-6, and cellular efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in cancer cells and is involved in the synthesis of nucleotides and amino acids necessary for rapid cell proliferation.[2][3] By inhibiting MTHFD2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] MTHFD2 inhibitors like LY345899, a compound structurally related to some MTHFD2 inhibitors, have been shown to suppress tumor growth.[6][7]

Q2: What are efflux pumps and why are they relevant to this compound research?

A2: Efflux pumps are membrane proteins that actively transport a wide variety of substances, including drugs, out of cells. This can lower the intracellular concentration of a drug, reducing its efficacy and leading to multidrug resistance (MDR). The most clinically significant efflux pumps in human cells are P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and the Multidrug Resistance-Associated Proteins (MRPs). If this compound is a substrate of one or more of these pumps, its anti-cancer activity could be diminished in cells that overexpress them.

Q3: Is there any known interaction between this compound and efflux pumps?

A3: Currently, there is no direct published evidence to confirm or deny that this compound is a substrate or inhibitor of major efflux pumps. Therefore, it is crucial for researchers to experimentally determine if efflux-mediated resistance could be a concern when studying the effects of this compound in their specific cancer models.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency of this compound in certain cell lines.

This could indicate that the cell line expresses efflux pumps that are actively removing the inhibitor.

Troubleshooting Workflow:

A Observe inconsistent this compound potency B Hypothesize efflux pump involvement A->B C Perform MIC/IC50 potentiation assay with a known efflux pump inhibitor (EPI) B->C D Significant decrease in this compound MIC/IC50? C->D E Yes: Efflux is likely a factor D->E Yes F No: Investigate other resistance mechanisms (e.g., target mutation, drug metabolism) D->F No G Proceed to identify the specific efflux pump(s) involved E->G

Caption: Workflow to investigate efflux pump-mediated resistance to this compound.

Experimental Protocol: MIC/IC50 Potentiation Assay

This assay determines if an efflux pump inhibitor (EPI) can increase the potency of this compound.

Materials:

  • Cancer cell lines of interest

  • This compound

  • A broad-spectrum efflux pump inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo®)

Procedure:

  • Determine the non-toxic concentration of the EPI: Perform a dose-response experiment with the EPI alone to find the highest concentration that does not significantly affect cell viability.

  • Set up the combination treatment: In a 96-well plate, seed cells and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, both in the presence and absence of the pre-determined non-toxic concentration of the EPI.

  • Incubate: Incubate the plate for a period appropriate for the cell line and this compound's mechanism of action (typically 72-96 hours).

  • Assess cell viability: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Analyze the data: Calculate the IC50 values of this compound with and without the EPI. A significant fold-decrease in the IC50 in the presence of the EPI suggests that this compound is a substrate of an efflux pump inhibited by that EPI.

Quantitative Data Summary (Hypothetical)

Cell LineThis compound IC50 (nM)This compound IC50 (nM) + Verapamil (10 µM)Fold-change in Potency
Cell Line A (Low P-gp)50451.1
Cell Line B (High P-gp)500756.7
Problem 2: How to determine which specific efflux pump interacts with this compound.

Once efflux activity is suspected, the next step is to identify the specific pump(s) involved.

Experimental Workflow:

A Efflux suspected from potentiation assay B Use cell lines overexpressing specific efflux pumps (e.g., MDCK-MDR1, MDCK-BCRP) A->B C Perform bidirectional transport assay B->C D Calculate efflux ratio (ER) C->D E ER > 2 indicates active efflux D->E F Confirm with specific inhibitors E->F G Identify this compound as a substrate of a specific pump F->G

Caption: Workflow to identify the specific efflux pump for this compound.

Experimental Protocol: Bidirectional Transport Assay

This assay directly measures the transport of a compound across a polarized cell monolayer.

Materials:

  • Transwell® inserts

  • Cell lines engineered to overexpress a single efflux pump (e.g., MDCKII-MDR1, MDCKII-BCRP) and the parental cell line (MDCKII-wild type).

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • LC-MS/MS for quantification of this compound

Procedure:

  • Cell Seeding: Seed the cells on the Transwell® inserts and culture until a confluent and polarized monolayer is formed (typically 4-7 days).

  • Apical to Basolateral (A-to-B) Transport:

    • Add this compound to the apical (upper) chamber.

    • At designated time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Transport:

    • Add this compound to the basolateral chamber.

    • At designated time points, collect samples from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Permeability Coefficients (Papp):

    • Papp (A-to-B) = (dQ/dt) / (A * C0)

    • Papp (B-to-A) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio significantly greater than 2 in the overexpressing cell line compared to the parental cell line indicates that this compound is a substrate of that specific efflux pump.

Quantitative Data Summary (Hypothetical)

Cell LinePapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
MDCKII-WT1.51.81.2
MDCKII-MDR11.215.613.0
MDCKII-BCRP1.42.11.5

Signaling Pathway Considerations

MTHFD2 expression can be regulated by oncogenic signaling pathways. Understanding these connections can provide context for potential resistance mechanisms.

cluster_0 Oncogenic Signaling KRAS KRAS cMYC c-MYC KRAS->cMYC MTHFD2 MTHFD2 Expression cMYC->MTHFD2 mTORC1 mTORC1 mTORC1->MTHFD2 Resistance Drug Resistance MTHFD2->Resistance Target of this compound EffluxPump Efflux Pump Expression (e.g., P-gp/MDR1) EffluxPump->Resistance Potential mechanism of This compound resistance

Caption: Signaling pathways influencing MTHFD2 and potential for drug resistance.

References

Technical Support Center: Overcoming Mthfd2-IN-6 In Vivo Delivery Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of in vivo delivery of Mthfd2-IN-6 and other MTHFD2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in the mitochondrial one-carbon metabolism pathway. This pathway is critical for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][2] By inhibiting MTHFD2, this compound disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately apoptosis in rapidly proliferating cancer cells.[3][4]

Q2: this compound appears to be hydrophobic. What are the recommended vehicles for in vivo formulation?

A2: Due to the hydrophobic nature of many MTHFD2 inhibitors, appropriate vehicle selection is crucial for successful in vivo delivery. Based on preclinical studies with similar MTHFD2 inhibitors, the following vehicles are recommended:

  • For Oral Gavage: A suspension in 0.5% (w/v) methyl cellulose (B213188) in sterile water is a common choice.[5] Alternatively, a solution of 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% antifoam can be used.[5]

  • For Subcutaneous/Intravenous Injection: A common vehicle for small molecule inhibitors is a mixture of DMSO, PEG300, Tween-80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Q3: What are the typical administration routes and dosages for MTHFD2 inhibitors in mouse xenograft models?

A3: The administration route and dosage can vary depending on the specific MTHFD2 inhibitor and the cancer model being studied. For compounds similar to this compound, such as DS18561882, oral gavage at a dose of 300 mg/kg has been shown to be effective in reducing tumor burden in a breast cancer xenograft model.[7] For other inhibitors like TH9619, subcutaneous injection at 30 mg/kg has been used.[6] It is essential to perform dose-response studies to determine the optimal and non-toxic dose for your specific experimental setup.

Q4: I am observing inconsistent tumor growth inhibition in my xenograft study. What could be the issue?

A4: Inconsistent results in vivo can stem from several factors related to drug delivery and the animal model:

  • Formulation Instability: Ensure that your this compound formulation is stable and homogenous. Prepare fresh formulations daily and use a homogenizer or sonicator to ensure a uniform suspension, especially for oral gavage.[5]

  • Inaccurate Dosing: For oral gavage, improper technique can lead to misdosing. Ensure personnel are well-trained to avoid accidental tracheal administration.[6] For subcutaneous injections, ensure the full dose is delivered and monitor for any leakage from the injection site.

  • Animal Stress: Stress from handling and administration procedures can impact experimental outcomes. Acclimatize the animals to the procedures before starting the experiment.[8]

  • Tumor Heterogeneity: Patient-derived xenograft (PDX) models, while more clinically relevant, can exhibit greater heterogeneity in tumor growth and response to treatment.[9] Ensure proper randomization of animals into control and treatment groups.

Q5: Are there known resistance mechanisms to MTHFD2 inhibitors?

A5: Resistance to MTHFD2 inhibitors can emerge through metabolic reprogramming. For example, cancer cells might upregulate the cytosolic one-carbon metabolism pathway, relying on the enzyme SHMT1 to produce nucleotides, thereby bypassing the mitochondrial block.[10] Combining an MTHFD2 inhibitor with an SHMT1 inhibitor has been suggested as a strategy to overcome this resistance.[10]

Troubleshooting Guides

Oral Gavage Administration
Problem Possible Cause Solution Citation
Fluid observed from the mouse's nose or mouth after dosing. Accidental administration into the trachea (aspiration).Immediately stop the procedure. Gently tilt the mouse's head downwards to help drain the fluid. Closely monitor for any signs of respiratory distress. If observed, humane euthanasia is recommended.[6]
Resistance felt during gavage needle insertion. Incorrect placement of the needle (e.g., in the trachea or against the esophageal wall).Do not force the needle. Withdraw it completely and re-insert, ensuring the head and neck are properly aligned. The needle should pass smoothly down the esophagus.[8]
High variability in experimental results between animals. Inconsistent dosing technique or animal stress.Ensure all personnel are thoroughly trained in proper oral gavage technique. Handle mice gently and acclimatize them to the procedure to minimize stress.[6]
Subcutaneous Injection
Problem Possible Cause Solution Citation
Swelling or redness at the injection site. Local reaction to the vehicle or the compound.Monitor the site daily. If the reaction persists for more than two days or worsens, consult with a veterinarian. Consider if the vehicle is appropriate or if the pH of the formulation is neutral.[11]
Leakage of the formulation from the injection site. Improper injection technique or excessive volume.Ensure the needle is fully inserted into the subcutaneous space before injecting. Inject the solution slowly. If leakage occurs, note it in the experimental records as the animal did not receive the full dose.[12]
Formation of a sterile abscess or lesion at the injection site. Irritation from the injected substance or a high concentration of the compound precipitating out of solution.Ensure the compound is fully dissolved or evenly suspended in the vehicle. Consider using a different vehicle or reducing the concentration of the inhibitor. Rotate injection sites if multiple doses are required.[11]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative MTHFD2 inhibitors.

Table 1: In Vitro Activity of MTHFD2 Inhibitors

CompoundMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
DS185618820.00630.57~90-fold[1]
TH96190.047Not specifiedNot specified[1]
This compound1.4619.05~13-fold[1]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[1]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

InhibitorAnimal ModelCell LineDose and RouteEffectReference
DS18561882Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kg, oral gavageDecreased tumor burden with no change in mouse weight.[7]
TH9619Mouse XenograftAML cells30 mg/kg, subcutaneousReduced tumor growth.[6]
LY345899Mouse XenograftColorectal Cancer PDXNot SpecifiedDecreased tumor volume and metastasis.[9]
Unnamed InhibitorMouse XenograftMOLM-14 (AML)15 mg/kg, intravenousSignificant tumor growth inhibition.[13]

Experimental Protocols

Protocol 1: In Vivo Xenograft Model for MTHFD2 Inhibitor Efficacy

This protocol provides a general framework for evaluating the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly (2-3 times per week).[7]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at the predetermined optimal dose and schedule via the chosen route (e.g., oral gavage or subcutaneous injection).

    • Control Group: Administer the vehicle alone following the same schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Also, observe the general health and behavior of the mice daily.[9]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis: At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the findings.[9]

Protocol 2: Preparation of this compound for Oral Gavage
  • Calculate the Required Amount: Based on the desired dose (e.g., 300 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.

  • Prepare the Vehicle: For a 0.5% methyl cellulose solution, gradually add 0.5 g of methyl cellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution.[5]

  • Prepare the Dosing Suspension: Suspend the calculated amount of this compound in the prepared vehicle. Use a homogenizer or sonicator to create a uniform suspension. Prepare this suspension fresh daily.[5]

  • Administration: Administer the suspension to the mice via oral gavage using an appropriate-sized gavage needle. The typical dosing volume is 10 mL/kg.[5]

Mandatory Visualizations

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 upregulates transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Gene_Expression Gene Expression (e.g., EMT) pSTAT3->Gene_Expression regulates MTHFD2->STAT3 One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism catalyzes Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis provides one-carbon units DNA_Replication DNA Replication & Proliferation Purine_Synthesis->DNA_Replication Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 inhibits

Caption: MTHFD2 Signaling Pathway and Point of Inhibition.

experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group: Administer this compound randomization->treatment_group control_group Control Group: Administer Vehicle randomization->control_group monitoring Monitor Tumor Volume & Animal Health treatment_group->monitoring control_group->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis: Tumor Weight, TGI endpoint->data_analysis

Caption: Experimental Workflow for In Vivo Xenograft Studies.

References

Mitigating Mthfd2-IN-6 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential toxicity of this compound in normal cells during your in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Understanding MTHFD2 and this compound

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme pivotal to one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate), which are the building blocks for DNA and RNA.[1][2] MTHFD2 is highly expressed in embryonic and various tumor cells to meet the high demand for these biomolecules during rapid proliferation.[1][3] Conversely, its expression is low or absent in most healthy adult tissues, making it an attractive target for cancer therapy.[1][4]

This compound is an inhibitor of MTHFD2. By blocking this enzyme, it disrupts the mitochondrial folate cycle, leading to a depletion of the cellular nucleotide pool. This induces replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5] However, because some normal cells, such as activated immune cells and hematopoietic progenitors, also proliferate and may express MTHFD2, on-target toxicity can be a concern.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing significant toxicity in my normal (non-cancerous) control cell line. How can I mitigate this?

Answer: Toxicity in normal proliferating cells is a potential on-target effect of MTHFD2 inhibition. Here are several strategies to mitigate this:

  • Metabolite Rescue: The primary mechanism of this compound-induced toxicity is the depletion of one-carbon units for nucleotide synthesis. You can rescue normal cells by supplementing the culture medium with downstream metabolites.

    • Formate (B1220265) Supplementation: Add sodium formate (typically 1 mM) to the culture medium. Formate can be utilized by cytosolic one-carbon metabolism to replenish the nucleotide pool.[6][7]

    • Nucleotide Supplementation: Supplement the medium with hypoxanthine (B114508) (a purine (B94841) precursor) and thymidine. This bypasses the need for de novo nucleotide synthesis.[6][8]

  • Dose Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing toxicity to normal cells. There may be a therapeutic window where cancer cells, being more dependent on MTHFD2, are more sensitive to lower concentrations of the inhibitor.

  • Cell Line Selection: If possible, use normal cell lines with low MTHFD2 expression as controls. You can verify MTHFD2 expression levels via Western blot or qRT-PCR.

Question 2: My cancer cell line is not responding to this compound treatment as expected. What could be the reason?

Answer: Several factors can contribute to a lack of response in cancer cells:

  • Low MTHFD2 Expression: Confirm that your cancer cell line expresses MTHFD2 at a significant level.[8]

  • Metabolic Plasticity: Some cancer cells can compensate for MTHFD2 inhibition by upregulating the cytosolic one-carbon pathway or other metabolic routes.

  • Inhibitor Instability/Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8]

  • Treatment Duration: The anti-proliferative effects of MTHFD2 inhibition may take time to become apparent. Consider extending the treatment duration to 72-96 hours to allow for the depletion of intracellular nucleotide pools.[8]

Question 3: I am observing unexpected or inconsistent results between experiments. What should I check?

Answer: Inconsistent results can be frustrating. Here are some common sources of variability:

  • Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition between experiments. The availability of nutrients in the serum can influence cellular metabolism and response to the inhibitor.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any solvent-related effects.[5]

  • Assay Type: The type of viability or proliferation assay used can influence the results. Assays based on metabolic activity (like MTT) might be affected by the metabolic perturbations induced by this compound itself. Consider using an assay that directly counts cells or measures membrane integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound inhibits the MTHFD2 enzyme in the mitochondria, which is crucial for the one-carbon metabolic pathway. This pathway provides the necessary building blocks for nucleotide synthesis (purines and thymidylate). By blocking this pathway, this compound starves rapidly dividing cells of these essential components, leading to replication stress and cell death.[1][5]

Q2: Why is MTHFD2 a good target for cancer therapy?

A2: MTHFD2 is highly expressed in a wide range of cancers and in embryonic tissues, but its expression is very low in most normal adult tissues. This differential expression provides a potential therapeutic window to target cancer cells while sparing normal, non-proliferating cells.[1][4]

Q3: What are the potential off-target effects of this compound?

A3: this compound may have some inhibitory activity against the cytosolic isoform MTHFD1, although it is generally more selective for MTHFD2.[5] Inhibition of MTHFD1 can also impact nucleotide synthesis and may contribute to toxicity in normal cells where MTHFD1 is expressed. It is advisable to check the selectivity profile of the specific batch of the inhibitor you are using if this information is available.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies suggest that MTHFD2 inhibitors can be synergistic with other anti-cancer agents, particularly those that also induce DNA damage or replication stress.[9]

Quantitative Data

The following tables summarize the inhibitory concentrations of various MTHFD2 inhibitors. Note that the specific IC50 for this compound in a wide range of normal cells is not extensively published; therefore, data for representative MTHFD2 inhibitors are included for comparison.

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Selectivity (MTHFD1/MTHFD2)Reference(s)
This compound MTHFD21.46 µM19.05 µM~13-fold[5]
DS18561882 MTHFD20.0063 µM0.57 µM~90-fold[5]
DS44960156 MTHFD21.6 µM>30 µM>18.75-fold[5]
LY345899 MTHFD2, MTHFD10.663 µM0.096 µM~0.14-fold (more potent on MTHFD1)[5]
Cell LineCell TypeMTHFD2 InhibitorGI50 / EC50Reference(s)
MOLM-14 Acute Myeloid LeukemiaLY345899630 nM
HL-60 Acute Myeloid LeukemiaTH9619low nM range
MDA-MB-231 Breast CancerDS185618820.14 µM

Experimental Protocols

1. Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]

2. Metabolite Rescue Experiment

This protocol is designed to confirm that the toxicity of this compound is due to the inhibition of one-carbon metabolism.

  • Cell Seeding and Treatment: Seed both cancer and normal cells in 96-well plates as described above. Treat the cells with a fixed concentration of this compound (e.g., at or above the IC50 for the cancer cell line).

  • Rescue Media Preparation: Prepare media containing this compound and supplement with either:

    • Sodium Formate (final concentration 1 mM)

    • Hypoxanthine (final concentration 100 µM) and Thymidine (final concentration 10 µM)

  • Treatment and Incubation: Add the respective media to the cells and incubate for 72-96 hours.

  • Viability Assessment: Assess cell viability using an appropriate method (e.g., MTT assay or cell counting).

  • Data Analysis: Compare the viability of cells treated with this compound alone to those treated with this compound plus the rescue metabolites. A significant increase in viability in the presence of the metabolites indicates on-target activity.

3. Western Blot for MTHFD2 Expression

This protocol is to confirm the expression of the target protein in your cell lines.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MTHFD2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]

Visualizations

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine CH2_THF 5,10-CH2-THF Serine->CH2_THF SHMT2 THF THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 Formate_mito Formate MTHFD2->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Export Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_RNA Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Start: Unexpected Toxicity in Normal Cells Check_Dose Is the this compound concentration optimized? Start->Check_Dose Optimize_Dose Perform Dose-Response Curve Check_Dose->Optimize_Dose No Implement_Rescue Implement Metabolite Rescue Strategy Check_Dose->Implement_Rescue Yes Optimize_Dose->Check_Dose Formate Add Sodium Formate (e.g., 1 mM) Implement_Rescue->Formate Nucleotides Add Hypoxanthine & Thymidine Implement_Rescue->Nucleotides Evaluate Re-evaluate Toxicity Formate->Evaluate Nucleotides->Evaluate

References

Adjusting Mthfd2-IN-6 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mthfd2-IN-6 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in a long-term in vivo mouse study?

Q2: How should this compound be formulated for in vivo administration?

A2: The formulation will depend on the physicochemical properties of this compound. For similar MTHFD2 inhibitors, various vehicles have been used for different administration routes. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is common. For subcutaneous injection, a solution might be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is essential to assess the solubility and stability of this compound in your chosen vehicle prior to in vivo studies.

Q3: What are the potential on-target and off-target effects of long-term this compound treatment?

A3: MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, crucial for the synthesis of purines and thymidylate required for DNA replication.[2] Long-term inhibition is expected to lead to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[2] Potential on-target effects in normal tissues with high proliferation rates should be monitored. Off-target effects may include inhibition of the cytosolic isoform MTHFD1, though some inhibitors show selectivity for MTHFD2.[3] Toxicity studies are essential to identify any adverse effects on major organs.

Q4: How can I monitor the efficacy of this compound in my long-term study?

A4: Efficacy can be monitored through several methods. In cancer models, this includes measuring tumor volume and weight over time.[1][4] Pharmacodynamic markers in tumor tissue or surrogate tissues can be assessed, such as measuring the levels of metabolites in the one-carbon pathway. Additionally, markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can be evaluated by immunohistochemistry.

Troubleshooting Guides

Problem: High toxicity or weight loss observed in animals at the initial dose.

  • Possible Cause: The initial dose of this compound is too high for the specific animal strain or model. Animal health can also be impacted by the vehicle used for administration.

  • Solution:

    • Reduce the dosage of this compound.

    • Decrease the frequency of administration.

    • Evaluate the toxicity of the vehicle alone in a control group.

    • Ensure proper administration technique to minimize stress and potential for injury.

Problem: Lack of tumor growth inhibition in a xenograft model.

  • Possible Cause:

    • The dose of this compound is too low to achieve sufficient target engagement.

    • The tumor model is resistant to MTHFD2 inhibition.

    • Poor bioavailability of the compound.

  • Solution:

    • Increase the dose of this compound, provided it is well-tolerated.

    • Confirm MTHFD2 expression in your cancer cell line, as MTHFD2 expression is a key determinant of sensitivity.[5]

    • Perform pharmacokinetic studies to assess the concentration of this compound in plasma and tumor tissue.

    • Consider a different administration route that may improve bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative data for representative MTHFD2 inhibitors from in vivo mouse studies. This data can serve as a reference for designing long-term studies with this compound.

Table 1: In Vivo Efficacy of Representative MTHFD2 Inhibitors

InhibitorAnimal ModelCell LineDoseEffectReference
DS18561882Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kgDecreased tumor burden with no change in mouse weight.[1]
TH9619Mouse Xenograft-30 mg/kg (s.c., b.i.d.)-[2]

Table 2: In Vitro Activity of a Representative MTHFD2 Inhibitor

ParameterValueTargetReference
IC50>18-fold selectivity for MTHFD2 over MTHFD1MTHFD2/MTHFD1[3]
Cell-based Activity (GI50)0.14 µMMDA-MB-231[6]

Experimental Protocols

Protocol 1: In Vivo Xenograft Model for Efficacy Assessment

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with known MTHFD2 expression (e.g., MDA-MB-231).

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle. For example, for oral gavage, suspend the compound in 0.5% methylcellulose.

    • Administer the drug and vehicle to the respective groups at the determined dose and schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

Protocol 2: Preparation of Dosing Solutions

  • Oral Gavage Suspension (Example with DS18561882):

    • Prepare a vehicle of 0.5% (w/v) methylcellulose in sterile water.

    • Calculate the required amount of this compound for the desired dose (e.g., 300 mg/kg).

    • Suspend the calculated amount of the inhibitor in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.[2]

  • Subcutaneous Injection Solution (Example with TH9619):

    • Prepare a vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline under sterile conditions.

    • Calculate the required amount of this compound for the desired dose (e.g., 30 mg/kg).

    • Dissolve the inhibitor in the vehicle. Gentle warming and vortexing may be necessary. Prepare the solution fresh before each use.[2]

Visualizations

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Methylene_THF_mito 5,10-Methylene-THF Serine->Methylene_THF_mito SHMT2 SHMT2 SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Formyl_THF_mito 10-Formyl-THF Methylene_THF_mito->Formyl_THF_mito MTHFD2 MTHFD2 MTHFD2 Formate Formate Formyl_THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis DNA_Replication DNA Replication & Proliferation Purine_Synthesis->DNA_Replication Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibits

Caption: MTHFD2 is a key mitochondrial enzyme in one-carbon metabolism.

Experimental_Workflow Long-Term In Vivo Study Workflow with this compound start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Phase (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint monitoring->endpoint Tumors reach max size analysis Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis

Caption: A typical workflow for evaluating an MTHFD2 inhibitor in a mouse xenograft model.

References

Validation & Comparative

MTHFD2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various cancers and embryonic tissues, contrasted with its low to negligible presence in healthy adult tissues, presents a promising therapeutic window. This guide provides a comparative analysis of Mthfd2-IN-6 and other notable MTHFD2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

Quantitative Comparison of MTHFD2 Inhibitors

The following table summarizes the in vitro potency of several key MTHFD2 inhibitors against their primary target, MTHFD2, and the closely related cytosolic isoform, MTHFD1. This data is crucial for assessing both the efficacy and selectivity of these compounds.

InhibitorMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
This compound 1.46 µM19.05 µM~13-fold[1][2]
DS18561882 6.3 nM570 nM>90-fold[3][4]
TH9619 47 nM (Dehydrogenase & Cyclohydrolase)47 nM (Dehydrogenase & Cyclohydrolase)Non-selective[5]
LY345899 663 nM96 nM~0.14-fold (MTHFD1 selective)[1][6][7][8][9][10]
MTHFD2-IN-5 66 nMNot specifiedNot specified[2]
TH9028 11 nM (hMTHFD2)0.5 nM (MTHFD1)~0.045-fold (MTHFD1 selective)[2]
DS44960156 1.6 µM>30 µM>18-fold[2]

In Vitro and In Vivo Efficacy

Beyond enzymatic inhibition, the cellular and in vivo activities of these compounds are critical indicators of their therapeutic potential.

InhibitorCell LineAssay TypeResultIn Vivo ModelIn Vivo EffectReference
DS18561882 MDA-MB-231 (Breast Cancer)Growth InhibitionGI50 = 140 nMMDA-MB-231 XenograftDose-dependent tumor growth inhibition[3][11]
TH9619 HL-60 (AML)ProliferationStrong antiproliferative efficacy (nM range)HL-60 XenograftImpaired cancer progression[5]
LY345899 SW620, LoVo (Colorectal Cancer)CytotoxicityCytotoxic at 10 µMColorectal Cancer PDXReduced tumor growth
MTHFD2-IN-5 MOLM-14 (AML)ProliferationGI50 = 720 nMMOLM-14 XenograftAntitumor efficacy[2][12]

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 plays a pivotal role in mitochondrial one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance. Its inhibition disrupts these fundamental processes, leading to cancer cell death.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mitochondria Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression 10-formyl-THF 10-formyl-THF Redox Balance (NADPH) Redox Balance (NADPH) MTHFD2->Redox Balance (NADPH) contributes to STAT3 STAT3 MTHFD2->STAT3 activates AKT AKT MTHFD2->AKT activates Serine Serine 5,10-methylene-THF 5,10-methylene-THF Serine->5,10-methylene-THF SHMT2 THF THF THF->5,10-methylene-THF 5,10-methylene-THF->10-formyl-THF Dehydrogenase/ Cyclohydrolase Formate Formate 10-formyl-THF->Formate Thymidylate Synthesis Thymidylate Synthesis 10-formyl-THF->Thymidylate Synthesis Purine Synthesis Purine Synthesis Formate->Purine Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Purine Synthesis->Cell Proliferation & Survival Thymidylate Synthesis->Cell Proliferation & Survival Redox Balance (NADPH)->Cell Proliferation & Survival STAT3->Cell Proliferation & Survival AKT->Cell Proliferation & Survival MTHFD2 Inhibitors MTHFD2 Inhibitors MTHFD2 Inhibitors->MTHFD2 inhibit

Caption: MTHFD2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on MTHFD2's enzymatic activity.

MTHFD2_Enzymatic_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Recombinant MTHFD2 Test Inhibitor Assay Buffer Initiate Reaction Initiate Reaction Plate Setup->Initiate Reaction Add Substrates (5,10-CH2-THF, NAD+) Incubation Incubation Initiate Reaction->Incubation 37°C Detection Detection Incubation->Detection Measure NADH production (Absorbance/Fluorescence) Data Analysis Data Analysis Detection->Data Analysis Calculate IC50 End End Data Analysis->End

Caption: Workflow for a typical MTHFD2 enzymatic assay.

Protocol:

  • Preparation: Purify recombinant human MTHFD2 protein. Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 10 mM MgCl2).

  • Reaction Setup: In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and various concentrations of the test inhibitor.

  • Initiation: Start the reaction by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Measure the production of NADH over time using a plate reader (absorbance at 340 nm or fluorescence).

  • Analysis: Calculate the reaction rate and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[11][13]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of MTHFD2 inhibitors on the proliferation and viability of cancer cells.

Cell_Viability_Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding 96-well plate Treatment Treatment Cell Seeding->Treatment Add inhibitor dilutions Incubation Incubation Treatment->Incubation ~72 hours MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Add solubilizing agent Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading 570 nm Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate GI50/IC50 End End Data Analysis->End

Caption: General workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period of 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50) or IC50.[14][15][16][17]

Western Blot Analysis

This technique is used to detect changes in the protein levels of MTHFD2 and downstream signaling molecules following inhibitor treatment.

Protocol:

  • Cell Lysis: After treatment with the MTHFD2 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MTHFD2 or other target proteins overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[14][18][19]

This guide provides a foundational comparison of this compound with other MTHFD2 inhibitors. The selection of an optimal inhibitor will depend on the specific research question, cancer type, and desired selectivity profile. The provided protocols offer a starting point for the rigorous evaluation of these promising therapeutic agents.

References

MTHFD2 Inhibitors: A Comparative Selectivity Profile of Mthfd2-IN-6 and LY345899

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for advancing preclinical candidates. This guide provides a comparative analysis of the selectivity profiles of two inhibitors targeting MTHFD2, a key enzyme in mitochondrial one-carbon metabolism and a promising target in oncology: Mthfd2-IN-6 and LY345899.

While comprehensive, head-to-head experimental data for this compound remains limited in the public domain, this guide summarizes the available quantitative data for LY345899 and outlines the established experimental protocols for determining the selectivity of MTHFD2 inhibitors. This allows for an informed understanding of the current landscape and a framework for evaluating novel compounds like this compound.

Selectivity Profile: Quantitative Analysis

A critical aspect of inhibitor characterization is its selectivity against related isoenzymes. For MTHFD2 inhibitors, this includes the cytosolic isoform MTHFD1 and the mitochondrial isoform MTHFD2L. The ideal inhibitor would exhibit high potency against MTHFD2 while displaying minimal activity against MTHFD1 and MTHFD2L to reduce potential off-target effects.

CompoundTargetIC50 (nM)Selectivity vs. MTHFD1Selectivity vs. MTHFD2L
LY345899 MTHFD1960.14-fold (less selective for MTHFD2)Data not available
MTHFD2663
This compound MTHFD1Data not availableData not availableData not available
MTHFD2Data not available
MTHFD2LData not available

Note on LY345899: The available data indicates that LY345899 is a more potent inhibitor of MTHFD1 than MTHFD2, with an IC50 value approximately 7-fold lower for MTHFD1.[1] This lack of selectivity for MTHFD2 is a significant consideration for its therapeutic application.

Note on this compound: Specific IC50 values for this compound against MTHFD1, MTHFD2, and MTHFD2L are not currently available in the reviewed literature. Researchers are encouraged to perform the experimental protocols outlined below to determine its selectivity profile.

Experimental Protocols

To ascertain the selectivity profile of an MTHFD2 inhibitor, a series of biochemical and cell-based assays are typically employed.

Biochemical Enzymatic Assay

This assay directly measures the inhibitory activity of a compound against purified enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against MTHFD1, MTHFD2, and MTHFD2L.

Materials:

  • Purified recombinant human MTHFD1, MTHFD2, and MTHFD2L enzymes.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Cofactor (NAD+ for MTHFD2, NADP+ for MTHFD1).

  • Substrate (e.g., 5,10-methylenetetrahydrofolate).

  • Test inhibitor (e.g., this compound, LY345899) at various concentrations.

  • 96-well, UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the assay buffer, the respective enzyme (MTHFD1, MTHFD2, or MTHFD2L), and the test inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate and cofactor.

  • Monitor the rate of NADH or NADPH production by measuring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a drug in a cellular environment.

Objective: To confirm that the inhibitor binds to MTHFD2 within intact cells.

Materials:

  • Cancer cell line with known MTHFD2 expression.

  • Cell culture medium and reagents.

  • Test inhibitor.

  • Lysis buffer.

  • Instrumentation for Western blotting or other protein detection methods.

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble MTHFD2 at each temperature using Western blotting.

  • A shift in the melting curve of MTHFD2 in the presence of the inhibitor indicates target engagement.

MTHFD2 Signaling Pathway and Experimental Workflow

To visualize the context of MTHFD2 inhibition and the process of evaluating inhibitors, the following diagrams are provided.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_6 This compound MTHFD2 MTHFD2 Mthfd2_IN_6->MTHFD2 LY345899_mito LY345899 LY345899_mito->MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis de novo DNA_RNA DNA/RNA Synthesis Purine Synthesis->DNA_RNA Building Blocks Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation MTHFD1 MTHFD1 LY345899_cyto LY345899 LY345899_cyto->MTHFD1

Caption: MTHFD2's role in one-carbon metabolism.

Experimental_Workflow Workflow for MTHFD2 Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Inhibitor Test Inhibitor (this compound or LY345899) Assay Enzymatic Assay Inhibitor->Assay CETSA Cellular Thermal Shift Assay (CETSA) Inhibitor->CETSA Enzymes Purified Enzymes (MTHFD1, MTHFD2, MTHFD2L) Enzymes->Assay IC50 Determine IC50 Values Assay->IC50 Selectivity_Profile Comprehensive Selectivity Profile IC50->Selectivity_Profile Cells Cancer Cell Line Cells->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Target_Engagement->Selectivity_Profile

Caption: Evaluating MTHFD2 inhibitor selectivity.

References

A Comparative Guide: Mthfd2-IN-6 vs. Methotrexate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Mthfd2-IN-6, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), and methotrexate (B535133), a widely used antifolate drug. This comparison is based on available data for this compound and representative MTHFD2 inhibitors, alongside established preclinical and clinical data for methotrexate. No direct head-to-head comparative studies have been identified in the public domain.

Mechanism of Action

This compound is a potent and selective inhibitor of MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has limited to no expression in healthy adult tissues, making it an attractive therapeutic target.[1] By inhibiting MTHFD2, this compound disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby leading to the death of rapidly proliferating cancer cells.[1]

Methotrexate is a folate analog that competitively inhibits dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. The disruption of these pathways interferes with DNA synthesis, repair, and cellular replication, making it effective against rapidly dividing cells, such as those found in cancer and in the immune system during inflammatory responses.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and methotrexate from various preclinical studies. It is important to note that the data for this compound is limited, and data from other representative MTHFD2 inhibitors are included for a broader understanding.

Table 1: In Vitro Efficacy - this compound and Representative MTHFD2 Inhibitors

CompoundTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cell LineAssayEfficacy Metric (e.g., GI50)Reference
This compound MTHFD2, MTHFD11.46 µM19.05 µMNot SpecifiedBiochemical AssayIC50[1]
DS18561882 MTHFD2, MTHFD10.0063 µM0.57 µMNot SpecifiedBiochemical AssayIC50[1]
LY345899 MTHFD1, MTHFD2663 nM96 nMNot SpecifiedBiochemical AssayIC50[2]
TH9619 MTHFD1, MTHFD247 nM (hMTHFD2)Not SpecifiedNot SpecifiedBiochemical AssayIC50[1]

Table 2: In Vivo Efficacy - Representative MTHFD2 Inhibitors

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy OutcomeReference
DS18561882 Multiple MyelomaMouse XenograftNot SpecifiedAnti-MM effects in vitro and in vivo[3]
LY345899 Colorectal CancerMouse XenograftNot SpecifiedDecreased tumor volume and metastasis[4]
TH9619 Acute Myeloid LeukemiaMouse XenograftNot SpecifiedReduced replication fork speed, S-phase arrest, apoptosis[5]

Table 3: Preclinical Efficacy of Methotrexate in Cancer Models

Cancer ModelAnimal ModelDosing RegimenEfficacy OutcomeReference
Breast Cancer (4T1)BALB/c MiceNot specified16.2% tumor growth inhibition
Various Human TumorsNude Mice XenograftsNot specifiedTumor inhibition, stasis, or regression in 64% of tumors[6]

Table 4: Preclinical Efficacy of Methotrexate in Arthritis Models

Arthritis ModelAnimal ModelDosing RegimenEfficacy OutcomeReference
Collagen-Induced Arthritis (CIA)MiceSubcutaneous injectionAmeliorated arthritic severity and joint destruction[7]
Not SpecifiedRatNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or methotrexate) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.[8][9]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, such as PBS or a mixture with Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells in a volume of 100-200 µL into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the tumor volume regularly with calipers using the formula: (Width² x Length) / 2.[11][12]

  • Compound Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound or methotrexate) and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds.

Protocol:

  • Animal Strain: Use a susceptible mouse strain, such as DBA/1J mice.[13]

  • Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[13]

  • Arthritis Assessment: Monitor the mice regularly for the onset and severity of arthritis, typically starting from day 21. Score the paws based on a scale that evaluates erythema and swelling.

  • Compound Treatment: Once arthritis is established, administer the test compound (e.g., this compound or methotrexate) and vehicle control according to the desired dosing regimen.

  • Efficacy Evaluation: Continue to monitor and score the clinical signs of arthritis. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

MTHFD2_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 10-formyl-THF 10-formyl-THF mTHF->10-formyl-THF MTHFD2 mTHF->10-formyl-THF Formate Formate 10-formyl-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis de novo DNA_RNA_Synthesis DNA_RNA_Synthesis Purine Synthesis->DNA_RNA_Synthesis Building Blocks Cancer Cell\n Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cancer Cell\n Proliferation Mthfd2_IN_6 This compound Mthfd2_IN_6->mTHF Inhibits MTHFD2

Caption: MTHFD2 inhibition pathway by this compound.

Methotrexate_Pathway DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Reduction Purine & Thymidylate\nSynthesis Purine & Thymidylate Synthesis THF->Purine & Thymidylate\nSynthesis One-carbon donor DHFR Dihydrofolate Reductase Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA, RNA, Protein\nSynthesis DNA, RNA, Protein Synthesis Purine & Thymidylate\nSynthesis->DNA, RNA, Protein\nSynthesis Cell Proliferation Cell Proliferation DNA, RNA, Protein\nSynthesis->Cell Proliferation

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental Workflows

InVivo_Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Drug vs. Vehicle) randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, etc.) monitoring->endpoint finish End endpoint->finish

Caption: Workflow for an in vivo tumor xenograft experiment.

CIA_Workflow start Start day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 day21 Day 21: Booster Immunization (Collagen + IFA) day0->day21 arthritis_onset Arthritis Onset & Scoring day21->arthritis_onset treatment Treatment Initiation arthritis_onset->treatment monitoring Clinical Scoring & Monitoring treatment->monitoring endpoint Endpoint Analysis (Histology, etc.) monitoring->endpoint finish End endpoint->finish

Caption: Experimental workflow for the collagen-induced arthritis model.

References

A Comparative Guide to MTHFD2 Inhibitors: Evaluating the Reproducibility of Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of Mthfd2-IN-6 and other prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in cancer metabolism. By presenting available quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to facilitate an objective assessment of the reproducibility and efficacy of these compounds for research and development purposes.

Introduction to MTHFD2 Inhibition

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA.[1] In many types of cancer, MTHFD2 is significantly overexpressed to meet the high metabolic demands of rapid cell proliferation, while its expression in healthy adult tissues is minimal.[2][3] This differential expression makes MTHFD2 an attractive therapeutic target for developing anti-cancer drugs with a potentially wide therapeutic window.[2] this compound is one of several small molecule inhibitors developed to target this enzyme. This guide compares its performance with other known MTHFD2 inhibitors.

Quantitative Comparison of MTHFD2 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against MTHFD2 and the related cytosolic isoform MTHFD1. Lower IC50 values indicate higher potency. The selectivity index (SI), calculated as the ratio of MTHFD1 IC50 to MTHFD2 IC50, indicates the compound's preference for inhibiting MTHFD2 over MTHFD1. A higher SI is generally desirable to minimize off-target effects.

InhibitorTargetIC50 (µM)Selectivity Index (MTHFD1/MTHFD2)Reference
This compound MTHFD21.46~13-fold[benchchem.com]
MTHFD119.05[benchchem.com]
LY345899 MTHFD20.663~0.14-fold (more potent on MTHFD1)[3][4][5]
MTHFD10.096[3][4][5]
DS18561882 MTHFD2Not specified>18-fold[6]
MTHFD1Not specified[6]
DS44960156 MTHFD21.6>18-fold[7]
MTHFD1>30[7]
TH9028 MTHFD20.00797~0.06-fold (more potent on MTHFD1)[benchchem.com]
MTHFD10.0005[benchchem.com]
TH7299 MTHFD20.254~0.35-fold (more potent on MTHFD1)[8]
MTHFD10.089[8]

Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions. Direct comparison of absolute values should be made with caution. The reproducibility of these values across different laboratories has not been systematically evaluated in the available literature.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MTHFD2 signaling pathway and a typical workflow for evaluating MTHFD2 inhibitors.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway in Cancer Metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF_mito THF CH2_THF_mito 5,10-CH2-THF THF_mito->CH2_THF_mito SHMT2 CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2 (Dehydrogenase/ Cyclohydrolase) MTHFD2 MTHFD2 Formate Formate CHO_THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Export SHMT2 SHMT2 Purine_synthesis De Novo Purine Synthesis (ATP, GTP) Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis (dTMP) Formate_cyto->Thymidylate_synthesis DNA_RNA_synthesis DNA & RNA Synthesis Purine_synthesis->DNA_RNA_synthesis Thymidylate_synthesis->DNA_RNA_synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_synthesis->Cell_Proliferation Mthfd2_IN_6 This compound (and other inhibitors) Mthfd2_IN_6->MTHFD2 Inhibition

Caption: MTHFD2's role in one-carbon metabolism and cancer cell proliferation.

Experimental_Workflow Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies Enzyme_Assay MTHFD2 Enzymatic Activity Assay IC50_determination IC50 Determination Enzyme_Assay->IC50_determination Cell_Culture Cancer Cell Line Culture Treatment Treatment with MTHFD2 Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay GI50_determination GI50 Determination Viability_Assay->GI50_determination Xenograft Tumor Xenograft Model GI50_determination->Xenograft Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Measurement Inhibitor_Admin->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation start Start start->Enzyme_Assay start->Cell_Culture

Caption: A generalized workflow for preclinical evaluation of MTHFD2 inhibitors.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of MTHFD2 inhibitors.

MTHFD2 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified MTHFD2.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20[9]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[9]

  • Cofactor: NAD+[9]

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent for NADH (e.g., NAD(P)H-Glo™ Detection Reagent)[9]

  • 384-well assay plates[9]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µL of the inhibitor solution to the wells of the assay plate.[9]

  • Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer and add 10 µL to each well.[9]

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[9]

  • Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.[9]

  • Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.[9]

  • Incubate the reaction at room temperature for 60 minutes.[9]

  • Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's protocol.[6][9]

  • Calculate the rate of NADH production and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of MTHFD2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][12]

  • Treatment: The following day, treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.[12]

  • Incubation: Incubate the plates for a specified period, typically 48 to 96 hours. [benchchem.com]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) or IC50 value from the dose-response curve.

Conclusion

The available data indicates that this compound is an inhibitor of MTHFD2 with moderate potency and good selectivity over MTHFD1. In comparison, other inhibitors such as the TH-series compounds show higher potency but may have lower selectivity, while compounds like DS18561882 and DS44960156 exhibit high selectivity. It is crucial to note that a direct comparison of the reproducibility of experimental results for this compound against these alternatives is challenging due to the lack of standardized, multi-laboratory studies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to rigorously assess the performance and reproducibility of this compound and other MTHFD2 inhibitors in their specific experimental settings. Such independent validation is essential for advancing the development of novel cancer therapeutics targeting the MTHFD2 pathway.

References

Cross-Validation of Mthfd2-IN-6 Activity in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mthfd2-IN-6, a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), and its potential activity across different cancer types. Due to the limited publicly available data specifically for this compound, this guide draws comparisons with other well-characterized MTHFD2 inhibitors to provide a comprehensive overview of the therapeutic potential of targeting this crucial metabolic enzyme.

MTHFD2 is a mitochondrial enzyme that plays a pivotal role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Notably, MTHFD2 is highly expressed in a wide array of tumors, including breast, colorectal, lung, liver, and hematological malignancies, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[1][2][3] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1]

Comparative Analysis of MTHFD2 Inhibitors

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Selectivity (MTHFD2 vs MTHFD1)Reference
This compound MTHFD2/MTHFD11.46 µM19.05 µM~13-fold for MTHFD2[4]
DS18561882MTHFD2/MTHFD10.0063 µM0.57 µM>90-fold for MTHFD2[5]
LY345899MTHFD1/MTHFD20.663 µM0.096 µM~7-fold for MTHFD1[2][6]
TH9619MTHFD2~0.01 µMNot specifiedNot specified[5]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Selectivity is the ratio of IC50 values, indicating the preference of the inhibitor for one target over another.

The available data indicates that this compound is a moderately potent MTHFD2 inhibitor with a 13-fold selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. In comparison, DS18561882 demonstrates significantly higher potency and selectivity for MTHFD2. Conversely, LY345899 is more potent against MTHFD1.[2][4][5][6] The selectivity for MTHFD2 is a critical attribute for a therapeutic agent, as MTHFD1 is expressed in normal tissues, and its inhibition could lead to off-target toxicity.[7]

Expected Activity of MTHFD2 Inhibition in Different Cancer Types

Given the high expression of MTHFD2 in various cancers, it is anticipated that inhibitors like this compound would exhibit anti-proliferative activity in these contexts. Studies with other MTHFD2 inhibitors have demonstrated efficacy in a range of cancer models:

  • Acute Myeloid Leukemia (AML): MTHFD2 is a critical dependency in AML, and its inhibition has been shown to induce differentiation and reduce tumor burden in preclinical models.[8]

  • Breast Cancer: High MTHFD2 expression is correlated with poor prognosis in breast cancer.[2] The inhibitor DS18561882 has shown in vivo antitumor activity in a breast cancer xenograft model.[2]

  • Colorectal Cancer (CRC): Inhibition of MTHFD2 with LY345899 has been shown to inhibit tumor growth in both cell lines and patient-derived xenograft models of CRC.[2]

  • Lung Cancer: MTHFD2 has been identified as a potential therapeutic target in non-small cell lung cancer (NSCLC).[9]

Experimental Protocols

To validate the activity of this compound and other MTHFD2 inhibitors, a series of in vitro and in vivo experiments are essential.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment and incubate for 24 hours.[10]

  • Treatment: Prepare serial dilutions of this compound in complete medium and treat the cells. Include a vehicle control (DMSO).[10]

  • Incubation: Incubate the plates for a desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to assess the levels of MTHFD2 protein and downstream markers of apoptosis or DNA damage.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT2 CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD2 Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis MTHFD2 MTHFD2 SHMT2 SHMT2 DNA/RNA Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA/RNA Synthesis Thymidylate_Synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate_Synthesis->DNA Synthesis Mthfd2_IN_6 This compound Mthfd2_IN_6->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cancer Cell Lines B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C E Western Blot Analysis (MTHFD2, Apoptosis Markers) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determine IC50 C->D G Establish Tumor Xenografts in Mice D->G Proceed if potent H Treat with this compound G->H I Monitor Tumor Growth H->I J Analyze Tumors (Immunohistochemistry) I->J

Caption: A typical experimental workflow for evaluating this compound activity.

References

MTHFD2 Inhibition: A Promising Therapeutic Strategy for p53-Null Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Mthfd2-IN-6 and Alternative Therapeutic Strategies

For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the identification of novel targets for specific tumor genotypes is paramount. Tumors lacking functional p53, a critical tumor suppressor, represent a significant clinical challenge due to their inherent resistance to conventional therapies. Emerging evidence points to the metabolic enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) as a promising therapeutic target in this context. This guide provides an objective comparison of the preclinical efficacy of MTHFD2 inhibition, represented by the inhibitor this compound, with alternative therapeutic strategies for p53-null tumors, supported by available experimental data.

The tumor suppressor protein p53 transcriptionally represses MTHFD2.[1][2] Consequently, in p53-null or mutant tumors, the expression of MTHFD2 is upregulated, leading to enhanced one-carbon metabolism, which fuels the synthesis of nucleotides necessary for rapid cancer cell proliferation.[1] This dependency creates a therapeutic vulnerability, suggesting that inhibiting MTHFD2 could be particularly effective in p53-deficient cancers.[1] Depletion of MTHFD2 has been shown to significantly restrain the proliferation of p53-deficient cancer cells and sensitize them to chemotherapeutic agents.[1]

While specific preclinical data for this compound in p53-null tumor models is limited in publicly available literature, this guide will utilize data from the well-characterized and potent MTHFD2 inhibitor, DS18561882, as a representative for this class of molecules to facilitate a meaningful comparison with other therapeutic approaches.

Comparative Efficacy of MTHFD2 Inhibition and Alternatives

To provide a clear comparison, this guide focuses on three distinct therapeutic strategies for p53-null tumors: MTHFD2 inhibition (represented by DS18561882), WEE1 inhibition (AZD1775), and MDM2 inhibition (Nutlin-3a).

Quantitative Data Summary
Therapeutic AgentTargetCancer Model (p53 status)Efficacy MetricObserved EffectReference
DS18561882 MTHFD2Human Breast Cancer Xenograft (MDA-MB-231, p53-mutant/null functional status)Tumor Growth Inhibition (in vivo)Strongest cell-based activity (GI50 = 140 nM); Tumor growth inhibition in a mouse xenograft model upon oral administration.[3]
AZD1775 WEE1KRAS-mutant/TP53-mutant NSCLC xenograftTumor Growth Inhibition (in vivo)Single-agent efficacy observed.[4]
Nutlin-3a MDM2Osteosarcoma Xenograft (SaOS2, p53-null)Apoptosis Induction (in vitro & in vivo)Little apoptosis detected in SaOS2 cells after 48h exposure.[5]
Nutlin-3a MDM2Malignant Peripheral Nerve Sheath Tumor (MPNST, p53-mutant) & HCT116 (p53-null)Apoptosis Induction (in vitro)In combination with cisplatin, induced significantly greater apoptosis than either drug alone.[6]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for evaluating the therapeutic rationale of each approach.

MTHFD2 Signaling Pathway in p53-Null Cancer

In p53-null tumors, the loss of p53-mediated transcriptional repression leads to the overexpression of MTHFD2. This enzyme is a critical component of the mitochondrial one-carbon metabolism pathway, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 provides the necessary one-carbon units for this synthesis. Inhibition of MTHFD2 depletes the nucleotide pool, leading to replication stress and ultimately, cell death in rapidly proliferating cancer cells.

MTHFD2_Pathway MTHFD2 Signaling Pathway in p53-Null Tumors p53 p53 (absent/mutant) MTHFD2_gene MTHFD2 Gene p53->MTHFD2_gene Repression (lost) MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Upregulation One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2_protein->One_Carbon_Metabolism Catalyzes Nucleotide_Synthesis De Novo Purine & Thymidylate Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis Provides 1C units Replication_Stress Replication Stress Nucleotide_Synthesis->Replication_Stress Depletion leads to Cell_Death Cancer Cell Death Replication_Stress->Cell_Death Mthfd2_IN_6 This compound (DS18561882) Mthfd2_IN_6->MTHFD2_protein Inhibits

Caption: MTHFD2 pathway in p53-null tumors and the action of its inhibitor.

WEE1 Inhibitor Signaling Pathway

WEE1 is a tyrosine kinase that plays a critical role in the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1. In p53-deficient tumors, which often have a defective G1 checkpoint, the G2 checkpoint becomes crucial for repairing DNA damage before entry into mitosis. Inhibition of WEE1 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This concept is known as synthetic lethality.

WEE1_Pathway WEE1 Inhibitor Signaling Pathway DNA_Damage DNA Damage p53_G1_Checkpoint p53-mediated G1 Checkpoint (defective) DNA_Damage->p53_G1_Checkpoint G2_Checkpoint G2 Checkpoint DNA_Damage->G2_Checkpoint WEE1 WEE1 Kinase G2_Checkpoint->WEE1 Activates Mitosis Mitosis G2_Checkpoint->Mitosis Abrogation of checkpoint leads to CDK1 CDK1 WEE1->CDK1 Inhibits CDK1->Mitosis Promotes Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Mitosis->Mitotic_Catastrophe AZD1775 AZD1775 AZD1775->WEE1 Inhibits

Caption: WEE1 inhibitor mechanism in p53-deficient cancer cells.

MDM2 Inhibitor Signaling Pathway

MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In p53-null tumors, the rationale for using MDM2 inhibitors is less direct. However, some studies suggest that MDM2 inhibitors like Nutlin-3a can enhance the efficacy of chemotherapy in p53-mutant or -null cells through p53-independent mechanisms, potentially involving the activation of other p53 family members like p73 or by modulating the activity of other proteins regulated by MDM2, such as E2F1.[6][7]

MDM2_Pathway MDM2 Inhibitor Signaling Pathway (p53-independent) MDM2 MDM2 E2F1 E2F1 MDM2->E2F1 Binds and Inhibits p73 p73 MDM2->p73 Binds and Inhibits Apoptosis Apoptosis E2F1->Apoptosis Freed E2F1 promotes p73->Apoptosis Activated p73 promotes Chemotherapy Chemotherapy Chemotherapy->Apoptosis Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits Nutlin3a->Apoptosis Potentiates chemo-induced

Caption: p53-independent mechanism of MDM2 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (p53-null and p53-wildtype) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, DS18561882, AZD1775, or Nutlin-3a) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo Xenograft Tumor Growth Study
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in Matrigel) with defined p53 status are injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²) / 2).[8]

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., DS18561882, AZD1775, or Nutlin-3a) is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. A vehicle control group is included.[9][10][11]

  • Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the mice are monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Efficacy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (p53-null vs p53-wt) Treatment_vitro Treatment with Inhibitor Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_vitro->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Inform dose selection for Treatment_vivo Drug Administration Xenograft->Treatment_vivo Tumor_Measurement Tumor Growth Monitoring Treatment_vivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Endpoint_Analysis

Caption: A typical workflow for evaluating the efficacy of a cancer therapeutic.

Conclusion

Targeting MTHFD2 in p53-null tumors presents a compelling and rational therapeutic strategy. The upregulation of MTHFD2 in the absence of functional p53 creates a specific metabolic vulnerability that can be exploited by inhibitors like this compound and its analogues. While direct comparative data is still emerging, the available preclinical evidence for MTHFD2 inhibitors demonstrates significant anti-tumor activity.

Alternative strategies, such as WEE1 and MDM2 inhibition, also show promise in the context of p53 deficiency. WEE1 inhibitors leverage the concept of synthetic lethality, which is a powerful approach for targeting cancer cells with specific genetic alterations. The role of MDM2 inhibitors in p53-null tumors is less direct but may offer opportunities for combination therapies.

For drug development professionals, the choice of therapeutic strategy will depend on various factors, including the specific tumor type, the broader genetic context beyond p53 status, and the potential for combination therapies. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these different approaches in p53-null tumor models. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such critical studies.

References

Head-to-Head Comparison: Mthfd2-IN-6 vs. TH9619 in MTHFD2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key MTHFD2 Inhibitors

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and limited expression in healthy adult tissues.[1][2][3] This guide provides a detailed head-to-head comparison of two inhibitors, Mthfd2-IN-6 and TH9619, based on currently available experimental data. This analysis aims to assist researchers in selecting the appropriate tool compound for their studies in oncology and metabolic pathways.

Executive Summary

TH9619 is a potent dual inhibitor of both MTHFD1 and MTHFD2, with a reported half-maximal inhibitory concentration (IC50) of 47 nM for both enzymes.[4] In contrast, this compound demonstrates selectivity for MTHFD2, with a reported IC50 of 1.46 µM, while its inhibitory effect on MTHFD1 is significantly lower at 19.05 µM.[5] The distinct selectivity profiles of these two compounds suggest different potential applications and mechanisms of action in a cellular context. While extensive cellular and in vivo data for TH9619 are available, detailed experimental results for this compound are limited, pending future publication.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and TH9619.

Parameter This compound TH9619 References
Target(s) MTHFD2, MTHFD1MTHFD1, MTHFD2[4][5]
IC50 (MTHFD2) 1.46 µM47 nM[4][5]
IC50 (MTHFD1) 19.05 µM47 nM[4][5]
Selectivity (MTHFD1/MTHFD2) ~13-fold for MTHFD2Non-selective[4][5]
Parameter This compound TH9619 References
Cellular Activity (GI50) Data not availableLow nanomolar range in AML and T-ALL cell lines[4][6]
In Vivo Efficacy Data not available30 mg/kg, s.c., twice daily in an AML mouse xenograft model[4]

Mechanism of Action

TH9619 exerts its anticancer effects through a unique "folate trapping" mechanism. It inhibits both the cytosolic MTHFD1 and nuclear MTHFD2, but not the mitochondrial MTHFD2. This leads to an accumulation of 10-formyl-tetrahydrofolate, which in turn causes depletion of thymidylate, a crucial component for DNA synthesis. The resulting replication stress and DNA damage induce apoptosis in cancer cells.[4][6]

The precise mechanism of action for This compound has not yet been detailed in peer-reviewed literature. Based on its selectivity for MTHFD2, it is hypothesized to primarily disrupt mitochondrial one-carbon metabolism, leading to a reduction in the supply of one-carbon units for purine (B94841) and thymidylate synthesis.

Signaling Pathways and Experimental Workflows

To visualize the context of MTHFD2 inhibition and the process of evaluating these inhibitors, the following diagrams are provided.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_6 This compound MTHFD2 MTHFD2 Mthfd2_IN_6->MTHFD2 AKT AKT Pathway MTHFD2->AKT Activates 10-CHO-THF_cyto 10-CHO-THF Formate_cyto->10-CHO-THF_cyto MTHFD1 THF_cyto THF Purine_synthesis Purine_synthesis 10-CHO-THF_cyto->Purine_synthesis Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine_synthesis->DNA/RNA Synthesis 5,10-CH2-THF_cyto 5,10-CH2-THF Thymidylate_synthesis Thymidylate_synthesis 5,10-CH2-THF_cyto->Thymidylate_synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate_synthesis->DNA Synthesis TH9619 TH9619 MTHFD1 MTHFD1 TH9619->MTHFD1 MTHFD2_nuclear MTHFD2_nuclear TH9619->MTHFD2_nuclear Nuclear MTHFD2 Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DNA Synthesis->Cell Proliferation Cancer_Progression Cancer_Progression Cell Proliferation->Cancer_Progression Cancer Progression mTORC1 mTORC1/ATF4 Pathway mTORC1->MTHFD2 Upregulates Expression

Caption: MTHFD2 Signaling and Inhibition Points. (Within 100 characters)

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay MTHFD2/MTHFD1 Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme_Assay->IC50 Determination Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) GI50 Determination GI50 Determination Cell_Viability->GI50 Determination Target_Engagement Cellular Target Engagement (e.g., CETSA) Confirmation of Binding Confirmation of Binding Target_Engagement->Confirmation of Binding IC50 Determination->Cell_Viability GI50 Determination->Target_Engagement Xenograft_Model Cancer Cell Line Xenograft Model Confirmation of Binding->Xenograft_Model Inhibitor_Administration Inhibitor Administration (e.g., s.c., p.o.) Xenograft_Model->Inhibitor_Administration Tumor_Monitoring Tumor Volume & Body Weight Monitoring Inhibitor_Administration->Tumor_Monitoring Pharmacokinetics Pharmacokinetic Analysis Inhibitor_Administration->Pharmacokinetics Efficacy Assessment Efficacy Assessment Tumor_Monitoring->Efficacy Assessment Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assay

Caption: Inhibitor Comparison Experimental Workflow. (Within 100 characters)

Experimental Protocols

MTHFD2/MTHFD1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant MTHFD2 and MTHFD1 enzymes.

Materials:

  • Recombinant human MTHFD2 and MTHFD1 proteins

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compounds (this compound, TH9619) dissolved in DMSO

  • 96-well or 384-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound solutions to the microplate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant MTHFD2 or MTHFD1 enzyme to each well, except for the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).

  • Immediately begin monitoring the increase in absorbance at 340 nm (due to NADH production) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., AML, breast, colon cancer lines)

  • Complete cell culture medium

  • Test compounds (this compound, TH9619) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and TH9619 represent two distinct approaches to targeting the MTHFD2 pathway. TH9619 is a highly potent, non-selective inhibitor of MTHFD1 and MTHFD2 with a well-characterized mechanism of action leading to thymidylate depletion. Its efficacy has been demonstrated in both in vitro and in vivo models of acute myeloid leukemia.[4] this compound, on the other hand, is a more selective inhibitor of MTHFD2 over MTHFD1.[5] While this selectivity may offer a different therapeutic window, its biological effects in cellular and in vivo models are not yet publicly detailed. The choice between these two inhibitors will depend on the specific research question. TH9619 is a valuable tool for studying the combined effects of MTHFD1 and MTHFD2 inhibition, while this compound holds promise for dissecting the specific roles of MTHFD2. Further research and the upcoming publication of detailed data on this compound will be crucial for a more comprehensive comparison and for guiding its application in cancer research.

References

In Vivo Validation of Mthfd2-IN-6: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Mthfd2-IN-6, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), with alternative therapeutic strategies. MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to support rapid cell proliferation.[1][2] Its high expression in various tumor types and low expression in normal adult tissues make it a promising target for cancer therapy.[1][2][3] This guide summarizes the available preclinical data, outlines detailed experimental protocols for in vivo validation, and visualizes key pathways and workflows to support further research and development of MTHFD2 inhibitors.

This compound: An Overview of its Preclinical Profile

This compound is a potent and selective inhibitor of MTHFD2. While specific in vivo anti-tumor activity data for this compound is not yet publicly available, its in vitro profile suggests significant potential. The compound demonstrates a favorable selectivity for MTHFD2 over its cytosolic isoform MTHFD1, which is important for minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of this compound
CompoundTargetIC50 (μM)Selectivity (MTHFD1/MTHFD2)
This compoundMTHFD21.46~13-fold
MTHFD119.05

Data sourced from MedchemExpress.[4]

Comparative In Vivo Anti-Tumor Activity of MTHFD2 Inhibitors

To illustrate the potential in vivo efficacy of a selective MTHFD2 inhibitor like this compound, this section presents data from preclinical studies of other well-characterized MTHFD2 inhibitors. These compounds have demonstrated significant anti-tumor activity in various cancer models.

Table 2: Representative In Vivo Efficacy of Selective MTHFD2 Inhibitors
InhibitorCancer ModelDosing RegimenKey FindingsReference
DS18561882Breast Cancer (MDA-MB-231 Xenograft)300 mg/kg, oral, dailySignificant tumor growth inhibition with no significant change in mouse body weight.--INVALID-LINK--[5]
Unnamed InhibitorAcute Myeloid Leukemia (MOLM-14 Xenograft)15 mg/kg, intravenousTumor Growth Inhibition (TGI) of 75.7% at day 7 and 57.4% at day 14. No significant body weight changes.--INVALID-LINK--[6]
TH9619Leukemia (HL-60 Xenograft)30 mg/kg, subcutaneous, twice daily (low folate diet)Prolonged survival in mice, performing better than standard-of-care cytarabine.--INVALID-LINK--[1]

Alternative and Combination Therapeutic Strategies

Targeting MTHFD2 is a promising strategy, but cancer cells can develop resistance through metabolic plasticity.[7] Combining MTHFD2 inhibitors with other agents can create synergistic anti-cancer effects.

Table 3: Comparison of Alternative and Combination Therapies
Therapeutic StrategyMechanism of ActionRationale for Combination with MTHFD2 Inhibitors
SHMT1/2 Inhibitors Inhibit serine hydroxymethyltransferase, which provides the one-carbon units for the folate cycle.Dual inhibition of MTHFD2 and SHMT1/2 can more effectively shut down one-carbon metabolism, preventing metabolic bypass and enhancing anti-tumor activity. Knockdown of both MTHFD2 and SHMT1 has been shown to completely inhibit cancer cell proliferation.
Standard Chemotherapy (e.g., Pemetrexed, 5-FU) Antimetabolites that interfere with nucleotide synthesis through different mechanisms (e.g., inhibiting thymidylate synthase).MTHFD2 inhibition depletes the precursors for nucleotide synthesis, potentially sensitizing cancer cells to the effects of other antimetabolites, leading to a more profound and durable response.[2]
Genetic Knockdown (shRNA/CRISPR) Silences the MTHFD2 gene, preventing the production of the MTHFD2 enzyme.Provides a crucial research tool to validate the on-target effects of small molecule inhibitors and to study the fundamental role of MTHFD2 in cancer biology.[1][8]

Experimental Protocols for In Vivo Validation

The following protocols are representative methodologies for evaluating the anti-tumor activity of an MTHFD2 inhibitor in vivo.

Protocol 1: Tumor Xenograft Model

This protocol outlines the establishment of a tumor xenograft model in mice to assess the efficacy of an MTHFD2 inhibitor.

  • Cell Culture: Culture a human cancer cell line with high MTHFD2 expression (e.g., MDA-MB-231 for breast cancer, MOLM-14 for AML) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse. For leukemia models, intravenous injection is performed.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Treatment Group: Administer the MTHFD2 inhibitor (e.g., this compound) at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal, or subcutaneous injection) will depend on the compound's properties.

    • Control Group: Administer the vehicle used to dissolve the inhibitor following the same schedule.

  • Efficacy Evaluation: Monitor tumor growth and mouse body weight throughout the study. At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Protocol 2: Pharmacokinetic (PK) Study

This protocol is for determining the pharmacokinetic profile of an MTHFD2 inhibitor in mice.

  • Animal Model: Use healthy mice of the same strain as in the efficacy studies.

  • Compound Administration: Administer a single dose of the MTHFD2 inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to separate plasma and analyze the concentration of the inhibitor using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing the Science

The following diagrams illustrate the MTHFD2 signaling pathway, a typical experimental workflow for in vivo validation, and a comparison of therapeutic strategies.

MTHFD2_Signaling_Pathway MTHFD2 Signaling Pathway and Inhibition cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 MTHFD2 MTHFD2 5,10-CH2-THF->MTHFD2 10-CHO-THF 10-CHO-THF MTHFD2->10-CHO-THF Formate Formate 10-CHO-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis One-Carbon Unit DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound This compound->MTHFD2 Inhibits

Caption: MTHFD2 pathway and point of intervention.

In_Vivo_Validation_Workflow In Vivo Validation Workflow for MTHFD2 Inhibitors Cell_Line_Selection Select High MTHFD2 Expressing Cancer Cell Line Xenograft_Implantation Subcutaneous/IV Implantation in Immunodeficient Mice Cell_Line_Selection->Xenograft_Implantation Tumor_Growth Monitor Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or Vehicle Randomization->Treatment_Administration Monitoring Measure Tumor Volume and Body Weight Treatment_Administration->Monitoring Endpoint_Analysis Excise Tumors for Weight and Biomarker Analysis Monitoring->Endpoint_Analysis Data_Analysis Compare Treatment vs. Control (Tumor Growth, Survival) Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo validation.

Therapeutic_Comparison Comparison of Therapeutic Strategies Targeting One-Carbon Metabolism This compound This compound (Selective MTHFD2 Inhibition) Inhibition_of_Purine_Synthesis Inhibition_of_Purine_Synthesis This compound->Inhibition_of_Purine_Synthesis Directly Inhibits SHMT_Inhibitors SHMT1/2 Inhibitors Reduced_One_Carbon_Pool Reduced_One_Carbon_Pool SHMT_Inhibitors->Reduced_One_Carbon_Pool Reduces Standard_Chemo Standard Chemotherapy (e.g., Pemetrexed) Inhibition_of_Thymidylate_Synthesis Inhibition_of_Thymidylate_Synthesis Standard_Chemo->Inhibition_of_Thymidylate_Synthesis Inhibits Genetic_Knockdown Genetic Knockdown (shRNA/CRISPR) Abolishes_MTHFD2_Function Abolishes_MTHFD2_Function Genetic_Knockdown->Abolishes_MTHFD2_Function Validates Target Anti_Tumor_Activity Anti_Tumor_Activity Inhibition_of_Purine_Synthesis->Anti_Tumor_Activity Reduced_One_Carbon_Pool->Inhibition_of_Purine_Synthesis Inhibition_of_Thymidylate_Synthesis->Anti_Tumor_Activity Abolishes_MTHFD2_Function->Anti_Tumor_Activity Confirms Mechanism

Caption: Logical relationship of therapeutic strategies.

References

Assessing the Synergistic Effects of MTHFD2 Inhibition in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology. As a key enzyme in mitochondrial one-carbon metabolism, MTHFD2 is crucial for the synthesis of nucleotides and amino acids, fueling the rapid proliferation of cancer cells.[1] Its expression is notably high in a wide array of tumors while being low or absent in most normal adult tissues, presenting a promising therapeutic window.[1] While MTHFD2 inhibitors have shown potential as monotherapies, their true strength may lie in their ability to synergize with other anticancer agents.

This guide provides a comparative assessment of the synergistic effects of targeting MTHFD2 in combination with other established cancer therapies. It is important to note that a search of public scientific literature did not yield any specific information for a compound named "Mthfd2-IN-6". Therefore, this guide will focus on the synergistic effects observed with the inhibition of the MTHFD2 enzyme through methods such as RNA interference (knockdown) and with other known MTHFD2 inhibitors.

The central mechanism behind the synergistic potential of MTHFD2 inhibition is its ability to induce replication stress and impair DNA damage repair. By disrupting the supply of nucleotides necessary for DNA synthesis and repair, MTHFD2 inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, as well as targeted therapies such as PARP inhibitors.

Synergistic Effects with Antifolate Chemotherapy

MTHFD2 plays a pivotal role in the folate metabolic pathway. Its inhibition is therefore expected to synergize with antifolate drugs like methotrexate (B535133) (MTX) and 5-fluorouracil (B62378) (5-FU). Experimental evidence supports this hypothesis, demonstrating that the downregulation of MTHFD2 enhances the cytotoxicity of these chemotherapeutic agents.

Experimental Data: MTHFD2 Knockdown with Methotrexate and 5-Fluorouracil in Renal Cell Carcinoma

The following data, derived from a study on human renal cell carcinoma (RCC) cell line 786-O, illustrates the enhanced chemo-sensitivity following MTHFD2 knockdown.[2]

Table 1: Cell Survival of MTHFD2 Knockdown RCC Cells Treated with Methotrexate (MTX) [2]

MTX Concentration (µM)Control Cells (shRNA-control) - % SurvivalMTHFD2 Knockdown Cells (shMTHFD2) - % Survival
0100100
0.1~95~80
1~85~60
10~70~45
100~55~30

Table 2: Cell Survival of MTHFD2 Knockdown RCC Cells Treated with 5-Fluorouracil (5-FU) [2]

5-FU Concentration (µM)Control Cells (shRNA-control) - % SurvivalMTHFD2 Knockdown Cells (shMTHFD2) - % Survival
0100100
1~90~75
10~80~55
100~65~35
1000~50~20
Experimental Protocol: In Vitro Chemosensitization Study

This protocol outlines the general steps to assess the synergistic effects of MTHFD2 inhibition with a chemotherapeutic agent in vitro.

  • Cell Culture and MTHFD2 Inhibition:

    • Culture the cancer cell line of interest (e.g., 786-O) in appropriate media.

    • Inhibit MTHFD2 expression using shRNA or a specific small molecule inhibitor. A non-targeting shRNA or vehicle control should be used for the control group.

  • Drug Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the chemotherapeutic agent (e.g., MTX or 5-FU).

    • Treat the MTHFD2-inhibited and control cells with the chemotherapeutic agent at various concentrations for a predetermined period (e.g., 72 hours).

  • Cell Viability Assay:

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Normalize the viability of treated cells to that of untreated controls.

    • Plot the dose-response curves for both MTHFD2-inhibited and control cells to visualize the sensitization effect.

Synergistic Effects with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through DNA damage. By impairing the cancer cells' ability to repair this damage, MTHFD2 inhibition can act as a potent radiosensitizer.

Experimental Data: MTHFD2 Knockdown with Ionizing Radiation in Head and Neck Squamous Cell Carcinoma

The following in vitro and in vivo data from a study on radiation-resistant head and neck squamous cell carcinoma (HNSCC) demonstrates the radiosensitizing effect of MTHFD2 knockdown.[3]

Table 3: In Vitro Clonogenic Survival of MTHFD2 Knockdown HNSCC Cells with Radiation [3]

Radiation Dose (Gy)Control Cells (scRNA) - Surviving FractionMTHFD2 Knockdown Cells (MTHFD2 KD) - Surviving Fraction
01.01.0
2~0.6~0.4
4~0.3~0.15
6~0.1~0.05

Table 4: In Vivo Tumor Growth of MTHFD2 Knockdown HNSCC Xenografts with Radiation [3]

Treatment GroupDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³) (Approximate)
Control (scRNA) - No Radiation100~1200
MTHFD2 KD - No Radiation100~600
Control (scRNA) + Radiation100~500
MTHFD2 KD + Radiation100~200
Experimental Protocol: In Vivo Radiosensitization Study

This protocol describes a general workflow for evaluating the synergistic effects of MTHFD2 inhibition and radiotherapy in a mouse xenograft model.

  • Animal Model:

    • Implant cancer cells with and without MTHFD2 inhibition (e.g., stable shRNA knockdown) subcutaneously into immunodeficient mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a specified size (e.g., 100 mm³).

    • Randomize the mice into four groups: control, MTHFD2 inhibition alone, radiation alone, and combination therapy.

    • Deliver a targeted dose of ionizing radiation to the tumors in the radiation and combination therapy groups.

  • Monitoring and Endpoint:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Continue monitoring until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot tumor growth curves for each group to compare the treatment efficacy.

    • Statistically analyze the differences in tumor growth between the groups.

Synergistic Effects with PARP Inhibitors

PARP inhibitors are a class of targeted therapy that are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The mechanism of MTHFD2 inhibitors, which involves inducing replication stress and DNA damage, provides a strong rationale for their combination with PARP inhibitors, potentially creating a synthetic lethal interaction even in HRR-proficient tumors. While specific quantitative data for the combination of a small molecule MTHFD2 inhibitor and a PARP inhibitor is emerging, the mechanistic rationale is strong.

Experimental Rationale

MTHFD2 inhibition leads to a depletion of the nucleotide pool, which can cause replication forks to stall and collapse, resulting in DNA double-strand breaks. In parallel, PARP inhibitors block the repair of single-strand breaks, which also leads to the formation of double-strand breaks during replication. The combination of these two insults is expected to overwhelm the DNA damage repair capacity of cancer cells, leading to enhanced cell death.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of synergy and the methods used to assess them, the following diagrams illustrate the relevant biological pathways and experimental designs.

G cluster_0 Mitochondrial One-Carbon Metabolism cluster_1 Cytosolic Processes Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate mTHF 5,10-methylene-THF THF->mTHF SHMT2 MTHF_methenyl 5,10-methenyl-THF mTHF->MTHF_methenyl MTHFD2 fTHF 10-formyl-THF MTHF_methenyl->fTHF MTHFD2 Formate Formate fTHF->Formate Purine_synthesis Purine_synthesis Formate->Purine_synthesis Purine Biosynthesis DNA_RNA_synthesis DNA_RNA_synthesis Purine_synthesis->DNA_RNA_synthesis Antifolates Antifolates Antifolates->Purine_synthesis Inhibit MTHFD2_inhibitor MTHFD2_inhibitor MTHFD2_inhibitor->mTHF Inhibits MTHFD2 MTHFD2_inhibitor->MTHF_methenyl

Caption: MTHFD2's role in one-carbon metabolism and the action of inhibitors.

G start Seed cells in 96-well plates prep_drugs Prepare dose-response matrix of Drug A and Drug B start->prep_drugs treat_cells Treat cells with single agents and combinations prep_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze data to determine Combination Index (CI) and Dose-Reduction Index (DRI) viability_assay->data_analysis

Caption: Workflow for in vitro drug synergy assessment.

G MTHFD2_inhibition MTHFD2 Inhibition Replication_stress Replication Stress & Nucleotide Depletion MTHFD2_inhibition->Replication_stress Radiotherapy Radiotherapy DSB Double-Strand Breaks (DSBs) Radiotherapy->DSB PARP_inhibition PARP Inhibition SSB Single-Strand Breaks (SSBs) PARP_inhibition->SSB Replication_stress->DSB SSB->DSB During replication Apoptosis Apoptosis DSB->Apoptosis

Caption: Synergistic mechanisms of MTHFD2 inhibition with DNA damaging agents.

Conclusion

The available preclinical data strongly suggest that the inhibition of MTHFD2 holds significant promise as a synergistic strategy in cancer therapy. By disrupting a fundamental metabolic pathway required for proliferation and DNA repair, MTHFD2 inhibition can lower the threshold for cell killing by a variety of agents, including antifolate chemotherapy and radiotherapy. Furthermore, there is a compelling mechanistic rationale for combining MTHFD2 inhibitors with targeted therapies like PARP inhibitors.

While further research, particularly clinical studies with specific small molecule inhibitors of MTHFD2, is necessary to fully elucidate the therapeutic potential of these combinations, the evidence presented in this guide provides a solid foundation for continued investigation. For researchers and drug development professionals, the exploration of MTHFD2 inhibitor combinations represents a promising avenue for developing more effective and durable cancer treatments.

References

Safety Operating Guide

Proper Disposal of Mthfd2-IN-6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Mthfd2-IN-6, a potent and selective MTHFD2 inhibitor, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to proper disposal protocols is essential to protect personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated waste materials.

Hazard and Safety Information

A thorough understanding of the hazards associated with a chemical is the foundation of its safe handling and disposal. While a specific safety data sheet for this compound was not found, the hazard classification for a similar compound, Mthfd2-IN-1, provides essential guidance. This information underscores why this compound must be treated as hazardous waste.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed.[3]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[3]
Acute Aquatic HazardCategory 2(None)H401: Toxic to aquatic life.[3]
Chronic Aquatic HazardCategory 3(None)H412: Harmful to aquatic life with long lasting effects.[3]

General Precaution: Waste material must be disposed of in accordance with national and local regulations. It is imperative not to mix this chemical waste with other substances and to leave it in its original container where possible.[4][5]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the proper segregation, containment, and disposal of all waste streams generated from experiments involving this compound.

Experimental Protocol for Waste Accumulation and Disposal

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, tubes, and contaminated lab coats, must be segregated as hazardous chemical waste.[6]

  • Liquid Waste: Dispose of all liquid waste containing this compound, including unused solutions and cell culture media, in a dedicated hazardous liquid waste container.[6] Do not pour any waste containing this compound down the drain.[4]

  • Sharps Waste: Needles, syringes, and contaminated glass or plastic sharps must be placed in a designated, puncture-proof sharps container.[3]

2. Waste Containment and Labeling:

  • Containers: Use appropriate, compatible, and leak-proof containers for each waste stream. Ensure containers are kept securely closed except when adding waste.[3][7]

  • Labeling: Immediately label all waste containers with the following information:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid using abbreviations.[3]

    • The Principal Investigator’s name, laboratory number, and contact information.[3]

    • Appropriate hazard pictograms corresponding to the information in the table above.[3]

3. Storage of Hazardous Waste:

  • Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[3]

  • Use secondary containment (such as a larger, chemically resistant tray or bin) to contain any potential leaks or spills.[3] The secondary container should be capable of holding 110% of the volume of the largest container it holds.[3]

  • Do not store incompatible waste types together.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Ensure all containers are properly sealed and labeled before the scheduled pickup.[3]

  • Handle uncleaned, empty containers as you would the product itself.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Identification cluster_2 Step 2: Segregation & Containment cluster_3 Step 3: Final Disposal start Experiment using this compound identify Identify Waste Type start->identify solid Solid Waste (Gloves, Tubes, Tips) identify->solid Solid liquid Liquid Waste (Solutions, Media) identify->liquid Liquid sharps Sharps Waste (Needles, Glassware) identify->sharps Sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container ehs Arrange Pickup by EHS / Licensed Contractor solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Mthfd2-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Mthfd2-IN-6, a potent and selective MTHFD2 inhibitor.[1][2][3] The following procedures are based on best practices for handling potent, biologically active research chemicals and should be supplemented by the official Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety and Handling Precautions

A thorough risk assessment must be conducted before handling this compound. Given its nature as a potent biological inhibitor, it should be handled in a designated laboratory area with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary:

Protection TypeRequired EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes, aerosols, and solid particulates.
Skin Nitrile gloves (double-gloving is highly recommended) and a dedicated, disposable lab coat.[4]To prevent skin contact. Double-gloving adds an extra layer of protection.[4]
Respiratory A NIOSH-approved N95 respirator or higher (e.g., P100) is recommended, especially when handling the powdered form.[4]To prevent the inhalation of fine particles.[4]
General Lab Attire Long pants and closed-toe shoes.[4]Standard laboratory practice to protect against accidental spills.[4]
Operational Plans: Handling Procedures

Working with Solid this compound:

  • Designated Area: All weighing and reconstituting of the solid compound must occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk and laboratory contamination.[4]

  • Engineering Controls: A certified chemical fume hood should be used to capture any airborne particles effectively.[4]

  • Spill Kit: An accessible spill kit appropriate for chemical powders must be available.[4]

Working with this compound in Solution:

  • Work Area: All procedures should be conducted in a well-ventilated area. A chemical fume hood is recommended for tasks with a higher risk of aerosol generation, such as vortexing or sonicating.[4]

  • PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[4]

Disposal Plans: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental release and ensure regulatory compliance.[5]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Clearly labeled, sealed, and puncture-proof hazardous waste container.Collect all contaminated solid materials, including PPE, pipette tips, and tubes. Mark the container with "Hazardous Waste," "Toxic," and the chemical name.[4][6]
Liquid Waste Dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent.Collect all solutions containing this compound. Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office. Never dispose of down the drain.[4][5][6]
Sharps Waste Designated, puncture-proof sharps container.Dispose of all contaminated sharps, such as needles and syringes.[5]

All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[5][6]

Emergency Procedures
Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Guides

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid reconstitute Reconstitute in Solution weigh_solid->reconstitute handle_solution Handle Solution in Ventilated Area reconstitute->handle_solution segregate_waste Segregate Waste handle_solution->segregate_waste dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid

Caption: Workflow for the safe handling of this compound.

Disposal Decision Tree for this compound Waste

start Waste Generated is_contaminated Contaminated with this compound? start->is_contaminated is_sharp Is it a Sharp? is_contaminated->is_sharp Yes general_waste Dispose in General Waste is_contaminated->general_waste No is_liquid Is it Liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_waste Dispose in Hazardous Liquid Waste is_liquid->liquid_waste Yes solid_waste Dispose in Hazardous Solid Waste is_liquid->solid_waste No

Caption: Decision-making for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.